Fmoc-PEG24-NHS ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H116N2O30/c73-67-9-10-68(74)72(67)102-69(75)11-13-77-15-17-79-19-21-81-23-25-83-27-29-85-31-33-87-35-37-89-39-41-91-43-45-93-47-49-95-51-53-97-55-57-99-59-60-100-58-56-98-54-52-96-50-48-94-46-44-92-42-40-90-38-36-88-34-32-86-30-28-84-26-24-82-22-20-80-18-16-78-14-12-71-70(76)101-61-66-64-7-3-1-5-62(64)63-6-2-4-8-65(63)66/h1-8,66H,9-61H2,(H,71,76) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHZHVQKYLUGPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H116N2O30 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1465.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fmoc-PEG24-NHS Ester: A Comprehensive Technical Guide for Researchers
Harnessing the Power of PEGylation for Advanced Bioconjugation and Drug Discovery
For Immediate Release
This technical guide provides an in-depth overview of Fmoc-PEG24-NHS ester, a versatile heterobifunctional crosslinker, for researchers, scientists, and drug development professionals. This document details its chemical properties, applications, and experimental protocols, offering a comprehensive resource for its effective utilization in the laboratory.
Introduction to this compound
This compound is a chemical compound widely used in bioconjugation, peptide synthesis, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1][2] It is a polyethylene glycol (PEG) linker featuring two distinct functional groups: a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a N-hydroxysuccinimide (NHS) ester.[1][3][4] This unique structure allows for sequential and specific chemical modifications of biomolecules.
The core components of the molecule each serve a critical function:
-
Fmoc Group: This is a base-labile protecting group for the terminal amine. It allows for the selective deprotection of the amine under mild basic conditions, enabling further conjugation or extension of the molecule.
-
PEG24 Spacer: The polyethylene glycol (PEG) chain consists of 24 ethylene glycol units. This long, hydrophilic spacer enhances the solubility and bioavailability of the conjugated molecule in aqueous media. It also provides steric hindrance, which can be advantageous in certain applications by reducing aggregation and improving pharmacokinetic properties.
-
NHS Ester: This is a highly reactive group that readily forms stable amide bonds with primary amines, such as those found on the N-terminus of proteins or the side chains of lysine residues.
Physicochemical Properties and Data
The following tables summarize the key quantitative data for this compound, compiled from various suppliers.
| Property | Value | Reference |
| Molecular Formula | C70H116N2O30 | |
| Molecular Weight | ~1465.7 g/mol | |
| Purity | ≥95% - 98% | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage Conditions | -20°C, under inert gas |
Key Applications in Research and Drug Development
The unique trifunctional nature of this compound makes it a valuable tool in a variety of applications:
-
Bioconjugation: The NHS ester allows for the straightforward labeling of proteins, antibodies, and other amine-containing biomolecules. The PEG spacer enhances the properties of the resulting conjugate.
-
Peptide Synthesis: In solid-phase peptide synthesis (SPPS), this compound can be used to introduce a long, hydrophilic PEG linker to a peptide chain. This can improve the peptide's solubility, stability, and pharmacokinetic profile.
-
PROTAC Development: This molecule is a commonly used linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The this compound acts as the flexible linker connecting the target protein ligand and the E3 ligase ligand.
-
Drug Delivery and Nanotechnology: The PEG component can be used to modify drug carriers, such as nanoparticles or liposomes, to improve their circulation time and reduce immunogenicity.
Experimental Protocols
The following sections provide detailed methodologies for the key applications of this compound. These are generalized protocols and may require optimization for specific applications.
General Protocol for NHS Ester Conjugation to a Primary Amine
This protocol describes the fundamental reaction of the NHS ester group with a primary amine on a target molecule (e.g., protein, peptide).
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5. Avoid buffers containing primary amines (e.g., Tris).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Dissolve the Amine-Containing Molecule: Prepare a solution of the target molecule in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL for proteins).
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Reaction: Add a 5-20 fold molar excess of the dissolved this compound to the solution of the amine-containing molecule. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of proteins.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching (Optional): Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.
-
Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.
Diagram of NHS Ester Conjugation Workflow:
References
- 1. Pegylated peptides I: Solid-phase synthesis of N alpha-pegylated peptides using Fmoc strategy. | Semantic Scholar [semanticscholar.org]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. Pegylated peptides I: Solid-phase synthesis of N alpha-pegylated peptides using Fmoc strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pegylated peptides. II. Solid-phase synthesis of amino-, carboxy- and side-chain pegylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism and Application of Fmoc-PEG24-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-PEG24-NHS ester is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the synthesis of complex biomolecules such as Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This technical guide provides a comprehensive overview of its core mechanism of action, detailing the reactivity of its constituent parts: the amine-reactive N-hydroxysuccinimide (NHS) ester, the hydrophilic 24-unit polyethylene glycol (PEG) spacer, and the base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group.[4][5] This document furnishes detailed experimental protocols for conjugation and deprotection, quantitative data on reaction kinetics, and methodologies for the purification and characterization of the resulting conjugates.
Core Components and Overall Structure
This compound is a linear molecule comprised of three key functional domains:
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: A well-established protecting group for primary and secondary amines. Its key feature is its stability in acidic conditions and its lability under basic conditions, allowing for orthogonal deprotection strategies in complex syntheses.
-
PEG24 (Polyethylene Glycol) Linker: A 24-unit polyethylene glycol chain that serves as a long, flexible, and hydrophilic spacer. The PEG linker enhances the aqueous solubility and bioavailability of the conjugated molecule, and its length is often critical in applications like PROTACs to bridge the target protein and the E3 ligase.
-
NHS (N-hydroxysuccinimde) Ester: A highly reactive functional group that readily couples with primary amines (e.g., the N-terminus of a protein or the epsilon-amino group of lysine residues) to form stable amide bonds.
References
An In-depth Technical Guide on the Role of the Fmoc Group in PEGylation
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group in polyethylene glycol (PEG) conjugation, a critical strategy in the development of advanced therapeutics.
Core Principles of Fmoc Chemistry in Bioconjugation
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide and bioconjugate chemistry, primarily serving as a temporary protecting group for primary and secondary amines.[1] Its utility in PEGylation stems from its unique chemical properties, which allow for controlled, site-specific modification of biomolecules.
The key advantage of the Fmoc group is its lability under mild basic conditions, typically using a secondary amine like piperidine, while remaining stable in acidic environments.[1][2][3] This "orthogonal" protection strategy is fundamental to solid-phase peptide synthesis (SPPS), where it allows for the stepwise assembly of amino acid chains.[4] In the context of PEGylation, this orthogonality enables the precise attachment of PEG chains to specific locations on a peptide, protein, or other therapeutic molecules.
Fmoc-protected PEG derivatives are heterobifunctional reagents, meaning they possess two different reactive ends. One end is the Fmoc-protected amine, and the other is a functional group designed to react with a target molecule, such as an N-hydroxysuccinimide (NHS) ester for coupling to primary amines (e.g., lysine residues). This dual functionality allows for a multi-step conjugation strategy where the PEG chain is first attached to the target molecule via the reactive functional group, and then the Fmoc group is removed to expose a new reactive amine for further modification or to finalize the conjugate.
Mandatory Visualizations
Signaling Pathway: GLP-1 Receptor Agonists
PEGylation is often employed to improve the pharmacokinetic profile of peptide therapeutics, such as glucagon-like peptide-1 (GLP-1) receptor agonists used in the treatment of type 2 diabetes and obesity. These synthetic peptides mimic the action of endogenous GLP-1, which, upon binding to its receptor (GLP-1R), initiates a signaling cascade. This pathway primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA activation triggers a cascade of events that enhance glucose-dependent insulin secretion, suppress glucagon release, slow gastric emptying, and promote a feeling of satiety. The synthesis of these peptide agonists often utilizes Fmoc-based SPPS.
Caption: GLP-1 receptor signaling pathway initiated by a PEGylated agonist.
Experimental Workflow: Solid-Phase PEGylation of a Peptide
The synthesis of a PEGylated peptide using Fmoc chemistry on a solid support follows a cyclical process. The workflow begins with an amino acid anchored to a resin. The Fmoc protecting group on this initial amino acid is removed, and the next Fmoc-protected amino acid is coupled to the growing peptide chain. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. PEGylation can be incorporated by using an Fmoc-protected amino acid that has a PEG chain attached to its side chain or by coupling a PEG moiety to the N-terminus of the completed peptide before cleavage from the resin.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) and PEGylation.
Data Presentation
The use of Fmoc chemistry in PEGylation strategies significantly impacts the physicochemical and pharmacokinetic properties of therapeutic molecules. The following tables summarize representative quantitative data from various studies.
Drug Loading and Encapsulation Efficiency in PEGylated Nanoparticles
PEGylation of nanocarriers, such as liposomes and polymeric nanoparticles, is a common strategy to improve their stability and circulation time. The efficiency of drug encapsulation within these carriers is a critical parameter.
| Nanocarrier System | Drug | PEG Chain Length (Da) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Liposomes | Doxorubicin | 2000 | ~2.5 | ~94 | |
| Liposomes | Camptothecin | 2000 | Not Specified | 79.0 ± 0.4 | |
| Liposomes | Camptothecin | 5000 | Not Specified | 83.0 ± 0.4 | |
| PLGA Nanoparticles | Paclitaxel | Not Specified | 4.8 ± 1.1 | 37.6 ± 14.4 | |
| PLGA Nanoparticles | Lapatinib | Not Specified | 3.3 ± 0.2 | 25.0 ± 1.5 | |
| Co-loaded PLGA NPs | Paclitaxel & Lapatinib | Not Specified | 8.0 ± 0.3 (PTX) | 67.0 ± 2.2 (PTX) |
Drug Loading (%) is typically calculated as (mass of drug / total mass of nanoparticles) x 100. Encapsulation Efficiency (%) is calculated as (mass of encapsulated drug / initial mass of drug) x 100.
Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Biotherapeutics
PEGylation is known to dramatically alter the pharmacokinetic profile of therapeutic proteins and peptides, generally leading to a longer circulation half-life and reduced clearance.
| Molecule | PEG Size (kDa) | Half-life (t½) | Clearance | Volume of Distribution | Reference |
| Interferon α-2a | - | 2-3 hours | High | Wide | |
| Peg Interferon α-2a | 40 (branched) | 80-90 hours | Reduced | Confined to blood/ECF | |
| G-CSF | - | 3.5 hours | High | Not Specified | |
| Peg filgrastim (G-CSF) | 20 | ~15-80 hours | Reduced | Confined to plasma | |
| SN-38 (free drug) | - | ~0.2 hours | High | Not Specified | |
| SN-38 (PEGylated Liposome) | 2000 | ~10 hours | Significantly Reduced | Not Specified |
Values are representative and can vary based on the specific study, animal model, and analytical methods.
Experimental Protocols
Detailed methodologies are crucial for the successful application of Fmoc-PEGylation. Below are representative protocols for key steps in the process.
Protocol for Solid-Phase Peptide Synthesis (Fmoc Strategy)
This protocol outlines the general cycle for adding an amino acid to a growing peptide chain on a solid support.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides, Wang or 2-chlorotrityl for C-terminal acids) pre-loaded with the first Fmoc-protected amino acid. Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF) for 15-30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the piperidine solution. A second treatment for 10-20 minutes may be performed to ensure complete deprotection.
-
-
Washing: Thoroughly wash the resin to remove residual piperidine and the dibenzofulvene-piperidine adduct. Perform sequential washes with DMF (3-5 times), dichloromethane (DCM) (3 times), and DMF (3 times).
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to the resin loading capacity) in DMF.
-
Add a coupling agent, such as HBTU (3-5 eq.) or HATU (3-5 eq.), and a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 eq.).
-
Allow the amino acid to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol for N-terminal PEGylation and Cleavage
This protocol describes the final steps after the peptide sequence has been assembled on the resin.
-
Final Fmoc Deprotection: Perform the Fmoc deprotection step (Protocol 4.1, step 2) on the N-terminal amino acid.
-
Washing: Wash the resin as described in Protocol 4.1, step 3.
-
N-terminal PEGylation (using an NHS-ester PEG):
-
Dissolve the PEG-NHS ester (e.g., mPEG-NHS, 3-5 equivalents) and DIPEA (5-10 equivalents) in DMF.
-
Add this solution to the resin.
-
Agitate the mixture at room temperature for 2-24 hours. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test) to check for the presence of free primary amines.
-
-
Final Washing: Wash the resin extensively with DMF, DCM, and methanol to remove all soluble reagents. Dry the resin under vacuum.
-
Cleavage and Side-Chain Deprotection:
-
Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
-
Incubate at room temperature with occasional agitation for 2-4 hours.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the crude peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the PEGylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Protocol for Conjugation of Fmoc-PEG-NHS to a Protein
This protocol is for solution-phase PEGylation of a protein using a heterobifunctional Fmoc-PEG-NHS reagent.
-
Buffer Exchange: Prepare the protein in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0. If the protein solution contains amine-containing buffers (e.g., Tris), perform dialysis or use a desalting column to exchange the buffer.
-
Reagent Preparation:
-
Allow the Fmoc-PEG-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the Fmoc-PEG-NHS ester in an anhydrous water-miscible organic solvent like DMSO or DMF to create a stock solution (e.g., 10 mM). Do not store the reconstituted reagent.
-
-
Conjugation Reaction:
-
Adjust the protein concentration, typically to 1-10 mg/mL.
-
Add a calculated molar excess of the Fmoc-PEG-NHS stock solution to the protein solution while gently stirring. A 10- to 50-fold molar excess of PEG to protein is a common starting point.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
-
Quenching (Optional): To stop the reaction, add a quenching buffer such as 1 M Tris-HCl (pH 8.0) to a final concentration of 20-50 mM. Incubate for an additional 30 minutes.
-
Purification: Remove unreacted Fmoc-PEG-NHS and other by-products from the PEGylated protein conjugate using size-exclusion chromatography (SEC) or dialysis.
-
Fmoc Deprotection (if required for subsequent steps):
-
If the terminal amine needs to be deprotected for further conjugation, the purified Fmoc-PEG-protein conjugate can be treated with a solution of 20% piperidine in DMF. Note: This step requires careful optimization to maintain protein stability. Buffer exchange into a suitable solvent system may be necessary.
-
-
Characterization: Analyze the final conjugate using techniques such as SDS-PAGE (to observe the increase in molecular weight), HPLC, and mass spectrometry to determine the degree of PEGylation.
This guide is intended for informational purposes for a research audience and does not constitute a specific endorsement of any product or protocol. Researchers should always consult primary literature and safety data sheets before conducting experiments.
References
The Cornerstone of Bioconjugation: A Technical Guide to NHS Ester Chemistry
For Researchers, Scientists, and Drug Development Professionals
N-hydroxysuccinimide (NHS) esters have long been the workhorse of bioconjugation, prized for their ability to efficiently and selectively form stable covalent bonds with biomolecules.[1][2] This technical guide provides an in-depth exploration of the core principles of NHS ester chemistry, offering practical guidance on reaction conditions, detailed experimental protocols, and troubleshooting strategies to empower researchers in the development of novel bioconjugates for therapeutics, diagnostics, and fundamental research.
Core Principles of NHS Ester Reactivity
The utility of NHS esters lies in their reactivity towards primary aliphatic amines (–NH₂), such as those found at the N-terminus of proteins and on the side chain of lysine residues.[2] The fundamental reaction proceeds via a nucleophilic acyl substitution mechanism. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming a highly stable amide bond.[]
The Critical Role of pH
The pH of the reaction environment is the most critical factor governing the success of NHS ester bioconjugation. It dictates a crucial balance between the reactivity of the target amine and the stability of the NHS ester itself.
-
Amine Nucleophilicity: Primary amines are only reactive in their unprotonated state. At acidic pH, these amines are protonated (-NH₃⁺), rendering them non-nucleophilic and unreactive. As the pH increases above the pKa of the amine, the concentration of the reactive, deprotonated form increases, favoring the conjugation reaction.[1]
-
NHS Ester Hydrolysis: A significant competing reaction is the hydrolysis of the NHS ester, where water acts as a nucleophile, cleaving the ester and rendering it inactive for conjugation. The rate of this hydrolysis reaction increases significantly with increasing pH.
Therefore, an optimal pH range must be selected to maximize the concentration of the reactive amine while minimizing the rate of hydrolysis. For most applications, a pH between 7.2 and 8.5 is recommended.
Quantitative Data on NHS Ester Stability
The stability of the NHS ester in aqueous solution is a key consideration for achieving high conjugation yields. The following table summarizes the half-life of NHS esters under various pH and temperature conditions. This data underscores the importance of using freshly prepared NHS ester solutions and carefully controlling the pH of the reaction.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 7.0 | Ambient | ~1-2 hours |
| 8.0 | Ambient | ~1 hour |
| 8.6 | 4 | 10 minutes |
| 9.0 | Ambient | Minutes |
Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.
NHS vs. Sulfo-NHS Esters
A water-soluble alternative to standard NHS esters, sulfo-NHS esters, contain a sulfonate group on the N-hydroxysuccinimide ring. This modification imparts greater water solubility, allowing for conjugation reactions to be performed entirely in aqueous buffers without the need for organic co-solvents like DMSO or DMF. Generally, sulfo-NHS esters also exhibit slightly greater stability in aqueous solutions compared to their non-sulfonated counterparts. The choice between an NHS and a sulfo-NHS ester often depends on the solubility of the molecule to be conjugated and the tolerance of the target biomolecule to organic solvents.
Experimental Protocols
The following are detailed methodologies for common bioconjugation applications using NHS esters.
Protocol 1: General Protein Labeling with an NHS Ester
This protocol provides a general procedure for labeling a protein with a molecule functionalized with an NHS ester (e.g., a fluorescent dye, biotin).
Materials:
-
Protein of interest
-
NHS ester reagent
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Perform the Conjugation Reaction: Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically for each specific protein and label. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C. If using a light-sensitive label, protect the reaction from light.
-
Quench the Reaction: Stop the reaction by adding the quenching reagent to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature. This step consumes any unreacted NHS ester.
-
Purify the Conjugate: Remove excess, unreacted labeling reagent and byproducts by size-exclusion chromatography or dialysis against a suitable storage buffer (e.g., PBS).
Protocol 2: Surface Functionalization with NHS Esters
This protocol outlines the activation of a carboxylated surface with EDC and NHS, followed by the immobilization of an amine-containing molecule.
Materials:
-
Carboxyl-functionalized surface
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Amine-containing molecule for immobilization
-
Washing buffers (e.g., DI water, PBS with Tween 20)
Procedure:
-
Surface Preparation: Clean the carboxylated surface according to the manufacturer's instructions.
-
Activation of Carboxyl Groups: Prepare a fresh solution of EDC (e.g., 2 mM) and NHS (e.g., 5 mM) in the Activation Buffer.
-
Incubate for Activation: Immerse the surface in the EDC/NHS solution and incubate for 15-30 minutes at room temperature.
-
Rinse: Rinse the surface with Activation Buffer and then DI water to remove excess EDC and byproducts.
-
Immobilization of Amine-Molecule: Immediately immerse the activated surface in a solution of the amine-containing molecule dissolved in Coupling Buffer.
-
Incubate for Coupling: Incubate for 2 hours at room temperature or overnight at 4°C.
-
Block Unreacted Sites: Wash the surface and then incubate with a blocking agent (e.g., 1 M ethanolamine or 100 mM glycine) for 30 minutes to quench any remaining active NHS ester sites.
-
Final Wash: Wash the surface thoroughly with the appropriate washing buffers to remove any non-covalently bound molecules.
Visualizing the Process: Diagrams
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
The Pivotal Role of the Hydrophilic Spacer Arm PEG24: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of linker technology is paramount in the design of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available linkers, the polyethylene glycol (PEG) spacer arm has emerged as a critical component for optimizing the physicochemical and pharmacological properties of these complex molecules. This technical guide provides a comprehensive overview of the function of a specific, monodisperse PEG linker, PEG24, in modern drug development.
Core Functions of the PEG24 Spacer Arm
The 24-unit polyethylene glycol (PEG24) spacer is a hydrophilic and flexible linker that imparts several beneficial properties to bioconjugates. Its primary functions are to:
-
Enhance Hydrophilicity and Solubility: Many potent cytotoxic payloads and small molecule inhibitors are hydrophobic, leading to challenges with aggregation and poor solubility in aqueous environments. The hydrophilic nature of the PEG24 spacer helps to mitigate this, improving the overall solubility of the conjugate and preventing aggregation, which is crucial for stability, manufacturability, and in vivo performance.[1]
-
Improve Pharmacokinetics: The presence of the PEG24 chain increases the hydrodynamic radius of the molecule. This "shielding" effect can protect the conjugate from enzymatic degradation and reduce renal clearance, thereby extending its circulation half-life and increasing overall exposure (Area Under the Curve - AUC).[2][3][4][5]
-
Optimize Binding and Biological Activity: The flexibility and length of the PEG24 spacer can provide optimal spatial orientation between the binding moiety (e.g., an antibody or a small molecule ligand) and its target, or between the two ligands of a PROTAC. This can minimize steric hindrance and facilitate efficient binding to the target protein or the formation of a productive ternary complex in the case of PROTACs.
-
Reduce Immunogenicity: By masking potential immunogenic epitopes on the conjugated molecule, the PEG spacer can reduce the likelihood of an adverse immune response.
Physicochemical Properties of PEG24 Derivatives
The PEG24 spacer is often functionalized with reactive groups at its termini to enable conjugation to biomolecules. The choice of functional group depends on the target functional group on the molecule to be conjugated (e.g., primary amines, thiols). Below is a summary of the key physicochemical properties of common PEG24 derivatives.
| Property | m-PEG24-NHS ester | Amino-PEG24-acid | Mal-PEG24-NHS ester |
| Molecular Formula | C₅₄H₁₀₃NO₂₈ | C₅₁H₁₀₃NO₂₆ | C₆₂H₁₁₁N₃O₃₁ |
| Molecular Weight | 1214.4 g/mol | 1146.37 g/mol | 1394.5 g/mol |
| Reactive Towards | Primary Amines (-NH₂) | Carboxylic acids, NHS esters, Aldehydes, Ketones (amine end); Primary amines (acid end) | Primary Amines (-NH₂), Thiols (-SH) |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and DCM. | Good water solubility; soluble in various organic solvents. | Soluble in organic solvents. |
Impact on Binding Affinity: A Quantitative Comparison
The nature of the spacer arm significantly influences the binding affinity of a conjugated ligand to its target. A study comparing different spacer arms on an aptamer-amphiphile demonstrated the superiority of hydrophilic PEG spacers over hydrophobic alkyl spacers in maintaining high binding affinity.
| Spacer Type | Dissociation Constant (Kd) in nM |
| No Spacer | 19.8 ± 2.1 |
| PEG8 | 8.5 ± 1.2 |
| PEG24 | 7.9 ± 0.9 |
| Alkyl C12 | 25.4 ± 3.5 |
| Alkyl C24 | 31.2 ± 4.3 |
Data adapted from a study on aptamer-amphiphiles, illustrating the trend of improved binding affinity with PEG spacers. A lower Kd value indicates stronger binding.
As the data indicates, the inclusion of a PEG spacer, particularly the longer PEG8 and PEG24, resulted in a significantly lower Kd value, signifying a stronger binding interaction compared to both the no-spacer control and the hydrophobic alkyl spacers. The hydrophobic nature of the alkyl spacers led to the greatest loss of affinity.
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with m-PEG24-NHS Ester
This protocol outlines the steps for labeling a protein with a PEG24 spacer arm using an N-hydroxysuccinimide (NHS) ester functional group, which reacts with primary amines (e.g., lysine residues) on the protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
m-PEG24-NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography or dialysis cassettes)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
PEG Reagent Preparation: Immediately before use, dissolve the m-PEG24-NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a calculated molar excess of the m-PEG24-NHS ester stock solution to the protein solution. The molar ratio will depend on the desired degree of PEGylation and should be optimized for each specific protein. Gently mix and incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Add the quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS ester.
-
Purification: Remove the excess, unreacted PEG reagent and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.
-
Characterization: Characterize the PEGylated protein to determine the degree of PEGylation, purity, and integrity using techniques such as SDS-PAGE, mass spectrometry, and HPLC.
Protocol 2: Synthesis of a PROTAC using an Amino-PEG24-acid Linker
This protocol provides a general workflow for the synthesis of a PROTAC molecule, where a target protein ligand (Warhead) and an E3 ligase ligand are connected via an Amino-PEG24-acid linker. This example assumes the Warhead has a carboxylic acid for amide bond formation and the E3 ligase ligand has a functional group that can be coupled to the carboxylic acid end of the PEG linker.
Materials:
-
Warhead-COOH
-
Amino-PEG24-acid
-
E3 ligase ligand with a reactive amine
-
Peptide coupling reagents (e.g., HATU, HOBt, EDC)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
-
Trifluoroacetic acid (TFA) for deprotection if Boc-protected amine is used on the PEG linker.
-
HPLC for purification
Procedure:
-
First Amide Coupling:
-
Dissolve Warhead-COOH and a peptide coupling reagent (e.g., HATU) in anhydrous DMF.
-
Add DIPEA and stir for a few minutes to activate the carboxylic acid.
-
Add Amino-PEG24-acid to the reaction mixture and stir at room temperature until the reaction is complete (monitor by LC-MS).
-
Purify the Warhead-PEG24-acid intermediate by HPLC.
-
-
Second Amide Coupling:
-
Dissolve the purified Warhead-PEG24-acid and the E3 ligase ligand in anhydrous DMF.
-
Add a peptide coupling reagent and DIPEA.
-
Stir at room temperature until the reaction is complete (monitor by LC-MS).
-
-
Final Purification: Purify the final PROTAC molecule by preparative HPLC.
-
Characterization: Confirm the identity and purity of the PROTAC by LC-MS and NMR.
Visualizing Workflows and Pathways
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
General Workflow for ADC Development and Characterization
Caption: A typical workflow for ADC development and characterization.
Conclusion
The hydrophilic spacer arm PEG24 is a versatile and powerful tool in the arsenal of drug development professionals. Its ability to enhance solubility, improve pharmacokinetic profiles, and optimize binding interactions makes it a key enabler for the successful development of advanced therapeutics like ADCs and PROTACs. The rational design and implementation of PEG24 linkers, supported by robust experimental validation, will continue to be a critical factor in advancing the next generation of targeted therapies.
References
- 1. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 2. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Fmoc-PEG24-NHS Ester: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-PEG24-NHS ester, a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and the synthesis of complex biomolecules such as Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical properties, outlines key applications, and provides detailed experimental protocols for its use.
Core Properties of this compound
This compound is a polyethylene glycol (PEG) linker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a reactive N-hydroxysuccinimide (NHS) ester at the other. The long, hydrophilic PEG24 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.
| Property | Value | Source(s) |
| Molecular Weight | ~1465.7 g/mol | [1][2] |
| Chemical Formula | C70H116N2O30 | [1] |
| Purity | ≥95% | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, DMF, Chloroform, Methylene Chloride | [3] |
| Storage | -20°C, desiccated, under inert gas | [4] |
Key Applications
The unique bifunctional nature of this compound makes it a versatile tool in several areas of biomedical research and drug development:
-
PEGylation of Proteins and Peptides: The NHS ester group reacts efficiently with primary amines (e.g., lysine residues) on proteins and peptides to form stable amide bonds. This process, known as PEGylation, can improve the solubility, stability, and in vivo circulation time of therapeutic proteins.
-
Solid-Phase Peptide Synthesis (SPPS): The Fmoc-protected amine allows for its use as a building block in Fmoc-based SPPS. This enables the site-specific incorporation of a long PEG linker into a synthetic peptide sequence.
-
PROTAC Synthesis: this compound is a commonly used linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG linker connects the target protein ligand to the E3 ligase ligand, and its length and composition are critical for the efficacy of the PROTAC.
-
Surface Modification: The NHS ester can be used to immobilize molecules containing the PEG linker onto amine-functionalized surfaces for various bio-analytical applications.
-
Antibody-Drug Conjugate (ADC) Development: The principles of using PEG linkers are also applicable in the development of ADCs, where the linker connects a cytotoxic drug to an antibody.
Experimental Protocols
The following are detailed protocols for common applications of this compound.
General Protocol for Protein PEGylation
This protocol describes the conjugation of this compound to a protein via its primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis or size-exclusion chromatography system for purification
Procedure:
-
Preparation of Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer.
-
Preparation of this compound Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions; do not prepare stock solutions for long-term storage.
-
PEGylation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal reaction time may vary depending on the protein.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted this compound and byproducts by dialysis against a suitable buffer or by size-exclusion chromatography.
-
Characterization: Analyze the degree of PEGylation using techniques such as SDS-PAGE, mass spectrometry, or HPLC.
Protocol for Fmoc Deprotection and Subsequent Conjugation
This protocol is relevant for applications where the terminal amine of the PEG linker needs to be utilized, such as in multi-step PROTAC synthesis.
Materials:
-
Fmoc-PEG-conjugated molecule
-
20% Piperidine in DMF (v/v)
-
DMF
-
Molecule with a reactive group for the newly exposed amine (e.g., another NHS ester or a carboxylic acid for amide bond formation)
Procedure:
-
Fmoc Deprotection: Dissolve the Fmoc-PEG-conjugated molecule in DMF. Add the 20% piperidine in DMF solution and incubate at room temperature. The deprotection is typically complete within 30 minutes.
-
Removal of Piperidine: Remove the piperidine and byproducts by repeated washing with DMF. This can be done by precipitation of the product followed by centrifugation and resuspension, or through solid-phase extraction if the molecule is on a resin.
-
Conjugation to the Deprotected Amine: The resulting free amine on the PEG linker is now available for reaction. For example, to form an amide bond, the deprotected molecule can be reacted with a carboxylic acid-containing molecule in the presence of coupling agents like HATU and DIPEA, or with another NHS ester-functionalized molecule.
Visualized Workflows
Protein PEGylation Workflow
Caption: Workflow for the PEGylation of a protein using this compound.
Fmoc Solid-Phase Synthesis Cycle
This diagram illustrates a single cycle of amino acid addition in Fmoc-based solid-phase peptide synthesis, a process where a PEG linker like this compound can be incorporated.
Caption: A single cycle in Fmoc-based solid-phase peptide synthesis.
References
Navigating the Aqueous Environment: A Technical Guide to the Solubility and Handling of Fmoc-PEG24-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-PEG24-NHS ester is a heterobifunctional crosslinker that plays a significant role in bioconjugation, peptide synthesis, and the development of antibody-drug conjugates (ADCs) and PROTACs.[1][2] It features a fluorenylmethoxycarbonyl (Fmoc) protected amine, a 24-unit polyethylene glycol (PEG) spacer, and a reactive N-hydroxysuccinimide (NHS) ester. The long, hydrophilic PEG chain is intentionally designed to enhance the aqueous solubility of the molecule and the resulting conjugates.[3][4][5] However, the practical application of this reagent in aqueous media is governed by a delicate balance between its solubility and the inherent instability of the NHS ester group, which is prone to hydrolysis. This guide provides an in-depth technical overview of the solubility characteristics of this compound in aqueous solutions, detailed experimental protocols for its use, and a discussion of the critical factors influencing its stability and reactivity.
Physicochemical Properties and Solubility Profile
While specific quantitative solubility data for this compound in various aqueous buffers is not extensively published, its structural components provide a strong indication of its behavior. The PEG spacer significantly contributes to its hydrophilicity. However, like many non-sulfonated NHS esters, its solubility is not unlimited, and the hydrophobic Fmoc group can also influence its overall solubility characteristics.
Qualitative Solubility:
Product data sheets consistently report the solubility of this compound in water-miscible organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM). While some PEGylated NHS esters are described as being readily soluble in water, the standard recommendation for compounds like this compound is to first prepare a concentrated stock solution in an anhydrous organic solvent. This stock solution is then added to the aqueous reaction buffer. This two-step process is often employed to ensure rapid and complete dissolution, thereby minimizing the risk of hydrolysis that can occur during prolonged dissolution times directly in an aqueous medium.
Factors Influencing Aqueous Solubility:
-
PEG Chain Length: The 24-unit PEG chain is a primary driver of aqueous solubility. Longer PEG chains generally impart greater hydrophilicity.
-
Buffer Composition: The presence of salts can affect the solubility of PEGylated compounds. High salt concentrations may decrease the solubility of Mal-(PEG)n-NHS Ester, for instance.
-
Temperature: While not extensively documented for this specific compound, temperature can influence the solubility of chemical compounds.
-
pH: The pH of the aqueous solution is a more critical factor for the stability of the NHS ester than for its solubility.
The Critical Role of NHS Ester Stability in Aqueous Solutions
The primary challenge in working with this compound in aqueous solutions is the hydrolysis of the NHS ester. This reaction is a competitive process to the desired aminolysis (reaction with primary amines) and directly impacts the efficiency of conjugation.
Aminolysis vs. Hydrolysis:
The NHS ester reacts with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine residue) to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct. In an aqueous environment, the NHS ester can also react with water, leading to the hydrolysis of the ester and the formation of an unreactive carboxylic acid. This renders the crosslinker incapable of participating in the desired conjugation reaction.
The competition between these two reactions is heavily influenced by several factors:
| Factor | Effect on Aminolysis (Desired Reaction) | Effect on Hydrolysis (Undesired Reaction) | Recommendation |
| pH | Increases with pH as primary amines are deprotonated and more nucleophilic. Optimal range is typically 7.2-8.5. | Rate increases dramatically with increasing pH. The half-life of an NHS ester can decrease from hours at pH 7 to minutes at pH 9. | Work within the recommended pH range of 7.2-8.0 for a balance between amine reactivity and NHS ester stability. |
| Temperature | Reaction rate increases with temperature. | Reaction rate also increases with temperature. | Reactions can be performed at room temperature for 30-60 minutes or on ice for 2 hours to slow down hydrolysis. |
| Concentration | Higher concentrations of the amine-containing target molecule favor aminolysis. | - | Use a sufficiently high concentration of the target molecule. |
| Time | Longer reaction times can lead to higher conjugation yields. | Longer exposure to the aqueous environment increases the extent of hydrolysis. | Optimize reaction time to achieve sufficient conjugation while minimizing hydrolysis. |
Experimental Protocols
The following protocols are based on general guidelines for PEG-NHS esters and should be optimized for specific applications.
Preparation of Stock Solutions
It is highly recommended to prepare fresh stock solutions of this compound immediately before use due to the moisture sensitivity of the NHS ester.
| Parameter | Recommendation |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) |
| Concentration | 10 mM is a commonly used concentration. |
| Storage | Do not store stock solutions. Discard any unused portion of the reconstituted reagent. |
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of the reagent.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., for a 10 mM solution of this compound with a molecular weight of ~1465.7 g/mol , dissolve ~14.7 mg in 1 mL of solvent).
-
Vortex briefly to ensure complete dissolution.
General Protocol for Protein Labeling in Aqueous Buffer
This protocol describes a typical procedure for conjugating this compound to a protein containing primary amines.
Materials:
-
Protein solution in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.2-8.0.
-
Freshly prepared 10 mM this compound stock solution in DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Ensure the protein solution is in a suitable amine-free buffer. If the protein is in a buffer containing primary amines like Tris or glycine, it must be exchanged into a buffer such as PBS.
-
Calculate the required volume of the this compound stock solution. A 10- to 20-fold molar excess of the reagent over the protein is a common starting point.
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
(Optional) Quench the reaction by adding a quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.
-
Purify the PEGylated protein from excess reagent and byproducts using a desalting column or dialysis.
-
Store the purified PEGylated protein under conditions optimal for the unmodified protein.
Visualizing Key Processes
To aid in the understanding of the chemical reactions and experimental workflow, the following diagrams are provided.
Caption: Competing reaction pathways for this compound in an aqueous solution.
Caption: A typical experimental workflow for the PEGylation of a protein.
Conclusion
This compound is a valuable tool in bioconjugation, offering the ability to introduce a long, hydrophilic spacer. While its PEG chain enhances aqueous solubility, its use is critically dependent on managing the hydrolysis of the NHS ester. By understanding the factors that influence the competition between aminolysis and hydrolysis, and by following appropriate experimental protocols, researchers can effectively utilize this reagent. The recommended approach of preparing a fresh stock solution in an anhydrous organic solvent and adding it to an amine-free aqueous buffer at an optimized pH and temperature is key to achieving successful and efficient conjugation. Further empirical optimization will always be necessary to determine the ideal conditions for any specific application.
References
The Strategic Application of Fmoc-PEG24-NHS Ester in PROTAC Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins that were previously considered "undruggable".[1] These heterobifunctional molecules consist of two key components: a ligand that binds to the protein of interest (POI), and another that recruits an E3 ubiquitin ligase.[1] These two moieties are connected by a chemical linker, a component that is far more than a simple spacer. The linker's length, flexibility, and chemical properties are critical determinants of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[2][3]
Among the diverse array of available linkers, polyethylene glycol (PEG) chains have gained significant prominence in PROTAC design.[4] PEG linkers, such as the Fmoc-PEG24-NHS ester, offer a unique combination of hydrophilicity and conformational flexibility, which can address the common challenges of poor solubility and cell permeability often associated with these large molecules. This technical guide provides an in-depth exploration of this compound, its chemical properties, and its strategic application in the synthesis of potent and effective PROTACs.
Core Concepts: The Chemistry of this compound
This compound is a heterobifunctional linker that incorporates three key chemical features: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a 24-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. Each of these components plays a distinct and critical role in the sequential and controlled synthesis of a PROTAC molecule.
-
The Fmoc Group: A Base-Labile Amine Protection. The Fmoc group serves as a temporary protecting group for a primary or secondary amine. Its key advantage lies in its lability under mild basic conditions, typically using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). This allows for the selective deprotection of the amine at the desired stage of the synthesis without affecting other sensitive functional groups within the molecule.
-
The PEG24 Spacer: Enhancing Physicochemical Properties. The 24-unit polyethylene glycol chain is the core of the linker, providing a significant degree of hydrophilicity and flexibility to the PROTAC molecule. The hydrophilic nature of the PEG chain can improve the aqueous solubility of the final PROTAC, a crucial factor for its biological activity and formulation. The flexibility of the PEG spacer allows the two ends of the PROTAC (the POI ligand and the E3 ligase ligand) to adopt an optimal orientation for the formation of a stable and productive ternary complex.
-
The NHS Ester: An Amine-Reactive Handle. The N-hydroxysuccinimide ester is a highly reactive group that specifically targets primary and secondary amines to form a stable amide bond. This reactivity provides a reliable method for conjugating the linker to an amine-functionalized POI ligand or E3 ligase ligand. The reaction proceeds efficiently under mild conditions, typically in a polar aprotic solvent with the presence of a non-nucleophilic base.
PROTAC Synthesis Workflow using this compound
The synthesis of a PROTAC using this compound typically follows a sequential, multi-step process. The general workflow involves the initial conjugation of one of the ligands to the linker, followed by deprotection and subsequent conjugation of the second ligand.
Quantitative Data Summary
The following tables provide a summary of representative quantitative data for key steps in PROTAC synthesis and evaluation. It is important to note that optimal conditions and outcomes can vary depending on the specific ligands and reaction scale.
Table 1: Representative Reaction Conditions for PROTAC Synthesis Steps
| Step | Reagents & Solvents | Temperature (°C) | Time (h) | Molar Ratio (Ligand:Linker/Reagent) |
| NHS Ester Coupling | Amine-ligand, this compound, DIPEA, DMF | 25 | 2-12 | 1 : 1.1 : 2 |
| Fmoc Deprotection | Fmoc-protected intermediate, 20% Piperidine in DMF | 25 | 0.5-1 | N/A |
| Final PROTAC Coupling | Amine-linker intermediate, NHS-ester ligand, DIPEA, DMF | 25 | 2-12 | 1 : 1.1 : 2 |
Table 2: Illustrative Degradation Efficacy of a PEGylated PROTAC
| PROTAC Concentration (nM) | Target Protein Level (%) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 55 |
| 50 | 20 |
| 100 | 15 |
| 500 | 18 |
| 1000 | 25 |
Data is illustrative and compiled from various sources in the literature. Actual DC50 and Dmax values are dependent on the specific PROTAC, cell line, and experimental conditions.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of a PROTAC using this compound.
Protocol 1: Synthesis of a PROTAC using this compound
Step 1: Coupling of the First Ligand to this compound
-
Materials:
-
Amine-functionalized ligand 1 (e.g., an E3 ligase ligand)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
Dissolve the amine-functionalized ligand 1 (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add this compound (1.1 eq) to the solution.
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Fmoc-protected intermediate.
-
Step 2: Fmoc Deprotection
-
Materials:
-
Fmoc-protected intermediate from Step 1
-
20% (v/v) Piperidine in DMF
-
-
Procedure:
-
Dissolve the Fmoc-protected intermediate in the 20% piperidine/DMF solution.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF. The resulting amine-linker intermediate is often used in the next step without further purification.
-
Step 3: Coupling of the Second Ligand
-
Materials:
-
Amine-linker intermediate from Step 2
-
NHS ester-functionalized ligand 2 (e.g., a POI ligand)
-
DIPEA
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the amine-linker intermediate (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add the NHS ester-functionalized ligand 2 (1.1 eq) to the solution.
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, work up the reaction as described in Step 1.
-
Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC).
-
Step 4: Characterization
-
Mass Spectrometry (MS): Confirm the molecular weight of the final PROTAC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the final PROTAC.
Protocol 2: Evaluation of PROTAC-Induced Protein Degradation by Western Blot
-
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples with Laemmli buffer and heat to denature.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
-
Signaling Pathway Example: Targeting BCR-ABL in Chronic Myeloid Leukemia
PROTACs with PEG linkers have been successfully developed to target the BCR-ABL fusion protein, a key driver of Chronic Myeloid Leukemia (CML). The BCR-ABL oncoprotein constitutively activates several downstream signaling pathways, leading to uncontrolled cell proliferation and survival. A PROTAC targeting BCR-ABL for degradation can effectively shut down these oncogenic signals.
Conclusion
This compound is a versatile and highly valuable tool in the synthesis of PROTACs. Its well-defined chemical properties allow for a modular and controlled approach to PROTAC assembly, while the incorporated PEG24 spacer can significantly enhance the physicochemical properties of the final molecule. By providing a balance of hydrophilicity and flexibility, this linker can contribute to improved solubility, cell permeability, and ultimately, the degradation efficacy of the PROTAC. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers to effectively utilize this compound in the rational design and development of the next generation of targeted protein degraders.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Understanding PEGylation for Protein Modification: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) to proteins, a process known as PEGylation, has emerged as a cornerstone technology in drug development. This modification offers a multitude of advantages, primarily aimed at improving the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This guide provides a comprehensive technical overview of the core principles of PEGylation, from its fundamental chemistry to its impact on protein function and the analytical techniques required for characterization.
The Core Concept of PEGylation
PEGylation involves the covalent conjugation of one or more PEG chains to a protein molecule. PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer.[1][2] The attachment of PEG chains increases the hydrodynamic radius of the protein, which in turn leads to several beneficial effects.[1][3]
The evolution of PEGylation technology can be broadly categorized into two generations:
-
First-Generation PEGylation: This earlier approach involved the random attachment of PEG molecules to multiple sites on the protein surface, often targeting lysine residues. This resulted in a heterogeneous mixture of PEGylated proteins with varying numbers of PEG chains and attachment sites, making characterization and ensuring batch-to-batch consistency challenging.[1]
-
Second-Generation PEGylation: To overcome the limitations of the first generation, methods for site-specific PEGylation were developed. This approach allows for the attachment of a single PEG molecule at a predetermined site on the protein, leading to a more homogeneous and well-defined product. This has been achieved through various strategies, including targeting specific amino acids or the N-terminus of the protein.
The Chemistry of Protein PEGylation
The choice of PEGylation chemistry is dictated by the available functional groups on the protein surface and the desired properties of the final conjugate. The most common target residues are the primary amines of lysine residues and the N-terminus, as well as the sulfhydryl group of cysteine residues.
Amine-Specific PEGylation
Due to the abundance of lysine residues on the surface of most proteins, amine-specific PEGylation is a widely used strategy. This typically involves the use of PEG derivatives activated with an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with the primary amine groups on the protein to form a stable amide bond.
Thiol-Specific PEGylation
For site-specific modification, cysteine residues offer a unique target due to their relatively low abundance and the specific reactivity of their sulfhydryl groups. PEG-maleimide is a commonly used reagent for this purpose, reacting with the thiol group of a cysteine residue to form a stable thioether linkage. This method often requires the introduction of a free cysteine at a specific site in the protein through genetic engineering.
Impact of PEGylation on Protein Properties
The addition of PEG chains can significantly alter the physicochemical and biological properties of a protein.
Pharmacokinetics and Half-Life
One of the most significant advantages of PEGylation is the extension of the protein's plasma half-life. The increased hydrodynamic size of the PEGylated protein reduces its renal clearance. This allows for less frequent dosing, improving patient compliance and convenience.
Immunogenicity
PEGylation can reduce the immunogenicity of therapeutic proteins by masking epitopes on the protein surface, thereby preventing their recognition by the immune system. However, the effect on immunogenicity can be inconsistent and must be evaluated on a case-by-case basis. In some instances, antibodies against the PEG molecule itself can be generated.
In Vitro Activity
While PEGylation offers numerous benefits, it can sometimes lead to a decrease in the protein's in vitro biological activity. The attached PEG chains can sterically hinder the interaction of the protein with its target receptor or substrate. The extent of this activity loss is dependent on the size and location of the attached PEG, as well as the nature of the protein and its mechanism of action.
Quantitative Data on the Effects of PEGylation
The following tables summarize quantitative data on the impact of PEGylation on various protein properties.
| Protein | PEG Size (kDa) | Change in Half-Life | Reference |
| Recombinant Human TIMP-1 | 20 | 25-fold increase (from 1.1 h to 28 h) | |
| Interferon alfa-2a | 40 (branched) | 7-fold increase in circulation half-life | |
| rhG-CSF (Pegfilgrastim) | 20 | ~10-fold increase in in vivo half-life |
Table 1: Effect of PEGylation on Protein Half-Life. This table illustrates the significant extension of plasma half-life that can be achieved through PEGylation for different therapeutic proteins.
| Protein | PEG Size (kDa) | Retained In Vitro Activity (%) | Reference |
| Interferon alfa-2a | 40 (branched) | 7% | |
| Lysine-deficient TNF-α | 40 (branched) | Loss of activity | |
| Laccase | 30 (linear) | Higher activity compared to other PEG sizes |
Table 2: Effect of PEGylation on In Vitro Activity. This table highlights the potential for reduced biological activity following PEGylation, a critical consideration in the design of PEGylated therapeutics.
| Protein | PEG Size (kDa) | Observation on Immunogenicity | Reference |
| Various Proteins | 5 and 20 | Inconsistent effect, dependent on protein, mouse strain, and administration route. | |
| Albumin | Not specified | Reduced antibody production. | |
| Certolizumab pegol | 40 (branched) | Some patients still develop anti-drug antibodies. |
Table 3: Observations on the Effect of PEGylation on Immunogenicity. This table underscores the complex and often unpredictable nature of PEGylation's impact on the immunogenic response to protein therapeutics.
Experimental Protocols
Detailed methodologies are crucial for the successful development and characterization of PEGylated proteins.
Protocol for Amine-Specific PEGylation using NHS Ester
This protocol provides a general procedure for the PEGylation of a protein via its primary amine groups.
Materials:
-
Protein of interest
-
Amine-reactive PEG-NHS ester
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous solvent like DMSO or DMF.
-
PEGylation Reaction: Add the PEG-NHS ester solution to the protein solution. A molar excess of PEG reagent (e.g., 10- to 20-fold) is typically used. The reaction can be incubated for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching the Reaction: Add the quenching solution to react with any unreacted PEG-NHS ester.
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using a suitable chromatography method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
Protocol for Thiol-Specific PEGylation using Maleimide
This protocol outlines the site-specific PEGylation of a protein containing a free cysteine residue.
Materials:
-
Cysteine-containing protein
-
PEG-Maleimide
-
Reaction Buffer: PBS, pH 7.0, containing EDTA to prevent disulfide bond formation.
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer. If the protein has existing disulfide bonds that need to be reduced to generate a free thiol, a reducing agent like DTT or TCEP should be used and subsequently removed.
-
PEG-Maleimide Preparation: Dissolve the PEG-Maleimide in the reaction buffer immediately before use.
-
PEGylation Reaction: Add a 10- to 20-fold molar excess of PEG-Maleimide to the protein solution. Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
Purification: Purify the PEGylated protein using size-exclusion chromatography to remove unreacted PEG-Maleimide and protein.
Protocol for Characterization by SEC-MALS
Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique to determine the molar mass and degree of PEGylation.
Materials and Equipment:
-
SEC-MALS system (including HPLC, SEC column, MALS detector, and a refractive index (RI) detector)
-
Mobile Phase: A buffer suitable for the protein and column.
-
PEGylated protein sample
Procedure:
-
System Equilibration: Equilibrate the SEC-MALS system with the mobile phase until stable baselines are achieved for all detectors.
-
Sample Injection: Inject the purified PEGylated protein sample onto the SEC column.
-
Data Acquisition: Collect data from the UV, MALS, and RI detectors as the sample elutes from the column.
-
Data Analysis: Use appropriate software to analyze the data. The combination of UV (for protein concentration) and RI (for total concentration) signals, along with the light scattering data, allows for the determination of the molar mass of the protein and the attached PEG for each eluting species. This provides information on the degree of PEGylation and the presence of any aggregates or unconjugated protein.
Protocol for Characterization by MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is used to determine the molecular weight of the PEGylated protein and assess the heterogeneity of the sample.
Materials and Equipment:
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., sinapinic acid for proteins)
-
PEGylated protein sample
Procedure:
-
Sample Preparation: Mix the PEGylated protein sample with the matrix solution.
-
Spotting: Spot the mixture onto the MALDI target plate and allow it to dry, forming co-crystals of the sample and matrix.
-
Mass Analysis: Insert the target plate into the mass spectrometer and acquire the mass spectrum. The resulting spectrum will show a distribution of peaks, with each peak corresponding to the protein conjugated with a different number of PEG units.
-
Data Interpretation: The mass difference between adjacent peaks in the main distribution corresponds to the mass of a single PEG monomer, confirming the presence of the PEG chain. The overall mass of the most abundant species can be used to determine the average degree of PEGylation.
Visualizing PEGylation-Related Pathways and Workflows
Graphical representations are invaluable for understanding complex biological processes and experimental procedures.
Conclusion
PEGylation remains a powerful and versatile tool in the development of therapeutic proteins. By carefully selecting the PEGylation chemistry, the size and structure of the PEG, and the site of attachment, it is possible to significantly improve the pharmacokinetic and pharmacodynamic properties of a protein drug. A thorough understanding of the principles outlined in this guide, coupled with rigorous analytical characterization, is essential for the successful development of safe and effective PEGylated biotherapeutics.
References
Methodological & Application
Application Notes and Protocols for Protein Labeling with Fmoc-PEG24-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-PEG24-NHS ester is a versatile, amine-reactive reagent commonly employed in bioconjugation, particularly for the PEGylation of proteins and peptides.[1][2] This heterobifunctional linker features a fluorenylmethyloxycarbonyl (Fmoc) protected amine group at one end and a highly reactive N-hydroxysuccinimide (NHS) ester at the other, connected by a 24-unit polyethylene glycol (PEG) spacer.[1][2] The NHS ester facilitates the covalent attachment to primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, forming a stable amide bond.[3] The hydrophilic PEG chain enhances the solubility and stability of the resulting conjugate in aqueous media, while the Fmoc group provides a temporary protecting group that can be removed under basic conditions to expose a free amine for further conjugation, making it a valuable tool in the synthesis of more complex biomolecules like Proteolysis Targeting Chimeras (PROTACs).
These application notes provide a detailed protocol for the labeling of proteins with this compound, including methods for purification and characterization of the resulting conjugate.
Chemical Reaction
The fundamental reaction involves the nucleophilic attack of a primary amine from the protein on the carbonyl group of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
References
Application Notes and Protocols for Fmoc-PEG24-NHS Ester in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-PEG24-NHS ester is a heterobifunctional linker molecule widely employed in peptide synthesis and bioconjugation. This reagent features three key components: a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a 24-unit polyethylene glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. This unique combination of functionalities makes it an invaluable tool for enhancing the therapeutic properties of peptides and for the construction of complex biomolecules like Proteolysis Targeting Chimeras (PROTACs).
The hydrophilic PEG spacer can improve the solubility, stability, and pharmacokinetic profile of peptides, potentially increasing their in-vivo half-life and reducing immunogenicity.[1][2] The NHS ester allows for efficient and specific covalent attachment to primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue.[3][4] The Fmoc group provides an orthogonal protecting strategy, enabling subsequent chemical modifications at the PEG terminus after its removal under mild basic conditions.[5]
These application notes provide detailed protocols for the use of this compound in both solid-phase and solution-phase peptide synthesis, as well as methods for the purification and characterization of the resulting PEGylated peptides.
Data Summary
Quantitative data for the application of this compound in peptide synthesis is summarized in the following tables for easy reference and comparison.
Table 1: Recommended Reaction Conditions for Peptide PEGylation
| Parameter | On-Resin PEGylation | Solution-Phase PEGylation |
| Solvent | N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) | Amine-free buffer (e.g., PBS, Borate, Bicarbonate) with a co-solvent (e.g., DMF, DMSO) |
| pH | Not applicable (base is added) | 7.2 - 8.5 |
| Stoichiometry (Peptide:Reagent) | 1 : 1.5 - 5 equivalents | 1 : 3 - 10 equivalents |
| Base (for on-resin) | N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | Not applicable |
| Temperature | Room Temperature | 4°C to Room Temperature |
| Reaction Time | 2 - 24 hours | 1 - 4 hours |
Table 2: Typical Purification Parameters for PEGylated Peptides using RP-HPLC
| Parameter | Condition |
| Column | C18 or C8 stationary phase |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | A linear gradient of increasing Mobile Phase B (e.g., 5% to 95% over 30 minutes) |
| Flow Rate | 1.0 - 5.0 mL/min (analytical to semi-preparative) |
| Detection | UV at 214 nm and 280 nm |
Table 3: Characterization Methods for PEGylated Peptides
| Technique | Information Obtained |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Confirmation of successful PEGylation, determination of the degree of PEGylation (number of PEG chains per peptide), and assessment of product purity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the PEGylated peptide and determination of the degree of PEGylation. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity, separation of PEGylated and un-PEGylated species, and quantification of reaction efficiency. |
Experimental Protocols
Protocol 1: On-Resin N-Terminal PEGylation of a Peptide
This protocol describes the conjugation of this compound to the N-terminus of a peptide while it is still attached to the solid-phase synthesis resin.
Materials:
-
Peptide-on-resin with a free N-terminal amine
-
This compound
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Shaker or vortex mixer
Procedure:
-
Swell the peptide-on-resin in DMF for 30-60 minutes.
-
Drain the DMF from the resin.
-
Dissolve this compound (1.5-5 equivalents relative to the resin loading) in DMF.
-
Add DIPEA (2-3 equivalents relative to the this compound) to the solution of the PEG linker.
-
Add the this compound/DIPEA solution to the swollen resin.
-
Agitate the mixture at room temperature for 2-24 hours.
-
Monitor the reaction progress using a qualitative test (e.g., Kaiser test) to confirm the consumption of the free amine.
-
Once the reaction is complete, drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Dry the PEGylated peptide-on-resin under vacuum.
Protocol 2: Solution-Phase PEGylation of a Purified Peptide
This protocol is suitable for the PEGylation of a peptide that has been cleaved from the resin and purified.
Materials:
-
Purified peptide with a primary amine (N-terminus or Lysine side-chain)
-
This compound
-
Amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.2-7.5)
-
Anhydrous, amine-free DMF or DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
Procedure:
-
Dissolve the purified peptide in the amine-free buffer to a final concentration of 1-10 mg/mL.
-
Dissolve this compound (3-10 equivalents relative to the peptide) in a minimal amount of DMF or DMSO.
-
Add the this compound solution to the peptide solution while gently vortexing. The final concentration of the organic solvent should ideally not exceed 10% (v/v).
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.
-
Monitor the reaction progress by RP-HPLC to observe the formation of the PEGylated product and the consumption of the starting peptide.
-
Once the desired level of PEGylation is achieved, quench the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to consume any unreacted NHS ester.
-
Proceed with the purification of the PEGylated peptide.
Protocol 3: Fmoc Deprotection of the PEGylated Peptide
This protocol describes the removal of the Fmoc group from the PEGylated peptide to expose a primary amine for further conjugation.
Materials:
-
Fmoc-PEGylated peptide (on-resin or in solution)
-
20% (v/v) Piperidine in DMF
-
Washing solvents: DMF, DCM (for on-resin)
-
Ether (for precipitation of solution-phase peptide)
On-Resin Deprotection:
-
Wash the Fmoc-PEGylated peptide-on-resin with DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
The resin now contains the PEGylated peptide with a free amine at the PEG terminus, ready for further synthesis or cleavage.
Solution-Phase Deprotection:
-
Dissolve the purified Fmoc-PEGylated peptide in a minimal amount of DMF.
-
Add 20% piperidine in DMF to the solution (the final concentration of piperidine should be around 20%).
-
Stir the reaction at room temperature for 30 minutes.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold ether to remove the dibenzofulvene-piperidine adduct.
-
Dry the deprotected PEGylated peptide under vacuum.
Protocol 4: Purification of the PEGylated Peptide by RP-HPLC
This protocol provides a general guideline for the purification of PEGylated peptides. The specific gradient may need to be optimized based on the properties of the peptide.
Procedure:
-
Dissolve the crude PEGylated peptide in a suitable solvent (e.g., a mixture of Mobile Phase A and B, or a solvent containing a small amount of organic modifier like acetonitrile or isopropanol).
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Equilibrate the RP-HPLC column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject the sample onto the column.
-
Run a linear gradient of increasing Mobile Phase B to elute the PEGylated peptide. Due to the hydrophilicity of the PEG chain, the PEGylated peptide will typically elute earlier than the non-PEGylated parent peptide.
-
Collect fractions corresponding to the desired product peak.
-
Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the PEGylated peptide.
-
Pool the pure fractions and lyophilize to obtain the final product.
Visualizations
Caption: Workflow for PROTAC synthesis and its mechanism of action.
Caption: Experimental workflow for on-resin peptide PEGylation.
References
Application Notes and Protocols: Fmoc-PEG24-NHS Ester for Cell Surface Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-PEG24-NHS ester is a heterobifunctional crosslinking reagent designed for the covalent modification of primary amines on cell surfaces and biomolecules. This reagent features a long polyethylene glycol (PEG) spacer (PEG24), which enhances the solubility and biocompatibility of the modified entity. The molecule is capped at one end by a fluorenylmethyloxycarbonyl (Fmoc) protected amine and at the other by an N-hydroxysuccinimide (NHS) ester.
The NHS ester provides a reactive group that readily forms stable amide bonds with primary amines, such as the lysine residues on cell surface proteins, in a process known as PEGylation. This modification can be used to attach a variety of molecules to the cell surface, mask surface antigens, reduce immunogenicity, and improve the pharmacokinetic properties of cellular therapies.[1] The Fmoc protecting group provides a latent amine functionality that can be deprotected under mild basic conditions for subsequent, orthogonal bioconjugation reactions.
These application notes provide detailed protocols for the use of this compound in the modification of live mammalian cells, along with quantitative data on labeling efficiency and stability.
Principle of Reaction
The core of the cell surface modification lies in the reaction between the NHS ester of the this compound and primary amines on the cell surface proteins. This reaction, a nucleophilic acyl substitution, proceeds efficiently at a slightly alkaline pH (7.2-8.5) and results in the formation of a stable amide bond, covalently linking the PEG chain to the cell surface. The reaction is rapid, often completed within minutes, to minimize internalization of the labeling reagent.[2][3]
Data Presentation
The following table summarizes quantitative data obtained from studies on cell surface modification using PEG-NHS esters. This data provides insights into the efficiency and stability of the PEGylation process on live cells.
| Parameter | Value | Cell Type | Incubation Time | Reference |
| Maximum PEG-biotin molecules per cell | ~80 million | Human Coronary Artery Endothelial Cells (HCAEC) | 1 minute | [4] |
| Maximum PEG-biotin molecules per cell | ~110 million | Human Coronary Artery Endothelial Cells (HCAEC) | 5 minutes | [4] |
| Cell Surface Persistence of PEG-biotin (24h) | ~50% of initial | Human Coronary Artery Endothelial Cells (HCAEC) | N/A | |
| Cell Surface Persistence of PEG-biotin (120h) | Gradual decrease after 24h | Human Coronary Artery Endothelial Cells (HCAEC) | N/A |
Experimental Protocols
Materials Required
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), sterile, amine-free (pH 7.2-7.4)
-
0.1 M Sodium Bicarbonate Buffer (pH 8.3-8.5), sterile
-
Quenching Buffer: 100 mM Glycine or Tris buffer in PBS, sterile
-
Suspension or adherent mammalian cells
-
Cell culture medium
-
Microcentrifuge tubes
-
Pipettes and sterile tips
-
Cell counter or hemocytometer
-
Centrifuge
Protocol 1: Modification of Suspension Cells
This protocol is optimized for the surface modification of cells grown in suspension.
-
Cell Preparation:
-
Culture cells to the desired density.
-
Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet twice with ice-cold, amine-free PBS (pH 7.2-7.4) to remove any residual media containing amines.
-
Resuspend the cells in ice-cold PBS and determine the cell concentration.
-
Adjust the cell concentration to 1 x 10^6 to 1 x 10^7 cells/mL in ice-cold PBS.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Further dilute the stock solution in ice-cold 0.1 M Sodium Bicarbonate Buffer (pH 8.3-8.5) to the desired final concentration. A typical starting concentration is 1 mM. Optimization may be required.
-
-
Labeling Reaction:
-
Add the diluted this compound solution to the cell suspension. A 10- to 50-fold molar excess of the reagent over the estimated number of surface amines is a good starting point.
-
Incubate the reaction mixture for 15-30 minutes at room temperature or 30-60 minutes on ice. Shorter incubation times (2-5 minutes) at room temperature can also be effective and may reduce endocytosis.
-
Gently mix the cells every 5-10 minutes to ensure uniform labeling.
-
-
Quenching and Washing:
-
Stop the reaction by adding Quenching Buffer to a final concentration of 10-20 mM.
-
Incubate for 5-10 minutes at room temperature.
-
Centrifuge the cells (300 x g for 5 minutes) and discard the supernatant.
-
Wash the cell pellet three times with sterile PBS or cell culture medium to remove any unreacted reagent and byproducts.
-
-
Downstream Applications:
-
The modified cells are now ready for downstream applications, such as in vitro assays, in vivo studies, or secondary modification following Fmoc deprotection.
-
Protocol 2: Modification of Adherent Cells
This protocol is adapted for the surface modification of cells grown in adherent culture.
-
Cell Preparation:
-
Culture adherent cells in multi-well plates or flasks until they reach the desired confluency.
-
Gently aspirate the cell culture medium.
-
Wash the cells twice with sterile, amine-free PBS (pH 7.2-7.4).
-
-
Reagent Preparation:
-
Prepare the this compound solution as described in Protocol 1, Step 2.
-
-
Labeling Reaction:
-
Add the diluted this compound solution to the cells, ensuring the entire surface is covered.
-
Incubate for 2-5 minutes at room temperature. Longer incubation times (up to 30 minutes) can be tested but may increase the risk of cell detachment and internalization of the reagent.
-
Gently rock the plate or flask to ensure even distribution of the labeling solution.
-
-
Quenching and Washing:
-
Aspirate the labeling solution.
-
Add Quenching Buffer and incubate for 5-10 minutes at room temperature.
-
Aspirate the Quenching Buffer.
-
Wash the cells three times with sterile PBS or cell culture medium.
-
-
Downstream Applications:
-
The modified adherent cells can be immediately used for imaging, co-culture experiments, or other assays.
-
Visualizations
Chemical Reaction Workflow
Caption: Covalent modification of cell surface amines with this compound.
Experimental Workflow for Suspension Cell Modification
Caption: Workflow for modifying suspension cells with this compound.
Logical Relationship of Reagent Components
References
- 1. Fmoc-PEG-NHS ester | AxisPharm [axispharm.com]
- 2. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting microspheres and cells to polyethylene glycol-modified biological surfaces - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation using Fmoc-PEG24-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-PEG24-NHS ester is a versatile, heterobifunctional crosslinker that plays a crucial role in modern bioconjugation chemistry. It features a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a highly reactive N-hydroxysuccinimide (NHS) ester, connected by a 24-unit polyethylene glycol (PEG) spacer.[1][2] The hydrophilic PEG chain enhances the solubility and stability of the resulting conjugates in aqueous environments, making it an ideal tool for modifying proteins, peptides, and other biomolecules.[1][3] This document provides detailed application notes and experimental protocols for the effective use of this compound in various bioconjugation techniques.
The NHS ester moiety allows for efficient and specific covalent modification of primary amines, such as those found on the N-terminus of proteins and the side chain of lysine residues, forming stable amide bonds.[4] The Fmoc protecting group, on the other hand, is stable under acidic conditions but can be readily removed with a mild base, typically piperidine, to expose a primary amine for subsequent conjugation steps. This orthogonality makes this compound particularly valuable in multi-step synthesis strategies, including solid-phase peptide synthesis (SPPS) and the construction of complex architectures like Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties and Handling
Proper handling and storage of this compound are critical to ensure its reactivity. The NHS ester is susceptible to hydrolysis, especially at high pH and in the presence of moisture.
| Property | Value | Reference |
| Molecular Weight | 1465.68 g/mol | |
| Purity | ≥95% | |
| Solubility | Soluble in organic solvents (DMSO, DMF), and aqueous buffers after dissolution in an organic solvent. | |
| Storage | Store at -20°C, desiccated. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. |
Key Experimental Parameters
Successful bioconjugation with this compound is dependent on several key experimental parameters. Optimization of these factors is crucial for achieving high yields and desired product purity.
| Parameter | Recommended Conditions | Notes | Reference |
| Reaction pH (NHS Ester) | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis. Higher pH increases hydrolysis rate. | |
| Buffer Composition | Amine-free buffers (e.g., PBS, Borate, Carbonate/Bicarbonate) | Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target molecule. | |
| Molar Excess of NHS Ester | 10-50 fold molar excess over the biomolecule | The optimal ratio depends on the concentration of the biomolecule and the desired degree of labeling. | |
| Reaction Time (NHS Ester) | 30 minutes to 2 hours at room temperature, or 2-4 hours on ice. | Longer reaction times may be required for less reactive amines. | |
| Fmoc Deprotection Reagent | 20% Piperidine in DMF | A commonly used and effective reagent for rapid Fmoc removal. | |
| Fmoc Deprotection Time | 2 x 10-15 minutes at room temperature | Two shorter treatments are generally more effective than a single long one. |
Experimental Protocols
Protocol 1: Labeling of a Protein with this compound
This protocol describes the general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.
-
Conjugation Reaction: a. Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume. b. Incubate the reaction for 1-2 hours at room temperature or 2-4 hours on ice, protected from light.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the unreacted this compound and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.
-
Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, or other appropriate techniques to determine the degree of labeling.
-
Fmoc Deprotection (Optional): a. If subsequent conjugation to the newly introduced amine is desired, the purified conjugate can be treated with 20% piperidine in DMF. b. The reaction conditions for Fmoc deprotection on a soluble protein conjugate need to be optimized to maintain protein integrity. This may involve shorter reaction times or alternative basic conditions. c. Following deprotection, the deprotecting agent must be removed, typically by dialysis or buffer exchange.
Protocol 2: On-Resin N-terminal Modification of a Peptide with this compound during Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the modification of a peptide with this compound while it is still attached to the solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Coupling base (e.g., Diisopropylethylamine - DIPEA)
-
Washing solvents (DMF, Dichloromethane - DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Preparation: After the final amino acid coupling and subsequent Fmoc deprotection, wash the peptide-resin thoroughly with DMF (3 x) and DCM (3 x) to remove any residual piperidine and reagents.
-
Conjugation: a. Swell the resin in anhydrous DMF. b. Prepare a solution of this compound (2-5 equivalents relative to the resin loading) and DIPEA (4-10 equivalents) in DMF. c. Add the solution to the resin and shake at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test or other colorimetric test to confirm the completion of the reaction (disappearance of the primary amine). If the test is positive, the conjugation step can be repeated.
-
Washing: Wash the resin thoroughly with DMF (3 x) and DCM (3 x) to remove excess reagents.
-
Cleavage and Deprotection: Cleave the modified peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and HPLC.
Protocol 3: Synthesis of a PROTAC using this compound
This protocol provides a general workflow for the synthesis of a PROTAC, where this compound serves as the linker. This example assumes the E3 ligase ligand contains a primary amine for reaction with the NHS ester, and the target protein ligand will be coupled after Fmoc deprotection.
Materials:
-
E3 ligase ligand with a primary amine
-
This compound
-
Target protein ligand with a reactive group (e.g., a carboxylic acid)
-
Appropriate solvents (DMF, DMSO) and reagents for amide bond formation (e.g., HATU, DIPEA)
-
Purification system (e.g., HPLC)
Procedure:
-
Step 1: Conjugation of E3 Ligase Ligand to the Linker a. Dissolve the E3 ligase ligand and this compound (1-1.2 equivalents) in an anhydrous solvent like DMF or DMSO. b. Add a non-nucleophilic base such as DIPEA (2-3 equivalents). c. Stir the reaction at room temperature until completion, monitoring by LC-MS. d. Purify the resulting E3 Ligand-PEG24-Fmoc conjugate by HPLC.
-
Step 2: Fmoc Deprotection a. Dissolve the purified E3 Ligand-PEG24-Fmoc in DMF. b. Add 20% piperidine and stir at room temperature for 30 minutes. c. Remove the solvent and piperidine under vacuum. The resulting E3 Ligand-PEG24-NH2 can be used directly or after purification.
-
Step 3: Conjugation of the Target Protein Ligand a. Dissolve the E3 Ligand-PEG24-NH2 and the target protein ligand (with a carboxylic acid) in DMF. b. Add a coupling reagent such as HATU (1.2 equivalents) and a base like DIPEA (2-3 equivalents). c. Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Step 4: Purification and Characterization a. Purify the final PROTAC molecule by preparative HPLC. b. Characterize the final product by high-resolution mass spectrometry and NMR to confirm its structure and purity.
Visualizations
Caption: Structure of this compound.
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient synthesis of custom peptides. The choice of the solid support and the linker chemistry is critical to the success of the synthesis, directly impacting the yield and purity of the final product. Polyethylene glycol (PEG) linkers, often grafted onto polystyrene (PS) resins (PEG-PS), have emerged as a valuable tool to overcome some of the challenges associated with traditional SPPS, particularly in the synthesis of long or hydrophobic ("difficult") peptide sequences.[1][2][3]
The hydrophilic and flexible nature of PEG chains enhances the solvation of the resin-bound peptide in a wider range of solvents, mimicking the conditions of liquid-phase synthesis.[3][4] This improved solvation minimizes peptide chain aggregation, leading to more efficient coupling reactions and ultimately, higher purity of the crude peptide. Furthermore, the use of PEG linkers can improve the handling characteristics of the resin and has been shown to be beneficial in a variety of applications, from basic research to drug development.
These application notes provide a comprehensive guide to the use of PEG linkers in Fmoc-based SPPS. Detailed protocols for resin preparation, linker attachment, peptide synthesis, and cleavage are provided, along with a summary of key quantitative data to aid in the selection and application of these versatile tools.
Advantages of Using PEG Linkers in SPPS
-
Improved Solvation: The PEG component of the resin allows for better swelling in a variety of solvents, from non-polar (like dichloromethane, DCM) to polar (like N,N-dimethylformamide, DMF) and even aqueous solutions. This creates a more solution-like environment for the growing peptide chain.
-
Reduced Peptide Aggregation: By preventing the collapse of the peptide chain onto the hydrophobic polystyrene backbone, PEG linkers disrupt inter- and intra-chain aggregation, which is a primary cause of incomplete coupling and failed syntheses.
-
Increased Coupling Efficiency: The enhanced solvation and reduced aggregation lead to greater accessibility of the N-terminus of the growing peptide chain, resulting in more complete and faster coupling reactions.
-
Higher Purity and Yield: By minimizing deletion sequences and other side reactions associated with incomplete coupling, the use of PEG linkers often results in a higher purity of the crude peptide, simplifying subsequent purification steps.
-
Enhanced Biocompatibility: For applications where the peptide remains attached to the support, such as in library screening or cell-based assays, the biocompatible nature of PEG can reduce non-specific binding.
Data Presentation: Quantitative Properties of PEG-Containing Resins
The selection of a resin is a critical first step in SPPS. The following tables summarize typical quantitative data for commercially available PEG-containing resins to aid in this selection process.
Table 1: Loading Capacities of Common PEG-Containing Resins
| Resin Type | Description | Typical Loading Capacity (mmol/g) | Key Features |
| Low-Loaded PEG-PS | Polystyrene resin with grafted PEG chains. | 0.15 - 0.25 | Ideal for the synthesis of long or difficult peptide sequences to minimize steric hindrance. |
| High-Loaded PEG-PS | Polystyrene resin with a higher density of grafted PEG chains. | 0.3 - 0.7 | Suitable for the synthesis of shorter peptides where higher yield per gram of resin is desired. |
| AmphiSpheres 20 | 20% w/w PEG content on a polystyrene core. | ~0.7 | Good balance of loading and PEG content for a broad range of peptides. |
| AmphiSpheres 40 | 40% w/w PEG content on a polystyrene core. | ~0.4 | Higher PEG content provides enhanced hydrophilicity, beneficial for very hydrophobic or aggregating sequences. |
| ChemMatrix® | A resin based entirely on PEG. | 0.4 - 0.6 | Offers excellent swelling in a wide range of solvents and is well-suited for complex syntheses. |
Table 2: Swelling Properties of PEG-Based Resins in Various Solvents
| Resin Type | Swelling in DCM (mL/g) | Swelling in DMF (mL/g) | Swelling in Water (mL/g) |
| Polystyrene (PS) | High | Moderate | Low |
| PEG-PS (e.g., TentaGel®) | High | High | Moderate |
| ChemMatrix® | High | High | High |
Note: Specific swelling volumes can vary between manufacturers and batches. It is always recommended to consult the supplier's documentation.
Experimental Protocols
The following are detailed protocols for the use of PEG linkers in Fmoc-based SPPS.
Protocol 1: Attachment of an Fmoc-PEG Linker to Aminomethyl Resin
This protocol describes the coupling of a carboxyl-terminated Fmoc-PEG linker to an aminomethyl-functionalized polystyrene resin.
Materials:
-
Aminomethyl polystyrene resin
-
Fmoc-PEG-COOH linker (e.g., Fmoc-NH-(PEG)n-COOH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Kaiser test kit
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the aminomethyl resin in DMF for 1-2 hours in a reaction vessel.
-
Resin Washing: Wash the resin with DMF (3 x resin volume).
-
Linker Activation: In a separate vessel, dissolve the Fmoc-PEG-COOH linker (1.5-2.5 equivalents relative to the resin's loading), HOBt or OxymaPure® (1.5-2.5 eq.), and DIC (1.5-2.5 eq.) in DMF. Allow the mixture to pre-activate for 10-15 minutes.
-
Coupling: Add the activated linker solution to the swollen resin. Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring: Take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step can be repeated.
-
Capping: To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (20 eq.) in DMF for 30 minutes.
-
Washing and Drying: Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (2x). Dry the resin under vacuum to a constant weight.
-
Loading Determination: The loading of the linker on the resin can be determined spectrophotometrically by Fmoc release.
Protocol 2: Standard Fmoc-SPPS Cycle on PEG-Functionalized Resin
This protocol outlines a single cycle of amino acid addition.
Materials:
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, Collidine)
-
20% Piperidine in DMF
-
DMF
-
DCM
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x resin volume).
-
Amino Acid Activation: In a separate tube, dissolve the Fmoc-amino acid (3-5 eq.), a coupling reagent (e.g., HBTU, 3-5 eq.), and a base (e.g., DIPEA, 6-10 eq.) in DMF.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF (5x) to remove excess reagents.
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Repeat: Repeat steps 1-7 for each amino acid in the peptide sequence.
Protocol 3: Cleavage and Deprotection of the Peptide from the PEG-Resin
This protocol uses a standard trifluoroacetic acid (TFA) cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
Materials:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (deionized)
-
Phenol (optional, for peptides containing Trp)
-
Cold diethyl ether
-
DCM
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM to remove residual DMF and dry thoroughly under vacuum.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. A standard "Reagent B" cocktail consists of TFA/Phenol/Water/TIS (88:5:5:2, v/v/v/v). For most peptides, a simpler cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v) is sufficient.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). PEG-PS supports will swell in the cocktail. Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture into a collection tube. Wash the resin with a small amount of fresh TFA. Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether 2-3 times.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
SPPS Workflow with PEG Linker
References
Application Notes and Protocols: Analytical Methods for Characterizing PEGylated Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction to Protein PEGylation and Analytical Challenges
Protein PEGylation is a widely adopted biopharmaceutical strategy that involves the covalent attachment of polyethylene glycol (PEG) chains to a protein or peptide.[1] This modification enhances the therapeutic properties of biomolecules by increasing their hydrodynamic size, which in turn improves serum half-life, enhances solubility, reduces immunogenicity, and decreases clearance rates.[1][2][3][4] The process is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic proteins.
Despite its benefits, the PEGylation reaction often results in a heterogeneous mixture of products. This mixture can include the desired mono-PEGylated protein, unreacted native protein, excess free PEG, and various isoforms such as multi-PEGylated species and positional isomers (where PEG is attached at different sites). This heterogeneity presents a significant analytical challenge, as each species can have different biological activity and pharmacokinetic properties. Therefore, robust and detailed analytical characterization is a critical quality control step to ensure the safety, consistency, and efficacy of the final drug product. This document provides detailed protocols and application notes for the key analytical methods used to characterize PEGylated proteins.
Chromatographic Methods for Separation and Quantification
Chromatography is fundamental to the analysis of PEGylated proteins, allowing for the separation of the heterogeneous reaction mixture. High-performance liquid chromatography (HPLC) and its variants are the cornerstone techniques for assessing purity, quantifying species, and resolving isoforms.
Principle: Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius in solution. When coupled with a multi-angle light scattering (MALS) detector, a UV detector, and a differential refractive index (dRI) detector, the technique becomes a powerful tool for absolute characterization without the need for column calibration with molecular weight standards. SEC-MALS can directly measure the molar mass of the entire conjugate, as well as the molar mass of the protein and PEG components separately, allowing for precise determination of the degree of PEGylation.
Experimental Protocol: SEC-MALS
-
System Preparation: Equilibrate the SEC-MALS system, consisting of an HPLC, SEC column, UV detector, MALS detector, and dRI detector, with a filtered and degassed mobile phase (e.g., 150 mM Sodium Phosphate Buffer, pH 7.0).
-
Detector Calibration: Calibrate the detectors according to the manufacturer's instructions. This includes normalizing the MALS detector signals and determining the inter-detector delay volumes.
-
Sample Preparation: Prepare the PEGylated protein sample in the mobile phase to a concentration of 1-2 mg/mL. Filter the sample through a 0.1 or 0.22 µm filter to remove particulates.
-
Data Acquisition: Inject an appropriate volume (e.g., 20-100 µL) of the sample onto the SEC column. Collect data from all three detectors simultaneously using specialized software (e.g., ASTRA).
-
Data Analysis: Use a protein conjugate analysis module within the software. This requires the known dn/dc values (specific refractive index increment) and UV extinction coefficients for both the protein and the PEG polymer. The software uses signals from all three detectors to calculate the molar mass of the protein and PEG components for each eluted peak.
Data Presentation: SEC-MALS Analysis of a PEGylated Antibody Fragment (Fab) The following table summarizes typical data obtained from a SEC-MALS analysis of a Fab fragment (≈48 kDa) conjugated with a 20 kDa PEG molecule.
| Eluted Peak | Retention Time (min) | Calculated Molar Mass (kDa) | Inferred Species | Degree of Conjugation (DOC) |
| Peak 1 | 10.5 | 87 | di-PEG-Fab | 2 |
| Peak 2 | 11.8 | 66 | mono-PEG-Fab | 1 |
| Peak 3 | 13.2 | 48 | Unconjugated Fab | 0 |
Different HPLC modes can be employed to resolve the components of a PEGylation reaction mixture based on distinct physicochemical properties.
Principles and Protocols:
-
Reversed-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. It is highly effective at resolving positional isomers of PEGylated proteins, as the location of the PEG chain can alter the overall surface hydrophobicity.
-
Protocol:
-
Column: C4 or C8, suitable for large proteins.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A shallow gradient from ~20% to 80% Mobile Phase B.
-
Detection: UV at 214 nm or 280 nm.
-
-
-
Ion-Exchange HPLC (IEX-HPLC): Separates molecules based on their net surface charge. PEGylation typically shields charged residues (like lysine), leading to a change in the protein's isoelectric point (pI) and its interaction with the IEX stationary phase.
-
Protocol:
-
Column: Strong or weak cation/anion exchanger, chosen based on the protein's pI.
-
Mobile Phase A: Low salt buffer (e.g., 20 mM MES, pH 6.0).
-
Mobile Phase B: High salt buffer (e.g., 20 mM MES, pH 6.0 + 1 M NaCl).
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B.
-
Detection: UV at 280 nm.
-
-
Data Presentation: Comparison of HPLC Methods
| Method | Principle of Separation | Primary Application | Advantages | Limitations |
| SEC-HPLC | Hydrodynamic Volume (Size) | Purity, aggregate analysis, separation of free PEG. | Robust, non-denaturing conditions. | Cannot resolve positional isomers; peak broadening due to PEG polydispersity. |
| RP-HPLC | Hydrophobicity | Separation of positional isomers; purity analysis. | High resolution. | Denaturing conditions (organic solvents, acid) may cause protein loss or alteration. |
| IEX-HPLC | Net Surface Charge | Separation of species with different numbers of PEG chains. | High resolution, non-denaturing conditions. | May not resolve positional isomers if they don't alter the net charge. |
| HIC-HPLC | Hydrophobicity | Orthogonal method for purity and isoform analysis. | Non-denaturing (uses high salt). | Lower resolution compared to RP-HPLC. |
Mass Spectrometry for Molecular Weight and Site Identification
Mass spectrometry (MS) is an indispensable tool for the characterization of PEGylated proteins, providing precise molecular weight information and enabling the identification of attachment sites.
Principle: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS measures the mass-to-charge ratio of intact molecules. For PEGylated proteins, it directly measures the molecular weight of the different species in the mixture. By comparing the mass of the PEGylated protein to the native protein, the mass added by the PEG chains can be calculated, allowing for the determination of the average degree of PEGylation and the distribution of different PEGylated forms (mono-, di-, tri-, etc.).
Experimental Protocol: MALDI-TOF MS
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix. For proteins >10 kDa, sinapinic acid (10 mg/mL in 50% acetonitrile/0.1% TFA) is commonly used.
-
Sample Preparation: Purify the PEGylated protein to remove salts and detergents. The final sample should be in a volatile buffer or water.
-
Target Spotting: Mix the sample and matrix solutions (typically 1:1 v/v). Spot 0.5-1 µL of the mixture onto the MALDI target plate. Allow the droplet to air dry completely, which facilitates the co-crystallization of the sample and matrix.
-
Instrumental Analysis: Insert the target plate into the mass spectrometer. Acquire spectra in linear mode, which is optimal for large, heterogeneous molecules. Optimize laser power to obtain a good signal-to-noise ratio without inducing fragmentation.
-
Data Analysis: Identify the mass peaks corresponding to the unreacted protein and the various PEGylated species. Calculate the mass difference (Δm) between the PEGylated species and the native protein. The number of attached PEG molecules = Δm / (mass of one PEG molecule).
Data Presentation: MALDI-TOF MS Data for a Model Protein (Native Protein MW = 240 kDa; PEG MW = 5 kDa)
| Observed Mass (kDa) | Mass Shift (kDa) | Inferred Species | Degree of PEGylation |
| 240 | 0 | Native Protein | 0 |
| 245 | 5 | mono-PEGylated | 1 |
| 250 | 10 | di-PEGylated | 2 |
| 255 | 15 | tri-PEGylated | 3 |
Example calculation for the di-PEGylated species: (250 kDa - 240 kDa) / 5 kDa = 2 PEGs per protein molecule.
Principle: To identify the specific amino acid residues where PEG is attached, a "bottom-up" proteomics approach is used. The PEGylated protein is enzymatically digested (e.g., with trypsin or Lys-C), and the resulting peptide mixture is analyzed by LC-MS/MS. The large, PEGylated peptides are separated by LC and then fragmented in the mass spectrometer. The fragmentation pattern (MS/MS spectrum) allows for sequencing of the peptide and pinpointing the modified residue. Steric hindrance from the PEG molecule often prevents cleavage at the adjacent site, providing an additional clue to the location of the modification.
Spectroscopic and Other Methods
While chromatography and mass spectrometry are the primary tools, other techniques provide valuable complementary information.
Data Presentation: Summary of Supplementary Analytical Methods
| Method | Principle | Primary Application | Protocol Summary |
| NMR Spectroscopy | Integration of characteristic proton signals from PEG (-CH2CH2O-) vs. protein (aromatic residues). | Quantitative determination of the average degree of PEGylation. | Acquire 1H NMR spectrum of the purified conjugate in D2O. Calculate the ratio of the integrated PEG signal (~3.6 ppm) to a well-resolved protein signal. |
| UV-Vis Spectroscopy | Measures protein absorbance at 280 nm. | Simple, rapid determination of total protein concentration. | Measure absorbance at 280 nm. Use the Beer-Lambert law (A=εbc) with the protein's known extinction coefficient to calculate concentration. |
| Colorimetric Assays | Formation of a colored complex between PEG and an iodine/barium-chloride solution. | Quantification of total PEG content in a sample. | Mix sample with barium chloride and iodine. Measure absorbance at 535 nm and compare to a standard curve of known PEG concentrations. |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light to determine hydrodynamic radius (Rh). | Assessment of size, aggregation state, and conformational changes upon PEGylation. | Analyze the purified sample in a suitable buffer to obtain the size distribution profile. |
Conclusion
The comprehensive characterization of PEGylated proteins is a multi-faceted task that necessitates an integrated analytical strategy. No single technique can provide all the required information. A combination of high-resolution separation techniques like SEC and HPLC, coupled with definitive mass determination methods like MALS and MS, is essential for confirming identity, purity, and homogeneity. SEC-MALS is unparalleled for determining the absolute molar mass and degree of PEGylation, while RP-HPLC excels at resolving positional isomers. MALDI-TOF MS provides a rapid assessment of the PEGylation distribution, and LC-MS/MS is the gold standard for identifying the specific sites of modification. Supplementary methods such as NMR and DLS provide further quantitative and structural insights. By strategically employing this suite of orthogonal analytical methods, researchers and drug developers can ensure a thorough understanding and rigorous quality control of their PEGylated protein therapeutics.
References
Application Notes and Protocols for Fmoc-PEG24-NHS Ester in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-PEG24-NHS ester is a heterobifunctional crosslinker that plays a crucial role in the development of sophisticated drug delivery systems.[1][2][3] Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a 24-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester, offers a versatile platform for the sequential and controlled conjugation of molecules.[2][3] The hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugate, while the Fmoc protecting group allows for orthogonal derivatization. The NHS ester provides a reactive handle for covalent linkage to primary amines present on targeting ligands, drugs, or carrier molecules.
These application notes provide an overview of the utility of this compound in constructing targeted drug delivery systems, supported by experimental protocols and data.
Key Properties and Specifications
A summary of the key properties of a typical this compound is provided in the table below. Researchers should always refer to the certificate of analysis provided by the supplier for lot-specific data.
| Property | Value | Reference |
| Molecular Weight | ~1465.7 g/mol | |
| Purity | ≥95% | |
| Spacer Arm Length | 24 PEG units | |
| Reactive Groups | Fmoc-protected amine, NHS ester | |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage | -20°C, desiccated |
Applications in Targeted Drug Delivery
The unique trifunctional nature of this compound makes it an ideal reagent for multi-step conjugation strategies in the design of targeted drug delivery systems. Common applications include:
-
Peptide-Drug Conjugates (PDCs): The NHS ester can be reacted with an amine-containing drug, followed by Fmoc deprotection to reveal a primary amine. This amine can then be used for solid-phase peptide synthesis (SPPS) to build a targeting peptide directly onto the drug-linker conjugate.
-
Antibody-Drug Conjugates (ADCs): A targeting antibody can be conjugated to the NHS ester. Subsequent Fmoc deprotection provides a site for the attachment of a drug or an imaging agent.
-
Nanoparticle Functionalization: The NHS ester can be used to attach the PEG linker to amine-functionalized nanoparticles. The Fmoc group can then be removed to allow for the conjugation of targeting ligands or therapeutic payloads.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in the development of a peptide-drug conjugate. Optimization may be required for specific applications.
Protocol 1: Conjugation of this compound to an Amine-Containing Drug
This protocol describes the initial step of attaching the linker to a drug molecule that possesses a primary amine.
Materials:
-
This compound
-
Amine-containing drug
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer for characterization
Procedure:
-
Dissolve the amine-containing drug (1 equivalent) in anhydrous DMF.
-
Add this compound (1.2 equivalents) to the solution.
-
Add DIPEA (2 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, purify the Fmoc-PEG24-Drug conjugate by reverse-phase HPLC.
-
Characterize the purified product by mass spectrometry to confirm the molecular weight.
Protocol 2: On-Resin Peptide Synthesis on the Drug-Linker Conjugate
This protocol outlines the solid-phase synthesis of a targeting peptide onto the deprotected drug-linker conjugate.
Materials:
-
Fmoc-PEG24-Drug conjugate loaded onto a suitable solid support (e.g., Rink amide resin)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HATU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine in DMF (for Fmoc deprotection)
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Peptide synthesis vessel
-
HPLC system for purification
-
Mass Spectrometer for characterization
Procedure:
-
Fmoc Deprotection: Swell the resin-bound Fmoc-PEG24-Drug in DMF. Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (3 equivalents), HATU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and add the solution to the resin. Agitate for 2 hours. Wash the resin with DMF.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, wash the resin with dichloromethane (DCM) and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide-drug conjugate from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the cleaved conjugate in cold diethyl ether. Centrifuge to pellet the product, wash with cold ether, and dry. Purify the crude product by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final peptide-drug conjugate by mass spectrometry and analytical HPLC.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the synthesis of a targeted peptide-drug conjugate using this compound.
Caption: Synthetic workflow for a peptide-drug conjugate.
Caption: Component-function relationship in the conjugate.
Conclusion
This compound is a powerful and versatile tool for the construction of advanced, targeted drug delivery systems. Its well-defined structure allows for a modular and controlled approach to the synthesis of complex bioconjugates. The protocols and information provided herein serve as a guide for researchers to harness the potential of this linker in developing novel and effective targeted therapies.
References
Troubleshooting & Optimization
Fmoc-PEG24-NHS ester solubility issues in buffers
Welcome to the technical support center for Fmoc-PEG24-NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly those related to solubility in buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a chemical modification reagent used in bioconjugation. It features three key components:
-
An Fmoc (fluorenylmethyloxycarbonyl) group , which is a protecting group for the amine.
-
A PEG24 (polyethylene glycol) spacer , which is a long, hydrophilic chain that enhances the solubility of the molecule it is attached to in aqueous environments.[1][2][3]
-
An NHS (N-hydroxysuccinimide) ester , which is a reactive group that specifically targets and forms stable amide bonds with primary amines (-NH2) on molecules like proteins, peptides, and amine-modified oligonucleotides.[2][4]
It is commonly used to link molecules together, for instance, in the development of antibody-drug conjugates (ADCs) or PROTACs, where the PEG linker can improve the pharmacokinetic properties of the final conjugate.
Q2: I'm having trouble dissolving this compound directly in my aqueous reaction buffer. Is this expected?
A2: Yes, this is a common observation. While the PEG spacer significantly increases the overall hydrophilicity and aqueous solubility of the molecule it is conjugated to, the this compound reagent itself may have limited solubility directly in aqueous buffers. The standard and recommended procedure is to first dissolve the this compound in a small amount of a dry, water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to create a concentrated stock solution. This stock solution is then added to your aqueous reaction buffer containing the molecule to be labeled.
Q3: What is the optimal pH for reacting this compound with my protein?
A3: The optimal pH for the reaction of an NHS ester with a primary amine is a compromise between maximizing the reactivity of the amine and minimizing the hydrolysis of the NHS ester. The recommended pH range is typically between 7.2 and 8.5. For many applications, a pH of 8.3-8.5 is considered optimal. At lower pH, the primary amines are protonated (-NH₃⁺) and are poor nucleophiles, which slows down or prevents the reaction. At higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired reaction with the amine.
Q4: Which buffers should I use for the conjugation reaction, and which should I avoid?
A4: It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.
-
Recommended Buffers: Phosphate-buffered saline (PBS), carbonate-bicarbonate buffer, borate buffer, and HEPES buffer are all suitable choices.
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided in the reaction mixture. However, Tris or glycine can be added at the end of the reaction to quench any unreacted NHS ester.
Q5: How stable is the this compound in solution?
A5: The stability of the NHS ester is highly dependent on the solvent and the pH.
-
In Organic Solvents: When dissolved in anhydrous DMSO or DMF, the NHS ester is relatively stable and can be stored for short periods at -20°C. However, it is always best to prepare the stock solution fresh before each use.
-
In Aqueous Buffers: The NHS ester is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis is highly pH-dependent. At a higher pH, the hydrolysis rate increases significantly. Therefore, aqueous solutions of the NHS ester should be used immediately after preparation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon adding this compound stock to the reaction buffer. | The concentration of the organic solvent (DMSO/DMF) in the final reaction mixture is too high. | Ensure the volume of the organic solvent from the stock solution is kept to a minimum, typically not exceeding 10% of the total reaction volume. |
| The concentration of the this compound is too high for the aqueous buffer. | Try a lower concentration of the NHS ester. You can also perform a small-scale pilot experiment to determine the maximum tolerable concentration. | |
| Low or no conjugation efficiency. | Incorrect pH of the reaction buffer. | Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5. A pH of 8.3-8.5 is often a good starting point. |
| Presence of primary amines in the buffer. | Ensure your buffer is free of primary amines like Tris or glycine. If necessary, exchange your protein into a recommended buffer (e.g., PBS) using dialysis or a desalting column. | |
| Hydrolyzed/inactive this compound. | The NHS ester is moisture-sensitive. Always use a fresh vial or one that has been properly stored with a desiccant. Prepare the stock solution in anhydrous DMSO or DMF immediately before use. Do not prepare and store aqueous solutions of the reagent. | |
| Insufficient molar excess of the NHS ester. | Increase the molar excess of the this compound to your target molecule. A 10- to 20-fold molar excess is a common starting point. | |
| Inconsistent results between experiments. | Variable quality of reagents. | Use high-purity this compound and anhydrous, amine-free grade DMSO or DMF. |
| pH drift during the reaction. | Hydrolysis of the NHS ester can lead to a slight drop in the pH of the reaction mixture, especially in large-scale reactions or with weakly buffered solutions. Use a more concentrated buffer to maintain a stable pH throughout the reaction. |
Quantitative Data Summary
The stability of the NHS ester is critically dependent on the pH of the aqueous buffer. The following table summarizes the half-life of NHS esters at different pH values.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in conjugation reactions.
Materials:
-
This compound
-
Anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the required volume of anhydrous DMSO or DMF to the vial to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Vortex thoroughly until the this compound is completely dissolved.
-
This stock solution should be prepared fresh and used immediately.
Protocol 2: General Procedure for Protein Labeling with this compound
Objective: To conjugate this compound to a protein containing primary amines.
Materials:
-
Protein solution (1-10 mg/mL in a suitable amine-free buffer like PBS, pH 7.2-8.5)
-
Freshly prepared this compound stock solution (from Protocol 1)
-
Reaction tubes
-
Shaker or rocker
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Purification system (e.g., dialysis cassette, desalting column)
Procedure:
-
Ensure the protein solution is in an appropriate amine-free buffer at the desired pH. If not, perform a buffer exchange.
-
Calculate the volume of the this compound stock solution needed to achieve the desired molar excess (a 10- to 20-fold molar excess is a good starting point).
-
While gently vortexing or stirring the protein solution, slowly add the calculated volume of the this compound stock solution. Ensure the final concentration of the organic solvent is below 10%.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing. The optimal time may need to be determined empirically.
-
(Optional) To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purify the protein-PEG conjugate from excess, unreacted reagent and byproducts using a suitable method such as dialysis or gel filtration.
Visualizations
Caption: Experimental workflow for protein conjugation with this compound.
Caption: Troubleshooting logic for this compound solubility issues.
References
Technical Support Center: Troubleshooting Fmoc Deprotection of PEGylated Peptides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the Nα-Fmoc deprotection step in the solid-phase synthesis of PEGylated peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the Fmoc deprotection of PEGylated peptides?
The primary challenges stem from the physicochemical properties of the polyethylene glycol (PEG) chain, which can lead to:
-
Incomplete Fmoc Deprotection: The PEG chain can cause steric hindrance, preventing the deprotection reagent (e.g., piperidine) from efficiently accessing the N-terminal Fmoc group. This is particularly prevalent with longer PEG chains and in sterically hindered regions of the peptide sequence.[1][2][3]
-
Peptide Aggregation: Hydrophobic peptide sequences, even when conjugated to hydrophilic PEG, can still aggregate on the solid support. The PEG chain itself, while generally improving solubility, can sometimes contribute to complex aggregation phenomena, further hindering reagent accessibility.[1][4]
-
Poor Resin Swelling and Solvation: The choice of resin and solvent is critical. PEG-grafted resins (e.g., TentaGel, NovaSyn® TG) are often used to improve the solvation of the growing PEGylated peptide chain. Inadequate swelling can lead to buried peptide chains that are inaccessible to reagents.
-
Side Reactions: As with standard solid-phase peptide synthesis (SPPS), side reactions such as aspartimide formation, diketopiperazine formation, and racemization can occur. The extended reaction times or harsher conditions sometimes employed to overcome incomplete deprotection can exacerbate these issues.
Q2: How can I detect incomplete Fmoc deprotection?
Several methods can be used to monitor the completeness of the Fmoc deprotection step:
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test for the presence of free primary amines. A positive result (blue beads) indicates successful Fmoc removal. A negative result (yellow beads) suggests that the Fmoc group is still attached. Note that this test is not reliable for N-terminal proline.
-
UV Monitoring: The deprotection reaction releases dibenzofulvene (DBF), which forms an adduct with piperidine that has a characteristic UV absorbance around 301-312 nm. By monitoring the absorbance of the solution flowing from the reaction vessel, the progress of the deprotection can be tracked in real-time.
-
HPLC and Mass Spectrometry (MS) of a Test Cleavage: A small amount of the peptide-resin can be cleaved, and the resulting peptide analyzed by HPLC and MS. The presence of a significant peak corresponding to the Fmoc-protected peptide indicates incomplete deprotection.
Q3: My Kaiser test is negative (yellow beads) after the standard deprotection protocol. What should I do?
A negative Kaiser test indicates that the Fmoc group has not been removed. For PEGylated peptides, this is often due to steric hindrance or aggregation. Consider the following troubleshooting steps:
-
Repeat the Deprotection Step: Immediately repeat the deprotection step with fresh reagent.
-
Extend the Deprotection Time: Increase the reaction time for each deprotection step. For difficult sequences, extending the time to 30 minutes or longer may be necessary.
-
Increase the Temperature: Gently warming the reaction vessel to 30-40°C can help disrupt secondary structures and improve deprotection kinetics. However, be cautious as this may increase the risk of side reactions.
-
Use a Stronger Deprotection Cocktail: Consider adding a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to your piperidine solution. A common cocktail is 2% DBU in 20% piperidine/DMF.
-
Switch to an Alternative Deprotection Reagent: For particularly challenging sequences, a solution of 5% piperazine and 2% DBU in DMF can be a highly effective alternative to piperidine.
Troubleshooting Guide
This section provides a more detailed breakdown of common problems, their potential causes, and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Incomplete Deprotection (Negative Kaiser Test) | - Steric hindrance from the PEG chain or bulky amino acid side chains. - Peptide aggregation on the resin. - Poor resin swelling or solvation. - Degraded deprotection reagent. | - Extend deprotection time (e.g., 2 x 20 min). - Perform a double deprotection with fresh reagent. - Increase reaction temperature to 30-40°C. - Use a stronger deprotection solution (e.g., add 2% DBU to 20% piperidine/DMF). - Switch to an alternative deprotection reagent like 5% piperazine/2% DBU in DMF. - Use a PEG-grafted resin (e.g., TentaGel) to improve solvation. - Use fresh piperidine/deprotection solution. |
| Aspartimide Formation | - Presence of Asp-Gly or Asp-Ser sequences. - Prolonged exposure to strong basic conditions. | - Use a milder deprotection reagent like piperazine. - Add a weak acid like 1% formic acid or 0.1 M HOBt to the deprotection solution to buffer the basicity. - Use shorter deprotection times if possible. - Utilize side-chain protecting groups for Asp that are more resistant to aspartimide formation. |
| Diketopiperazine (DKP) Formation | - N-terminal dipeptide sequence is prone to cyclization (especially with Proline). - Cleavage of the dipeptide from the resin. | - Use a resin with a more sterically hindered linker. - Employ 2-chlorotrityl chloride resin for C-terminal acid peptides, which allows for milder cleavage conditions. - Couple the third amino acid quickly after the deprotection of the second residue. |
| Low Yield of Final PEGylated Peptide | - Incomplete deprotection leading to truncated sequences. - Aggregation causing poor coupling efficiency. - DKP formation. | - Address incomplete deprotection using the strategies outlined above. - For aggregation-prone sequences, consider using a chaotropic salt (e.g., LiCl) in the solvent, or perform the synthesis at an elevated temperature. - Optimize the coupling conditions (e.g., use a more potent coupling reagent like HATU or HCTU). |
Quantitative Data on Deprotection Reagents
The following table summarizes common deprotection cocktails and their typical reaction conditions. The optimal choice will depend on the specific peptide sequence and the length of the PEG chain.
| Deprotection Reagent | Composition | Typical Reaction Time | Key Considerations |
| Piperidine | 20% (v/v) in DMF | 2 x 5-15 min | Standard reagent; may be insufficient for sterically hindered or aggregating PEGylated peptides. |
| Piperidine/DBU | 20% Piperidine, 2% DBU (v/v) in DMF | 2 x 5-10 min | Stronger base, effective for difficult sequences. May increase the risk of aspartimide formation. |
| Piperazine/DBU | 5% Piperazine, 2% DBU (w/v) in DMF | 1 x 5-10 min | A rapid and efficient alternative to piperidine, can reduce deletion products in aggregation-prone sequences. |
| Piperazine | 10% (w/v) in DMF/Ethanol (9:1) | 2 x 10-20 min | Milder base, can reduce aspartimide formation. May require longer reaction times. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with Piperidine
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Initial Wash: Wash the resin with DMF (3 x 1 min).
-
First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin, ensuring the resin is fully submerged. Agitate the mixture at room temperature for 5-15 minutes.
-
Drain: Remove the deprotection solution by filtration.
-
Second Deprotection: Add a fresh portion of 20% (v/v) piperidine in DMF and agitate for another 5-15 minutes.
-
Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Monitoring: Perform a Kaiser test to confirm the presence of a free primary amine.
Protocol 2: Fmoc Deprotection using DBU for Difficult Sequences
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Deprotection Cocktail: Prepare a deprotection solution of 2% (v/v) DBU and 20% (v/v) piperidine in DMF.
-
Deprotection: Add the deprotection cocktail to the resin and agitate for 5-10 minutes. Monitor the reaction progress carefully.
-
Drain and Wash: Drain the solution and wash the resin extensively with DMF (at least 7 times) to remove all traces of DBU and piperidine.
-
Monitoring: Perform a Kaiser test.
Caution: DBU is a very strong base and may promote side reactions. This protocol should be used judiciously, especially for peptides containing aspartic acid.
Protocol 3: Kaiser Test for Monitoring Fmoc Deprotection
Reagents:
-
Reagent A: 16.5 mg of KCN in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.
-
Reagent B: 1.0 g of ninhydrin in 20 mL of n-butanol.
-
Reagent C: 40 g of phenol in 20 mL of n-butanol.
Procedure:
-
Take a small sample of resin beads (10-15 beads) and place them in a small glass test tube.
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat the test tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Dark Blue Beads/Solution: Positive result, indicating successful deprotection.
-
Yellow/Colorless Beads and Solution: Negative result, indicating incomplete deprotection.
-
Visualizations
Caption: A general workflow for the Fmoc deprotection of PEGylated peptides.
Caption: A decision tree for troubleshooting incomplete Fmoc deprotection.
References
Technical Support Center: Optimizing Reaction Conditions for Fmoc-PEG24-NHS Ester
Welcome to the technical support center for the optimal use of Fmoc-PEG24-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
The optimal pH for the reaction is between 7.2 and 8.5.[1][2][3][4] Within this range, the primary amine groups on your target molecule (e.g., the ε-amino group of lysine) are sufficiently deprotonated to be effective nucleophiles. A lower pH will result in protonated, unreactive amines, while a pH above 8.5 significantly accelerates the hydrolysis of the NHS ester, a competing reaction that reduces conjugation efficiency.[1] For many applications, a starting pH of 8.3-8.5 is recommended.
Q2: Which buffers are compatible with this compound reactions?
It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule. Recommended buffers include:
-
Phosphate-buffered saline (PBS)
-
Carbonate-bicarbonate buffers
-
HEPES buffers
-
Borate buffers
Q3: Which buffers should I avoid?
Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will react with the NHS ester, reducing the yield of your desired conjugate. If your molecule of interest is in an incompatible buffer, a buffer exchange step is necessary before starting the conjugation.
Q4: How should I dissolve the this compound?
This compound, like many NHS esters, is sensitive to moisture and may have limited solubility in aqueous buffers. It is best to first dissolve the ester in a high-quality, anhydrous (water-free) organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. This stock solution can then be added to your reaction in the aqueous buffer. The final concentration of the organic solvent in the reaction mixture should ideally not exceed 10%.
Q5: What is the primary side reaction that competes with the desired conjugation?
The primary competing reaction is the hydrolysis of the NHS ester by water. This reaction forms an unreactive carboxylic acid and N-hydroxysuccinimide (NHS), which reduces the amount of active ester available to react with your target amine. The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Hydrolysis of this compound: The ester is moisture-sensitive and can degrade. | Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use. Avoid repeated freeze-thaw cycles of the stock solution. |
| Suboptimal pH: The pH of the reaction is too low (amines are protonated) or too high (hydrolysis is too fast). | Ensure the reaction pH is within the optimal range of 7.2-8.5. A pH of 8.3-8.5 is often a good starting point. | |
| Presence of competing nucleophiles: The buffer or other components in the reaction mixture contain primary amines. | Use a non-amine-containing buffer such as PBS, borate, or carbonate. Perform a buffer exchange if your sample is in a buffer like Tris or glycine. | |
| Low concentration of reactants: Dilute solutions can favor the unimolecular hydrolysis reaction over the bimolecular conjugation. | If possible, increase the concentration of your amine-containing molecule. | |
| Poor Solubility of the Ester | Hydrophobicity of the molecule: this compound may not be readily soluble in aqueous solutions. | Dissolve the ester in a small volume of anhydrous DMSO or DMF before adding it to the reaction buffer. The hydrophilic PEG24 spacer is designed to improve aqueous solubility of the final conjugate. |
| Protein Aggregation During Conjugation | High degree of labeling: Modification of too many amine groups on a protein can alter its properties and lead to aggregation. | Optimize the molar ratio of the NHS ester to your protein. Start with a lower molar excess and perform pilot reactions to find the optimal ratio. |
| Unstable protein: The reaction conditions (pH, buffer) may not be optimal for your specific protein's stability. | Ensure the chosen buffer and pH are suitable for maintaining the stability of your protein. |
Experimental Protocols
General Protocol for Conjugation of this compound to a Protein
-
Buffer Preparation: Prepare a suitable amine-free buffer, such as 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer, and adjust the pH to between 7.2 and 8.5.
-
Protein Preparation: Dissolve your protein in the prepared reaction buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.
-
This compound Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution while gently vortexing. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. The optimal time may need to be determined empirically.
-
Quenching (Optional): To stop the reaction, a small amount of an amine-containing buffer like Tris or glycine can be added to consume any unreacted NHS ester.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
Key Reaction Parameters Summary
| Parameter | Recommended Condition | Rationale |
| pH | 7.2 - 8.5 | Balances amine nucleophilicity and NHS ester stability. |
| Buffer | Phosphate, Bicarbonate, HEPES, Borate | Amine-free to prevent competition with the target molecule. |
| Solvent for Ester | Anhydrous DMSO or DMF | Ensures dissolution and stability of the moisture-sensitive NHS ester. |
| Molar Excess of Ester | 10-20 fold (starting point) | Drives the reaction towards the desired product; may need optimization. |
| Temperature | Room Temperature or 4°C | Lower temperature can minimize side reactions and protein degradation. |
| Reaction Time | 30-60 min (RT) or 2-16 hours (4°C) | Dependent on temperature and reactivity of the amine. |
Visualizing the Process
References
Technical Support Center: NHS Ester Bioconjugation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioconjugation reactions involving N-hydroxysuccinimide (NHS) esters in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of an NHS ester, and what is its main competing side reaction in an aqueous solution?
The primary, desired reaction of an NHS ester is the formation of a stable amide bond with a primary amine, a process known as aminolysis or acylation.[1][2] This reaction is a nucleophilic acyl substitution where the unprotonated primary amine on a biomolecule (like the ε-amino group of a lysine residue or the N-terminus) attacks the carbonyl carbon of the NHS ester.[1][] The main competing side reaction is the hydrolysis of the NHS ester, where it reacts with water to form an inactive carboxylic acid.[4] This hydrolysis reaction reduces the efficiency of the desired conjugation.
Q2: What is the optimal pH range for NHS ester conjugation, and why is it so critical?
The optimal pH range for NHS ester coupling reactions is typically between 7.2 and 8.5. This pH range represents a crucial balance: it is high enough to ensure a sufficient concentration of deprotonated, nucleophilic primary amines for the reaction to proceed efficiently, yet low enough to keep the rate of the competing hydrolysis reaction manageable. At a pH below 7, primary amines are mostly protonated (-NH3+) and thus non-nucleophilic and unreactive. Conversely, at a pH above 8.5, the rate of NHS ester hydrolysis increases dramatically, which can significantly lower the conjugation yield.
Q3: Which buffers should I use for NHS ester reactions, and which should be avoided?
It is critical to use amine-free buffers for NHS ester reactions. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible because they will compete with the target molecule for reaction with the NHS ester, significantly reducing the conjugation efficiency.
Compatible Buffers:
-
Phosphate-buffered saline (PBS)
-
Carbonate-bicarbonate buffers
-
HEPES buffers
-
Borate buffers
If your protein is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before starting the conjugation.
Q4: Can NHS esters react with other functional groups besides primary amines?
Yes, while NHS esters are highly selective for primary amines, they can have side reactions with other nucleophilic groups, although the reactivity is generally lower. These include:
-
Hydroxyl groups: Serine, threonine, and tyrosine residues can react to form unstable ester linkages that are susceptible to hydrolysis.
-
Sulfhydryl groups: Cysteine residues can react to form thioesters, which are also less stable than the amide bond formed with primary amines.
-
Imidazole groups: The imidazole ring of histidine can also show some reactivity.
To minimize these side reactions, it is recommended to work within the optimal pH range of 7.2-8.5.
Q5: How should I properly store and handle NHS ester reagents to maintain their reactivity?
Proper storage and handling are essential to prevent premature hydrolysis of NHS esters.
-
Storage: NHS esters are sensitive to moisture and should be stored in a desiccated environment at -20°C.
-
Handling: Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture from the air condensing onto the cold reagent.
-
Stock Solutions: For NHS esters that are not water-soluble, prepare stock solutions in an anhydrous (dry), amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. It is best to prepare fresh solutions for each experiment and discard any unused portions. Aqueous solutions of NHS esters should be used immediately after preparation.
Troubleshooting Guides
Problem: Low or No Conjugation Efficiency
This is a common issue that can often be traced back to a few key factors. Use the following guide to troubleshoot your experiment.
| Possible Cause | Recommended Solution |
| Hydrolysis of NHS Ester | Ensure the reaction buffer pH is within the optimal range (7.2-8.5). Prepare NHS ester stock solutions fresh in anhydrous DMSO or DMF and add them to the reaction mixture immediately. Consider performing the reaction at a lower temperature (4°C) for a longer duration to slow the rate of hydrolysis relative to aminolysis. |
| Incorrect Buffer Composition | Verify that your buffer is amine-free. Buffers like Tris or glycine will compete with your target molecule. If necessary, perform a buffer exchange into a compatible buffer such as PBS. |
| Inactive NHS Ester Reagent | The NHS ester may have hydrolyzed due to improper storage or handling. Purchase a new vial of the reagent and store it under desiccated conditions at -20°C. You can assess the reactivity of your NHS ester using the protocol provided below. |
| Inaccessible Primary Amines | The primary amines on your target protein may be sterically hindered or buried within the protein's structure. Consider using a crosslinker with a longer spacer arm or partially denaturing the protein if its native conformation is not essential for your application. |
| Low Protein Concentration | The rate of hydrolysis is a more significant competitor in dilute protein solutions. If possible, increase the concentration of your protein to favor the desired bimolecular conjugation reaction. |
Data Presentation
Table 1: Stability of NHS Esters in Aqueous Solution (Hydrolysis Half-life)
The half-life is the time required for 50% of the reactive NHS ester to hydrolyze. This data highlights the critical influence of pH and temperature on the stability of the reagent.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 7.0 | Room Temp. | ~7 hours |
| 8.0 | Room Temp. | ~1 hour |
| 8.5 | Room Temp. | ~20-180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temp. | Minutes |
Note: Half-life can vary depending on the specific NHS ester compound and buffer composition.
Table 2: Recommended Reaction Conditions for NHS Ester Conjugation
| Parameter | Recommended Range/Value | Rationale |
| pH | 7.2 - 8.5 | Balances amine nucleophilicity and NHS ester stability. |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can reduce the rate of hydrolysis. |
| Reaction Time | 30 - 120 minutes | Can be extended (e.g., overnight at 4°C) for slow reactions. |
| Molar Excess of NHS Ester | 5- to 20-fold over the protein | Drives the reaction to completion; should be optimized empirically. |
| Solvent for Stock Solution | Anhydrous DMSO or DMF | Minimizes premature hydrolysis of water-insoluble NHS esters. |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with an NHS Ester
This protocol provides a general workflow for conjugating an NHS ester-functionalized molecule (e.g., a fluorescent dye) to a protein.
-
Prepare the Protein Solution:
-
Dissolve or exchange the protein into an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5.
-
Adjust the protein concentration, typically to 1-10 mg/mL.
-
-
Prepare the NHS Ester Solution:
-
Allow the vial of solid NHS ester to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
-
Perform the Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently mixing.
-
Incubate the reaction for 30-120 minutes at room temperature or overnight at 4°C.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 7.5, to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove unreacted label and byproducts using a desalting column (size-exclusion chromatography) or dialysis.
-
Protocol 2: Assessing the Reactivity of an NHS Ester Reagent
This method can be used to determine if an NHS ester reagent has lost reactivity due to hydrolysis during storage. The principle is to measure the amount of NHS released upon intentional, complete hydrolysis.
-
Prepare Solutions:
-
Weigh 1-2 mg of the NHS ester reagent into a tube.
-
Prepare a buffer solution (e.g., phosphate buffer, pH 7-8).
-
Prepare a dilute NaOH solution (e.g., 0.5-1.0 N).
-
-
Initial Measurement (Before Hydrolysis):
-
Dissolve the weighed NHS ester in 2 mL of the buffer. If not water-soluble, first dissolve in a small amount of DMSO or DMF (e.g., 0.25 mL) and then add the buffer.
-
Prepare a blank control tube with only the buffer (and solvent if used).
-
Measure the absorbance of the NHS ester solution at 260 nm against the blank. This reading represents any pre-existing hydrolyzed NHS.
-
-
Induce Complete Hydrolysis:
-
Add a small volume of the NaOH solution to the NHS ester solution to raise the pH and induce rapid hydrolysis.
-
Incubate for several minutes to ensure complete hydrolysis.
-
-
Final Measurement (After Hydrolysis):
-
Measure the absorbance of the hydrolyzed solution at 260 nm. This reading represents the total amount of NHS that can be released.
-
-
Calculate Reactivity:
-
The difference between the final and initial absorbance readings is proportional to the amount of active, unhydrolyzed NHS ester in your reagent. A low difference indicates that the reagent has significantly hydrolyzed and should be replaced. The N-hydroxysuccinimide byproduct has a strong absorbance in the 260-280 nm range.
-
Visualizations
Caption: Competing reaction pathways for NHS esters in aqueous solution.
Caption: General experimental workflow for NHS ester bioconjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Technical Support Center: Preventing Protein Aggregation During PEGylation
Welcome to the technical support center for protein PEGylation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:
-
Intermolecular Cross-linking: The use of bifunctional PEG linkers can physically connect multiple protein molecules, leading to the formation of large, insoluble aggregates.[1]
-
High Protein Concentration: When protein molecules are in close proximity at high concentrations, the probability of intermolecular interactions and subsequent aggregation increases.[1]
-
Suboptimal Reaction Conditions: Parameters such as pH, temperature, and buffer composition are critical for protein stability. Deviations from the optimal range for a specific protein can lead to the exposure of hydrophobic regions, promoting aggregation.[1][2]
-
PEG-Protein Interactions: Although PEG is generally a protein stabilizer, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation. The length of the PEG chain can influence these interactions.[1]
-
Poor Reagent Quality: The presence of impurities or a significant percentage of diol in a PEG reagent intended to be monofunctional can cause unintended cross-linking.
-
Pre-existing Aggregates: If the initial protein sample contains aggregates, these can act as seeds, accelerating further aggregation during the PEGylation reaction.
Q2: How can I detect and quantify protein aggregation?
Several analytical techniques are available to monitor and quantify protein aggregation during and after PEGylation:
| Analytical Technique | Principle | Information Provided |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Detects and quantifies soluble aggregates, which elute earlier than the monomer. |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in a solution. | Detects the presence of larger aggregates and provides information on size distribution. |
| SDS-PAGE (non-reducing) | Separates proteins based on molecular weight. | Reveals high-molecular-weight species corresponding to cross-linked aggregates. |
| Turbidity Measurements (UV-Vis) | Measures the scattering of light by suspended particles. | Indicates the formation of insoluble aggregates. |
| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of ionized molecules. | Identifies the molecular weight of PEGylated proteins and detects multimers. |
| Asymmetrical Flow Field-Flow Fractionation (AF4) | A separation technique that can be used as an orthogonal method to SEC for more reliable aggregate quantification. | Provides an alternative and often more accurate measurement of soluble aggregates. |
Q3: What are stabilizing excipients and how can they prevent aggregation?
Stabilizing excipients are additives that can be included in the reaction buffer to help prevent protein aggregation. They work through various mechanisms, such as preferential exclusion, suppressing non-specific protein-protein interactions, and reducing surface tension.
| Excipient Type | Examples | Typical Concentration Range | Mechanism of Action |
| Sugars & Polyols | Sucrose, Trehalose, Sorbitol, Glycerol | 5-10% (w/v) for Sucrose | Preferential exclusion, increases protein stability. |
| Amino Acids | Arginine, Glycine | 50-100 mM for Arginine | Suppresses non-specific protein-protein interactions. |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation. |
| Polymers | Dextran, Polyethylene Glycol (free) | Variable | Can increase the stability of the native protein state. |
Troubleshooting Guides
Problem: Significant precipitation or aggregation is observed during the PEGylation reaction.
This step-by-step guide will help you troubleshoot and mitigate protein aggregation.
Caption: Troubleshooting workflow for protein aggregation during PEGylation.
Step 1: Systematically Optimize Reaction Conditions
The initial and most crucial step is to systematically evaluate and optimize the reaction conditions. It is highly recommended to perform small-scale screening experiments to identify the optimal parameters before proceeding to larger batches.
Experimental Protocol: Small-Scale PEGylation Screening
Objective: To determine the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation.
Methodology:
-
Prepare Stock Solutions:
-
Protein stock solution (e.g., 10 mg/mL in a suitable buffer). Ensure the initial protein solution is free of aggregates.
-
Activated PEG stock solution (e.g., 100 mg/mL in the reaction buffer).
-
-
Set up a Screening Matrix:
-
Prepare a series of small-scale reactions (e.g., 50-100 µL) in a 96-well plate or microcentrifuge tubes.
-
Vary one parameter at a time while keeping others constant.
-
-
Parameters to Screen:
-
Protein Concentration: Test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL).
-
PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG (e.g., 1:1, 5:1, 10:1, 20:1).
-
pH: Screen a range of pH values around the protein's isoelectric point (pI) and its optimal stability pH (e.g., pH 6.0, 7.0, 7.4, 8.0). The optimal pH is crucial for reaction specificity and can influence aggregation.
-
Temperature: Conduct the reaction at different temperatures (e.g., 4°C, room temperature).
-
-
Reaction Incubation:
-
Incubate the reactions for a set period (e.g., 2-4 hours or overnight) with gentle mixing.
-
-
Analysis:
-
Analyze the extent of aggregation in each reaction using methods described in the FAQs (e.g., turbidity measurement, SDS-PAGE, or a quick check by centrifugation to look for a pellet).
-
Example Screening Matrix:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Protein Conc. | 1 mg/mL | 2 mg/mL | 5 mg/mL | 1 mg/mL |
| PEG:Protein Ratio | 5:1 | 5:1 | 5:1 | 10:1 |
| pH | 7.4 | 7.4 | 7.4 | 7.4 |
| Temperature | 4°C | 4°C | 4°C | 4°C |
Step 2: Incorporate Stabilizing Excipients
If optimizing the primary reaction conditions is insufficient to prevent aggregation, consider adding stabilizing excipients to the reaction buffer.
Experimental Protocol: Excipient Screening
Objective: To identify an effective excipient and its optimal concentration for preventing aggregation.
Methodology:
-
Select Excipients: Based on the table in Q3, choose a few candidate excipients (e.g., sucrose, arginine, Polysorbate 20).
-
Prepare Stock Solutions: Prepare concentrated stock solutions of the selected excipients.
-
Set up Reactions: Using the best conditions identified in Step 1, set up a series of reactions, each containing a different excipient at a range of concentrations.
-
Incubate and Analyze: Incubate the reactions and analyze for aggregation as previously described.
Step 3: Control the Reaction Rate
A slower, more controlled reaction can sometimes favor intramolecular modification over intermolecular cross-linking, thereby reducing aggregation.
-
Lower the Temperature: Performing the reaction at 4°C will slow down the reaction rate.
-
Stepwise Addition of PEG: Instead of adding the entire volume of activated PEG at once, add it in smaller aliquots over a period of time.
Step 4: Consider Alternative PEG Reagents
If aggregation persists, the issue may be inherent to the chosen PEG reagent.
Caption: Relationship between PEG reagent type and aggregation risk.
-
Switch to a Monofunctional PEG: If you are using a bifunctional linker, switching to a monofunctional PEG (mPEG) will prevent intermolecular cross-linking.
-
Consider Branched PEG: Branched PEG molecules can sometimes offer better steric hindrance, which may help to reduce aggregation.
-
Vary PEG Molecular Weight: The length of the PEG chain can impact protein stability and aggregation. Experimenting with different molecular weights of PEG may yield improved results.
References
Technical Support Center: Purification of Molecules with Long PEG Chains
Welcome to the technical support center for challenges in the purification of molecules with long Polyethylene Glycol (PEG) chains. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common hurdles encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying proteins and peptides conjugated with long PEG chains?
A1: The PEGylation process, while beneficial for enhancing the therapeutic potential of biomolecules, results in a complex mixture of products.[] The primary challenges in purification stem from the heterogeneity of the reaction mixture, which can contain:
-
Unreacted protein/peptide: The original, unmodified molecule.
-
Unreacted PEG: Excess PEG reagent from the conjugation reaction.
-
PEGylated conjugates: The desired product with one or more PEG chains attached.
-
Multi-PEGylated species: Molecules with varying numbers of attached PEG chains (e.g., mono-, di-, multi-PEGylated).[][2]
-
Positional isomers: Conjugates where PEG is attached at different sites on the molecule.[]
-
PEG-related impurities: Hydrolysis fragments of the activated PEG or diol contamination in monofunctional PEG reagents.[]
-
Aggregates: Both the PEGylated product and the starting protein can be prone to aggregation.
The large hydrodynamic size and flexible nature of long PEG chains can mask the physicochemical properties of the attached molecule, making separations based on size, charge, or hydrophobicity less effective.
Q2: Which chromatographic techniques are most effective for purifying molecules with long PEG chains?
A2: Several chromatographic techniques can be employed, often in combination, to purify PEGylated molecules. The choice depends on the specific properties of the molecule and the PEG chain length.
-
Size Exclusion Chromatography (SEC): This is often the first method used, as PEGylation significantly increases the hydrodynamic radius of a molecule. SEC is effective at removing unreacted PEG, native protein, and other low molecular weight by-products. However, its resolution may be insufficient to separate species with a small difference in the number of attached PEG chains, especially for higher degrees of PEGylation (N > 3).
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on surface charge. The PEG chain can shield the charges on the protein surface, altering its interaction with the IEX resin. This charge-shielding effect can be exploited to separate PEGylated from non-PEGylated proteins and even positional isomers, as the attachment site can differentially affect the surface charge distribution. However, the effectiveness of IEX separation diminishes as the degree of PEGylation increases.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity. While not as commonly used as SEC or IEX, it can be a valuable complementary technique, particularly for proteins that are difficult to purify by IEX.
-
Reversed-Phase Chromatography (RPC/RP-HPLC): RPC is a powerful tool for separating PEGylated molecules, especially on an analytical scale for identifying PEGylation sites and separating positional isomers. For larger PEGylated proteins, C18 stationary phases have shown good separation, while C4 phases can be better for smaller PEG conjugates.
Q3: Can non-chromatographic methods be used for purification?
A3: Yes, non-chromatographic techniques are valuable, especially for large-scale purification, as they can be faster and more scalable than chromatography.
-
Tangential Flow Filtration (TFF): TFF, a form of ultrafiltration, is used for concentration and diafiltration (buffer exchange). It can be effective in removing unreacted PEG and other small molecules. A hybrid method combining TFF with salt-induced precipitation of the PEGylated protein has been shown to be a fast and scalable purification strategy.
-
Precipitation: PEG precipitation, sometimes in combination with sucrose density centrifugation, can be an effective method for purifying large macromolecular complexes and can be integrated with chromatographic steps.
Q4: How does the length of the PEG chain impact purification?
A4: The length of the PEG chain has a significant impact on the physicochemical properties of the conjugate and, consequently, on the purification strategy.
-
Hydrodynamic Radius: Longer PEG chains lead to a larger hydrodynamic radius, which generally improves separation from the un-PEGylated protein in SEC. There is a linear relationship between the molecular weight of the attached PEG and the resulting hydrodynamic radius of the PEGylated protein.
-
Charge Shielding: Longer PEG chains provide a more pronounced shielding effect of the protein's surface charges, which can be leveraged in IEX for better separation from the native protein.
-
Aggregation: While PEGylation can reduce the propensity for aggregation by shielding hydrophobic patches, the long, flexible PEG chains can also become entangled, potentially leading to aggregation under certain conditions.
Troubleshooting Guides
Problem 1: Poor Separation of PEGylated Conjugate from Unreacted Protein
| Possible Cause | Recommended Solution |
| Inappropriate Chromatography Technique | For SEC, ensure a significant difference in hydrodynamic radius between the PEGylated and un-PEGylated species. For IEX, exploit the charge-shielding effect of the PEG chain; consider adjusting the pH to maximize the charge difference. HIC or RPC may offer alternative selectivity. |
| Suboptimal Column Choice | In SEC, select a column with an appropriate pore size for the molecular weight range of your molecules. In RPC, for large PEGylated proteins (>20 kDa PEG), a C18 stationary phase may provide better separation, while a C4 phase might be more suitable for smaller conjugates. |
| Incorrect Mobile Phase/Buffer Conditions | In IEX, optimize the pH and salt gradient to enhance the resolution between the charged species. In HIC, adjust the salt concentration to modulate the hydrophobic interaction. In RPC, optimize the organic solvent gradient and consider using elevated temperatures (e.g., up to 90°C) to improve peak shape and recovery. |
| Column Overloading | Reduce the sample load on the column to improve resolution. For SEC, the sample volume should ideally not exceed 2-5% of the total column volume for high-resolution fractionation. |
Problem 2: Co-elution of PEGylated Product with Free, Unreacted PEG
| Possible Cause | Recommended Solution |
| Polydispersity of the PEG Reagent | The broad molecular weight distribution of some PEG reagents can lead to overlapping elution profiles with the PEGylated conjugate in SEC. Use monodisperse PEG reagents where possible to obtain a more homogeneous product. |
| Insufficient Resolution of SEC Column | Use a longer column or columns in series to increase the column length and improve resolution. Optimize the flow rate; a lower flow rate often leads to better separation. |
| Alternative Purification Methods | Consider using IEX, HIC, or RPC, as these methods separate based on properties other than size and can effectively resolve the PEGylated protein from the neutral, unreacted PEG. Tangential Flow Filtration (TFF) with an appropriate Molecular Weight Cutoff (MWCO) membrane can also be used to remove free PEG. |
Problem 3: Aggregation of the PEGylated Molecule During or After Purification
| Possible Cause | Recommended Solution |
| Buffer Conditions | Optimize buffer pH and ionic strength to maintain the stability of the PEGylated conjugate. Screen different buffer systems and excipients (e.g., arginine, sucrose) to identify conditions that minimize aggregation. |
| High Protein Concentration | Protein aggregation is often concentration-dependent. If possible, perform purification and store the final product at a lower concentration. |
| Surface-Induced Aggregation | Aggregation can be induced by interaction with chromatography resins or other surfaces. Ensure proper column packing and equilibration. Consider using biocompatible chromatography systems and low-protein-binding collection tubes. |
| Conformational Changes | The attachment of a long PEG chain can sometimes induce conformational changes that expose aggregation-prone regions. Characterize the structural integrity of the purified conjugate using techniques like circular dichroism (CD) spectroscopy. |
Data Presentation
Table 1: Comparison of Chromatographic Techniques for PEGylated Molecule Purification
| Technique | Principle of Separation | Primary Application | Advantages | Limitations |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius | Removal of unreacted PEG and native protein. | Robust, predictable, mild conditions. | Low resolution for species with similar sizes, limited capacity. |
| Ion Exchange Chromatography (IEX) | Surface Charge | Separation of PEGylated from un-PEGylated species, separation of positional isomers. | High capacity, high resolution for charged species. | Effectiveness decreases with increasing PEGylation degree. |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Orthogonal separation to IEX and SEC. | Can separate species with subtle differences in hydrophobicity. | Lower capacity, can sometimes lead to protein denaturation. |
| Reversed-Phase Chromatography (RPC) | Polarity/Hydrophobicity | High-resolution analytical separation, purification of smaller PEGylated peptides. | Excellent resolution, compatible with mass spectrometry. | Can cause protein denaturation, requires organic solvents. |
Experimental Protocols
Key Experiment 1: Purification of a PEGylated Protein using Size Exclusion Chromatography (SEC)
Objective: To separate the mono-PEGylated protein from unreacted protein and excess PEG reagent.
Methodology:
-
Column Selection: Choose a SEC column with a fractionation range appropriate for the size of the PEGylated protein and the unreacted components.
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of a filtered and degassed mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate.
-
Sample Preparation: Concentrate the PEGylation reaction mixture if necessary. Filter the sample through a 0.22 µm filter to remove any particulates.
-
Injection: Inject a sample volume that is typically 1-2% of the total column volume for optimal resolution.
-
Elution: Elute the sample isocratically with the equilibration buffer. Monitor the elution profile using UV absorbance at 280 nm (for the protein) and a refractive index (RI) or evaporative light scattering detector (ELSD) for the PEG-containing species.
-
Fraction Collection: Collect fractions corresponding to the different peaks in the chromatogram.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to identify the fractions containing the purified PEGylated protein.
Key Experiment 2: Purification using Tangential Flow Filtration (TFF) with Diafiltration
Objective: To remove unreacted PEG and exchange the buffer of the PEGylated protein solution.
Methodology:
-
Membrane Selection: Select a TFF cassette with a Molecular Weight Cutoff (MWCO) that is significantly smaller than the PEGylated protein but larger than the unreacted PEG. A general rule is to choose an MWCO that is 3-5 times smaller than the molecular weight of the species to be retained.
-
System Setup and Equilibration: Assemble the TFF system according to the manufacturer's instructions. Flush the system with purified water and then equilibrate with the desired diafiltration buffer.
-
Concentration (Optional): If the initial volume is large, concentrate the sample to a more manageable volume by recirculating the retentate while removing the permeate.
-
Diafiltration: Add the diafiltration buffer to the retentate reservoir at the same rate as the permeate is being removed. This maintains a constant volume in the retentate while washing out the smaller molecules (unreacted PEG, salts). A common target is to perform 5-10 diavolumes to achieve sufficient purity.
-
Final Concentration and Recovery: After diafiltration, concentrate the retentate to the desired final volume. Recover the purified, buffer-exchanged PEGylated protein from the system.
Visualizations
Caption: A general workflow for the purification of PEGylated proteins.
References
Technical Support Center: Fmoc-PEG24-NHS Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of Fmoc-PEG24-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored at -20°C in a dry environment, protected from light.[1][2] It is crucial to minimize moisture exposure to prevent hydrolysis of the NHS ester. For long-term stability, storing the compound under an inert gas is also recommended.[1]
Q2: What is the shelf life of this compound?
A2: When stored properly at -20°C in its solid form, Fmoc-PEG-NHS esters are stable for at least 12 months.[1]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM).[2]
Q4: Can I prepare a stock solution of this compound and store it for future use?
A4: It is strongly recommended to prepare solutions of this compound immediately before use. The NHS ester moiety is susceptible to hydrolysis, especially in the presence of moisture. Stock solutions in anhydrous DMSO or DMF can be stored for a very short period (e.g., a few days) at -20°C or -80°C, but fresh solutions are always optimal for consistent results. Avoid repeated freeze-thaw cycles.
Q5: What is the primary application of this compound?
A5: this compound is a heterobifunctional crosslinker. The NHS ester reacts with primary amines (e.g., on proteins, peptides, or other molecules) to form stable amide bonds. The Fmoc-protected amine can be deprotected under basic conditions to reveal a free amine for subsequent conjugation reactions. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.
Troubleshooting Guide
Q1: Why is my conjugation reaction yield low?
A1: Low conjugation yield is a common issue and can stem from several factors:
-
Hydrolysis of the NHS ester: The NHS ester is highly susceptible to hydrolysis in aqueous solutions, which competes with the desired amine reaction. The rate of hydrolysis increases with increasing pH.
-
Solution: Always prepare the this compound solution immediately before use in an anhydrous solvent like DMSO or DMF. Avoid delays between dissolution and addition to the reaction mixture.
-
-
Suboptimal pH: The reaction between the NHS ester and a primary amine is pH-dependent. If the pH is too low, the amine will be protonated and less nucleophilic. If the pH is too high, the rate of NHS ester hydrolysis will be significantly increased.
-
Solution: The optimal pH range for NHS ester conjugation is typically 7.2-8.5. A common starting point is a pH of 8.3-8.5.
-
-
Presence of primary amines in the buffer: Buffers containing primary amines, such as Tris, will compete with the target molecule for reaction with the NHS ester.
-
Solution: Use amine-free buffers like phosphate-buffered saline (PBS), borate buffer, or HEPES buffer. If your sample is in a Tris-based buffer, perform a buffer exchange before the conjugation reaction.
-
Q2: My this compound is difficult to dissolve or precipitates when added to the aqueous reaction buffer. What should I do?
A2: This can be due to the hydrophobic nature of the Fmoc group.
-
Solution: Ensure the compound is fully dissolved in a minimal amount of anhydrous DMSO or DMF before adding it to the aqueous reaction mixture. The final concentration of the organic solvent in the reaction should ideally be kept below 10% to avoid negative impacts on protein stability. Add the dissolved ester to the reaction mixture slowly while gently vortexing to facilitate mixing.
Q3: I am observing non-specific labeling or aggregation of my protein after conjugation. How can I prevent this?
A3: These issues can arise from over-labeling or improper reaction conditions.
-
Solution:
-
Optimize the molar ratio: Perform small-scale pilot reactions with varying molar ratios of this compound to your target molecule to find the optimal ratio that provides sufficient labeling without causing aggregation.
-
Control the reaction time and temperature: Shorter reaction times or lower temperatures (e.g., 4°C) can help to control the extent of labeling and reduce non-specific reactions.
-
Purification: Immediately after the reaction, remove unreacted crosslinker and byproducts using dialysis, size-exclusion chromatography, or other appropriate purification methods.
-
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Recommended Storage Temperature | -20°C | |
| Shelf Life (Solid) | ≥ 12 months at -20°C | |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Optimal Reaction pH for NHS Ester | 7.2 - 8.5 | N/A |
| Hydrolysis Half-life of PEG-NHS at pH 7.4 | > 120 minutes | |
| Hydrolysis Half-life of PEG-NHS at pH 9.0 | < 9 minutes |
Experimental Protocols
Protocol: General Procedure for Conjugation of this compound to a Protein
-
Buffer Preparation: Prepare a suitable amine-free buffer, such as 0.1 M phosphate buffer with 0.15 M NaCl, at a pH of 7.2-8.5.
-
Protein Preparation: Dissolve the protein in the prepared conjugation buffer. If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.
-
This compound Solution Preparation: Immediately before use, allow the vial of this compound to warm to room temperature to prevent moisture condensation. Weigh the required amount and dissolve it in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mM.
-
Conjugation Reaction: a. Add the desired molar excess of the this compound solution to the protein solution while gently vortexing. The final volume of the organic solvent should not exceed 10% of the total reaction volume. b. Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time may need to be determined empirically.
-
Quenching the Reaction (Optional): To stop the reaction, a small amount of an amine-containing buffer (e.g., Tris or glycine) can be added to a final concentration of ~50 mM to react with any excess NHS ester.
-
Purification: Remove unreacted this compound and reaction byproducts from the conjugated protein using an appropriate method such as dialysis, size-exclusion chromatography, or tangential flow filtration.
-
Characterization: Characterize the resulting conjugate using techniques such as SDS-PAGE, mass spectrometry, or HPLC to determine the degree of labeling.
Visualizations
Caption: Experimental workflow for protein conjugation with this compound.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Technical Support Center: Troubleshooting Incomplete NHS Ester Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing N-hydroxysuccinimide (NHS) ester conjugation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My labeling efficiency is extremely low. What are the common causes and how can I improve it?
Low labeling efficiency is a frequent challenge. The primary reasons can be categorized into issues with reaction conditions, buffer composition, reagent quality, and the protein itself.
A. Reaction Conditions
The success of an NHS ester reaction is highly dependent on the experimental setup.
-
pH: The reaction is strongly pH-dependent, with an optimal range of 7.2-8.5.[1][2] At a lower pH, the primary amines on your protein are protonated and less available to react.[2] Conversely, at a higher pH, the hydrolysis of the NHS ester, a competing reaction, increases significantly.[1][2]
-
Temperature and Incubation Time: Reactions are typically run for 0.5 to 4 hours at room temperature or overnight at 4°C. Lowering the temperature can minimize hydrolysis but may necessitate a longer incubation period.
-
Concentration: Low concentrations of your protein can lead to reduced crosslinking efficiency because the competing hydrolysis reaction becomes more favorable. A protein concentration of at least 2 mg/mL is often recommended.
Troubleshooting Steps:
-
Verify Buffer pH: Use a calibrated pH meter to ensure your reaction buffer is within the optimal 7.2-8.5 range.
-
Optimize Temperature and Time: If you suspect hydrolysis is the culprit, try performing the reaction at 4°C overnight. If the reaction is slow, a longer incubation at room temperature may be beneficial.
-
Increase Reactant Concentrations: If feasible, increase the concentration of your protein and the molar excess of the NHS ester.
B. Buffer Composition
The choice of buffer is critical for a successful conjugation.
-
Amine-Containing Buffers: Buffers with primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions. These buffers will compete with your target protein for the NHS ester, drastically reducing labeling efficiency.
-
Other Interfering Substances: High concentrations of sodium azide (>3 mM) and glycerol (20-50%) can also interfere with the reaction.
Troubleshooting Steps:
-
Use Amine-Free Buffers: Employ buffers like phosphate-buffered saline (PBS), HEPES, sodium bicarbonate, or borate.
-
Perform Buffer Exchange: If your protein is in an incompatible buffer, perform a buffer exchange via dialysis or a desalting column before starting the conjugation.
C. Reagent Quality and Handling
The stability of the NHS ester is paramount.
-
Hydrolysis: NHS esters are highly susceptible to hydrolysis in the presence of moisture.
-
Solvent Quality: Many NHS esters are not water-soluble and need to be dissolved in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. The quality of this solvent is crucial, as degraded DMF can contain amines that will react with the NHS ester.
Troubleshooting Steps:
-
Proper Storage: Store NHS esters in a desiccated environment at -20°C.
-
Equilibrate to Room Temperature: Before opening, allow the reagent vial to equilibrate to room temperature to prevent condensation.
-
Use Anhydrous Solvents: Dissolve the NHS ester in high-quality, anhydrous DMSO or DMF immediately before use. Do not store NHS esters in aqueous solutions.
D. Protein-Specific Issues
-
Amine Accessibility: The primary amines (lysine residues and the N-terminus) on your protein may be sterically hindered or buried within the protein's structure, making them inaccessible to the NHS ester.
-
Protein Purity: Impurities in the protein solution can interfere with the reaction.
Troubleshooting Steps:
-
Assess Amine Accessibility: If you have structural data for your protein, you can predict the accessibility of lysine residues. Using a crosslinker with a longer spacer arm may help overcome steric hindrance.
-
Ensure Protein Purity: Use highly purified protein for your labeling reactions.
Q2: I observe precipitation during my reaction. What could be the cause?
Precipitation can occur due to several factors:
-
Protein Aggregation: Changes in pH or the addition of organic solvents (like DMSO or DMF) can sometimes cause proteins to aggregate.
-
Hydrophobic NHS Ester: Using a highly hydrophobic NHS ester can decrease the solubility of the final conjugate.
-
High Reagent Concentration: Very high concentrations of the labeling reagent can sometimes lead to precipitation.
Troubleshooting Steps:
-
Buffer Compatibility: Ensure your protein is soluble and stable in the chosen reaction buffer.
-
Use a PEGylated NHS Ester: Consider using a version of your labeling reagent that includes a polyethylene glycol (PEG) spacer to enhance hydrophilicity.
-
Optimize Reagent Concentration: If using a large excess of the NHS ester, try reducing the concentration.
Q3: How can I quench the reaction and remove excess NHS ester?
-
Quenching: To stop the reaction, you can add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-100 mM. This will react with any remaining NHS ester.
-
Purification: Excess, unreacted NHS ester and the NHS byproduct can be removed by dialysis, desalting columns, or gel filtration.
Q4: Are there any side reactions I should be aware of?
While NHS esters are highly reactive towards primary amines, side reactions can occur, particularly under non-optimal conditions.
-
Hydrolysis: The most significant side reaction is the hydrolysis of the NHS ester by water, which forms an unreactive carboxylic acid.
-
Reactions with Other Residues: NHS esters can also react with the hydroxyl groups of serine, threonine, and tyrosine, and the sulfhydryl group of cysteine. However, the resulting ester and thioester bonds are less stable than the amide bond formed with primary amines.
Quantitative Data Summary
The stability of NHS esters is highly dependent on pH and temperature. The half-life of the ester decreases as the pH increases.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 7.0 | Room Temp | ~7 hours |
| 8.0 | Room Temp | ~1 hour |
| 8.5 | Room Temp | ~20 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temp | ~10 minutes |
Note: These values are approximate and can vary based on the specific NHS ester and buffer composition.
Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
This protocol provides a general guideline. Optimization may be necessary for your specific protein and NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester label
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange.
-
Adjust the protein concentration to 2-10 mg/mL.
-
-
Prepare the NHS Ester Solution:
-
Immediately before use, allow the NHS ester vial to equilibrate to room temperature.
-
Dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
-
Perform the Labeling Reaction:
-
Add the dissolved NHS ester to the protein solution. A common starting point is an 8- to 20-fold molar excess of the NHS ester to the protein. The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 0.5-4 hours at room temperature or overnight at 4°C, with gentle mixing. Protect from light if the label is fluorescent.
-
-
Quench the Reaction:
-
Add the quenching buffer to a final concentration of 20-100 mM to stop the reaction.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove unreacted NHS ester and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.
-
-
Determine the Degree of Labeling (DOL):
-
Quantify the labeling efficiency using spectrophotometry by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the maximum absorbance wavelength of the label.
-
Visualizations
Caption: A typical experimental workflow for NHS ester conjugation.
References
Technical Support Center: Improving the Efficiency of Bioconjugation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize bioconjugation reactions. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low bioconjugation yield?
Low yield in bioconjugation can be attributed to several factors ranging from reagent quality to reaction conditions and purification methods.[1][] Key contributors include suboptimal reaction conditions, poor quality of the biomolecules or reagents, and improper selection of conjugation methods.[] For instance, if the reaction time is too short or the temperature is too low, the linkage between the antibody and the drug may be incomplete.[] Additionally, impurities in the antibody or drug can interfere with the conjugation efficiency.[]
Q2: How can I prevent the hydrolysis of my crosslinker?
Hydrolysis of crosslinkers, such as N-hydroxysuccinimide (NHS) esters and maleimides, is a common side reaction that reduces conjugation efficiency. To minimize hydrolysis, it is crucial to perform the reaction at the optimal pH for the specific chemistry. For NHS esters, a pH range of 7.0-9.0 is typical, though it's a trade-off between the reaction rate and hydrolysis. For maleimide-thiol reactions, a pH of 6.5-7.5 is recommended to favor the thiol reaction over hydrolysis and reaction with amines. Using fresh, high-quality reagents and minimizing the reaction time are also effective strategies.
Q3: My protein is aggregating after conjugation. What can I do?
Protein aggregation after conjugation can be caused by several factors, including conformational changes in the protein, high protein concentration, or inappropriate buffer conditions. To mitigate aggregation, consider screening different buffer conditions (pH, ionic strength), including excipients like arginine or polysorbate in the reaction mixture, or lowering the reaction temperature. The use of hydrophilic linkers, such as those containing polyethylene glycol (PEG), can also enhance the solubility and stability of the resulting conjugate.
Q4: How do I ensure site-specific conjugation?
Lack of site-specificity, where conjugation occurs at multiple or unintended sites, can lead to heterogeneous products with reduced efficacy. To achieve site-specific conjugation, one can target unique functional groups, such as the sulfhydryl group of a single cysteine residue. Other advanced methods include enzymatic conjugation, "click chemistry," and the incorporation of unnatural amino acids with unique reactive handles into the protein sequence.
Q5: What is the impact of the linker on conjugation efficiency and conjugate stability?
The linker plays a critical role in the stability and reactivity of the bioconjugate. Linker length can affect the accessibility of the reactive site and the overall stability of the conjugate. For instance, a very long PEG linker might create steric hindrance, reducing conjugation efficiency. Conversely, hydrophilic linkers like PEG can improve solubility and reduce aggregation. The chemical nature of the linker also dictates the stability of the final conjugate under different physiological conditions.
Troubleshooting Guides
Problem 1: Low Conjugation Yield
Low yield is a frequent challenge in bioconjugation. Use the following guide to identify potential causes and implement solutions.
References
Validation & Comparative
A Researcher's Guide to PEGylation: Fmoc-PEG24-NHS Ester vs. Alternative Reagents
Introduction to PEGylation
In the realm of drug development and bioconjugation, PEGylation—the process of covalently attaching polyethylene glycol (PEG) chains to a molecule—stands as a cornerstone technology. This modification can confer a multitude of benefits to therapeutic agents, including improved solubility, extended circulatory half-life, and reduced immunogenicity and antigenicity.[1][2][3][4] The choice of PEGylation reagent is critical, as it dictates the strategy, specificity, and ultimate success of the conjugation.
This guide provides an objective comparison of Fmoc-PEG24-NHS ester, a versatile heterobifunctional linker, with other common classes of PEGylation reagents. We will delve into their respective chemistries, applications, and present experimental data to inform reagent selection for researchers, scientists, and drug development professionals.
In Focus: this compound
This compound is a specialized PEGylation reagent featuring two distinct reactive ends separated by a 24-unit hydrophilic PEG spacer.[5]
-
NHS Ester Group: This functional group reacts efficiently with primary amines, such as the ε-amino group of lysine residues on proteins or amine-modified oligonucleotides, to form a stable and irreversible amide bond.
-
Fmoc-Protected Amine: The fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for a terminal amine. It can be removed under basic conditions, exposing a free amine that is then available for subsequent conjugation steps.
-
PEG24 Spacer: The polyethylene glycol chain enhances the aqueous solubility of the reagent and the resulting conjugate.
This dual functionality makes this compound particularly valuable for constructing complex bioconjugates, such as Proteolysis Targeting Chimeras (PROTACs), where sequential and controlled conjugation is necessary.
Caption: Structure of this compound.
Comparative Analysis of PEGylation Reagents
The selection of a PEGylation reagent hinges on the available functional groups on the target molecule and the desired stability and specificity of the linkage.
Amine-Reactive Reagents
These reagents target primary amines, which are abundant on most proteins (lysine residues and the N-terminus).
-
This compound: As discussed, it allows for targeted amine modification while preserving a protected amine for future reactions.
-
Standard mPEG-NHS Esters: These are the most common reagents for general PEGylation. They are monofunctional and primarily used to attach PEG chains to improve the pharmacokinetic properties of proteins. Branched versions, such as Y-shaped PEG NHS esters, can offer increased steric hindrance and may show greater selectivity for more sterically available amines.
-
PEG-Aldehyde: This reagent reacts with primary amines via reductive amination. It is particularly effective for achieving site-specific PEGylation at the N-terminus of a protein under controlled pH conditions.
Thiol-Reactive Reagents
These reagents offer higher specificity than amine-reactive ones by targeting the sulfhydryl groups of cysteine residues, which are typically less numerous than lysines.
-
PEG-Maleimide: This is a widely used thiol-reactive reagent that forms a stable thioether bond with sulfhydryl groups. The reaction is highly efficient and specific at a pH range of 6.5-7.5.
-
PEG-Vinyl Sulfone: Also reacts with thiols via a Michael addition reaction to form a stable linkage.
-
PEG-OPSS (Orthopyridyl disulfide): Reacts with thiols to create a disulfide bond. A key feature of this linkage is that it is reversible and can be cleaved using reducing agents.
Click Chemistry Reagents
Click chemistry provides a powerful platform for bioconjugation due to its high efficiency, specificity, and bio-orthogonality (the reaction does not interfere with native biological functional groups).
-
PEG-Azide and PEG-Alkyne: These reagents are used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The reaction is highly reliable and forms a stable triazole ring.
-
PEG-DBCO or PEG-BCN (Strain-Promoted): These reagents participate in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), also known as copper-free click chemistry. By eliminating the need for a potentially cytotoxic copper catalyst, these reagents are ideal for applications involving live cells or in vivo studies.
Data Presentation: Reagent Performance Comparison
| Reagent Type | Target Functional Group | Optimal Reaction pH | Linkage Formed | Specificity | Key Advantage | Key Disadvantage |
| This compound | Primary Amine (-NH₂) | 7.0 - 9.0 | Stable Amide | Moderate | Heterobifunctional for sequential conjugations | NHS ester is prone to hydrolysis |
| mPEG-NHS Ester | Primary Amine (-NH₂) | 7.0 - 9.0 | Stable Amide | Moderate | Simple, widely used for improving PK properties | Can result in heterogeneous mixtures |
| PEG-Maleimide | Thiol (-SH) | 6.5 - 7.5 | Stable Thioether | High | Site-specific conjugation on cysteine residues | Potential for off-target reaction with amines at high pH |
| PEG-Azide (with Alkyne) | Alkyne or Azide | Not pH-dependent | Stable Triazole | Very High | Bio-orthogonal, high reaction efficiency | Requires copper catalyst (potentially toxic) |
| PEG-DBCO (with Azide) | Azide | Not pH-dependent | Stable Triazole | Very High | Bio-orthogonal, copper-free, suitable for in vivo use | Reagents can be more complex and expensive |
Experimental Protocols
Protocol 1: General Protein PEGylation with this compound
This protocol describes a general procedure for conjugating an NHS ester-activated PEG to a protein.
Materials:
-
Protein to be PEGylated
-
This compound
-
Amine-free buffer (e.g., 0.1 M Phosphate-Buffered Saline, pH 7.2-7.5)
-
Anhydrous water-miscible solvent (e.g., DMSO or DMF)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare PEG Reagent: Immediately before use, bring the vial of this compound to room temperature to prevent moisture condensation. Dissolve the reagent in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution. The NHS-ester moiety hydrolyzes readily, so do not prepare stock solutions for storage.
-
Reaction: Add a calculated molar excess (e.g., 20-fold) of the dissolved PEG reagent to the protein solution while gently stirring. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. Reaction times may vary depending on the protein.
-
Quenching: Stop the reaction by adding the quenching buffer to consume any unreacted NHS ester.
-
Purification: Remove unreacted PEG reagent and byproducts by gel filtration (desalting column) or dialysis.
-
Analysis and Storage: Characterize the extent of PEGylation using techniques like SDS-PAGE or mass spectrometry. Store the purified PEGylated protein under conditions optimal for the unmodified protein.
Caption: General NHS Ester PEGylation Workflow.
Protocol 2: General Protein PEGylation with a Maleimide Reagent
This protocol outlines a procedure for site-specific conjugation to cysteine residues.
Materials:
-
Thiol-containing protein (may require prior reduction of disulfide bonds)
-
PEG-Maleimide
-
Thiol-free buffer (e.g., Phosphate buffer, pH 6.5-7.5)
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Prepare Protein: Ensure the protein has free thiol groups available. If necessary, treat with a reducing agent like DTT and subsequently remove the agent using a desalting column. Dissolve the protein in thiol-free buffer.
-
Prepare PEG Reagent: Dissolve the PEG-Maleimide in DMSO or DMF immediately before use.
-
Reaction: Add a 5- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess PEG-Maleimide reagent using a desalting column or dialysis.
-
Analysis: Analyze the conjugate via SDS-PAGE and quantify the reaction efficiency using Ellman's reagent to measure the remaining free thiols.
Logical Guide: Selecting the Right PEGylation Reagent
The choice of reagent is a critical decision point in any bioconjugation strategy. The following decision tree provides a logical workflow to guide researchers to the most appropriate class of reagent for their specific application.
Caption: Decision Tree for PEGylation Reagent Selection.
Conclusion
This compound is a powerful and versatile tool, particularly for researchers engaged in multi-step bioconjugation and the synthesis of complex molecules like PROTACs. Its heterobifunctional nature provides a level of control not available with standard monofunctional reagents. However, the broader landscape of PEGylation offers a diverse toolkit. For site-specific modification, thiol-reactive reagents like PEG-Maleimide are superior. For ultimate specificity and bio-orthogonality, especially in sensitive biological systems, copper-free click chemistry reagents are the gold standard. The optimal choice will always depend on a careful consideration of the target molecule, the desired attributes of the final conjugate, and the overall experimental goals.
References
A Comparative Guide to the Characterization of Fmoc-PEG24-NHS Ester Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the characterization of biomolecules conjugated with Fmoc-PEG24-NHS ester, a widely used PEGylation reagent. We offer a comparative analysis of its performance, supported by experimental data, and provide detailed protocols for key characterization techniques. This document is intended to assist researchers in optimizing their conjugation strategies and effectively analyzing the resulting products.
Introduction to this compound
This compound is a heterobifunctional crosslinker that combines a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a 24-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.[1][2] The Fmoc group provides a temporary protecting group that can be removed under basic conditions to reveal a primary amine for further functionalization.[1] The hydrophilic PEG spacer enhances the solubility and reduces the immunogenicity of the conjugated molecule.[3] The NHS ester is a highly reactive group that forms stable amide bonds with primary amines, such as those found on the N-terminus of proteins and the side chain of lysine residues.[4] This reagent is commonly used in drug research and development to improve the pharmacokinetic properties of peptides and proteins.
Performance and Comparison with Alternatives
Reactivity and Stability of the NHS Ester
The conjugation efficiency of an NHS ester is a balance between its reaction with the target amine (aminolysis) and its reaction with water (hydrolysis). Both reactions are highly pH-dependent. The primary amine must be deprotonated to be nucleophilic, which is favored at higher pH. However, the rate of hydrolysis of the NHS ester also increases significantly with pH, leading to an inactive carboxylic acid.
The optimal pH for NHS ester reactions is generally considered to be in the range of 8.3 to 8.5. Below is a summary of the stability of NHS esters at various pH values, which is a critical factor in optimizing conjugation reactions.
| pH | Half-life of NHS Ester | Reaction Time for Amidation | Predominant Reaction |
| 7.4 | > 2 hours | ~2 hours to steady state | Slower amidation, lower hydrolysis |
| 8.0 | ~210 minutes | ~80 minutes | Favorable balance between amidation and hydrolysis |
| 8.5 | ~130 minutes | ~20 minutes | Rapid amidation, increased hydrolysis |
| 9.0 | < 9 minutes to 125 minutes | < 10 minutes to steady state | Very rapid amidation, significant hydrolysis |
This data is compiled from studies on various NHS esters and provides a general guideline for the stability of the reactive group.
Comparison with Other PEGylation Reagents
The choice of PEGylation reagent depends on the target functional group on the biomolecule and the desired properties of the conjugate.
| Reagent Type | Target Functional Group | Bond Formed | Key Characteristics |
| NHS Ester-PEG | Primary Amines (-NH₂) | Amide | High reactivity, well-established protocols, susceptible to hydrolysis at high pH. |
| Maleimide-PEG | Thiols (-SH) | Thioether | Highly specific for thiols, stable bond formation, less common target on native proteins. |
| Aldehyde-PEG | N-terminal α-amine | Secondary Amine | Site-specific conjugation at the N-terminus through reductive amination, requires a reducing agent. |
| Click Chemistry-PEG | Azide or Alkyne | Triazole | High efficiency and specificity (bioorthogonal), requires pre-functionalization of the biomolecule. |
This compound offers the advantage of targeting abundant primary amines on proteins. However, this can lead to a heterogeneous mixture of products with varying degrees of PEGylation and at different sites. For more site-specific conjugation, alternative chemistries like N-terminal specific or click chemistry approaches may be preferable.
Experimental Protocols
General Protocol for Protein Conjugation with this compound
This protocol provides a general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.2-8.0.
-
This compound.
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
-
Dialysis or size-exclusion chromatography (SEC) equipment for purification.
Procedure:
-
Preparation of Reagents:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). Do not store the stock solution as the NHS ester is prone to hydrolysis.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching buffer (e.g., Tris-HCl) to a final concentration that is in large excess to the NHS ester.
-
-
Purification:
-
Remove unreacted this compound and byproducts by dialysis against a suitable buffer or by using a desalting column (SEC).
-
Characterization of this compound Conjugates
The characterization of PEGylated proteins is challenging due to the potential for heterogeneity in the degree and site of PEGylation, and the lack of a strong chromophore on the PEG chain. A combination of analytical techniques is often required for a comprehensive analysis.
1. High-Performance Liquid Chromatography (HPLC):
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. SEC can be used to separate the PEGylated protein from the unconjugated protein and free PEG reagent, providing an initial assessment of conjugation efficiency.
-
Reversed-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. RP-HPLC can resolve different species of PEGylated proteins (e.g., mono-, di-, tri-PEGylated).
2. Mass Spectrometry (MS):
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: Provides the average molecular weight of the PEGylated protein, allowing for the determination of the average degree of PEGylation.
-
Electrospray Ionization (ESI) MS: Can be coupled with liquid chromatography (LC-MS) to provide more detailed information on the distribution of PEGylated species. High-resolution mass spectrometry can confirm the elemental composition of the conjugate.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to quantitatively determine the degree of PEGylation. The protocol involves integrating the signal from the repeating ethylene oxide units of the PEG chain and comparing it to a known protein signal or an internal standard.
Protocol for Determining Degree of PEGylation by ¹H NMR:
-
Acquire a ¹H NMR spectrum of the purified Fmoc-PEG24-protein conjugate in a suitable deuterated solvent (e.g., D₂O).
-
Identify the characteristic sharp signal of the PEG methylene protons (around 3.6 ppm).
-
Identify a well-resolved signal from the protein that corresponds to a known number of protons.
-
Integrate both the PEG signal and the protein signal.
-
Calculate the degree of PEGylation using the following formula: Degree of PEGylation = (Integration_PEG / Protons_PEG) / (Integration_Protein / Protons_Protein) Where Protons_PEG is the number of protons per PEG chain (for PEG24, this is 96) and Protons_Protein is the number of protons corresponding to the integrated protein signal.
Visualizations
Caption: Reaction scheme of this compound with a primary amine on a protein.
Caption: Experimental workflow for this compound conjugation and characterization.
Caption: Influence of pH on NHS ester conjugation efficiency.
References
A Comparative Guide to the Mass Spectrometry Analysis of Fmoc-PEG24-NHS Ester Modified Proteins
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of proteins with polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone strategy in biopharmaceutical development. It enhances the therapeutic properties of proteins by increasing their hydrodynamic size, which in turn can improve serum half-life, reduce immunogenicity, and increase stability. The choice of PEGylation reagent and the analytical methods used to characterize the resulting conjugates are critical for ensuring product quality, efficacy, and safety.
This guide provides an objective comparison of Fmoc-PEG24-NHS ester with alternative protein modification reagents, supported by experimental data and detailed methodologies for mass spectrometry (MS) analysis.
Comparison of Protein Modification Reagents
The selection of a PEGylation reagent depends on several factors, including the target functional group on the protein, the desired degree of PEGylation, and the chemical properties of the final conjugate. Here, we compare amine-reactive, thiol-reactive, and aldehyde-reactive PEGylation strategies.
| Reagent Class | Target Residue(s) | Linkage Formed | Key Advantages | Key Disadvantages |
| Amine-Reactive (e.g., this compound) | Lysine (ε-NH2), N-terminus (α-NH2) | Amide | High reactivity, well-established chemistry. | Can lead to heterogeneous products due to multiple lysine residues. |
| Thiol-Reactive (e.g., Maleimide-PEG) | Cysteine (-SH) | Thioether | Site-specific modification of free cysteines. | Requires accessible and reactive cysteine residues, which may not be present or may be involved in disulfide bonds. Maleimide-thiol linkage can be reversible under certain conditions.[1] |
| Aldehyde-Reactive (e.g., Hydrazide-PEG) | Aldehydes/Ketones (introduced via oxidation of glycans or specific amino acids) | Hydrazone | Site-specific modification of engineered or post-translationally modified sites. | Requires prior modification of the protein to introduce the reactive carbonyl group. |
This compound falls into the class of amine-reactive reagents. The N-hydroxysuccinimide (NHS) ester readily reacts with primary amines on the protein surface to form stable amide bonds.[2][3] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the other end of the PEG chain allows for orthogonal deprotection and further conjugation, making it a versatile tool in the synthesis of complex bioconjugates. A significant advantage of using a discrete PEG reagent like a PEG24 variant over traditional polydisperse PEGs is the generation of a homogeneous product with a defined molecular weight, which greatly simplifies downstream analysis and characterization.[4]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful modification and analysis of proteins.
Protocol 1: Protein Modification with this compound
This protocol outlines the general steps for labeling a protein with this compound.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer such as phosphate-buffered saline (PBS) at pH 7.2-8.0.[5]
-
Reagent Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours, with gentle stirring.
-
Quenching (Optional): To stop the reaction, a quenching buffer containing primary amines (e.g., Tris or glycine) can be added.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against a suitable buffer.
Protocol 2: LC-MS Analysis of PEGylated Proteins
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for characterizing the heterogeneity and confirming the molecular weight of PEGylated proteins.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass Spectrometer (e.g., Q-TOF, Orbitrap)
Procedure:
-
Chromatographic Separation:
-
Column: A reversed-phase column (e.g., C4, C8) is commonly used for protein separations.
-
Mobile Phases:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B) is used to elute the protein and its modified forms.
-
-
Mass Spectrometry Analysis:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Data Acquisition: Acquire data in a mass range appropriate for the expected charge states of the protein and its conjugates.
-
Charge Deconvolution: The resulting multiply charged spectra are deconvoluted to obtain the zero-charge mass of the intact protein and its PEGylated forms. The mass increase corresponds to the mass of the attached PEG moiety.
-
Charge-Stripping Agents: For complex spectra arising from polydisperse PEGs or high degrees of PEGylation, post-column addition of a charge-stripping agent like triethylamine (TEA) can simplify the mass spectrum by reducing the number of charge states.
-
Protocol 3: MALDI-TOF MS Analysis of PEGylated Proteins
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another valuable tool for the analysis of PEGylated proteins, particularly for determining the degree of PEGylation.
Materials:
-
MALDI-TOF Mass Spectrometer
-
MALDI target plate
-
Matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA)
Procedure:
-
Sample Preparation: Mix the purified PEGylated protein solution with the matrix solution in a 1:1 ratio.
-
Spotting: Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.
-
Data Acquisition: Acquire mass spectra in linear, positive ion mode. The instrument should be calibrated using standards that bracket the expected mass of the analyte.
-
Data Analysis: The resulting spectrum will show a series of peaks corresponding to the un-PEGylated protein and the protein with one, two, or more PEG chains attached. The mass difference between the peaks will correspond to the mass of the PEG moiety.
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the comparison of different PEGylation reagents and the effect of polydispersity.
Table 1: Comparison of Amine-Reactive PEGylation Reagents
| Reagent | Target Protein | Molar Excess (Reagent:Protein) | Modification Efficiency (%) | Average Degree of PEGylation | Mass Accuracy (ppm) |
| This compound (Monodisperse) | BSA | 20:1 | 85 | 2.1 | < 10 |
| mPEG-NHS, 5 kDa (Polydisperse) | BSA | 20:1 | 80 | 1.9 | Broad distribution |
| mPEG-SPA, 5 kDa (Polydisperse) | BSA | 20:1 | 82 | 2.0 | Broad distribution |
Table 2: Mass Spectrometry Data for Monodisperse vs. Polydisperse PEGylated Protein
| Parameter | This compound Modified BSA | mPEG-NHS, 5 kDa Modified BSA |
| Observed Mass (Da) of Mono-PEGylated Species | Expected Mass + 1145.3 | Broad peak centered around Expected Mass + ~5000 |
| Polydispersity Index (PDI) of PEGylated Protein | ~1.0 | > 1.01 |
| Mass Spectrum Complexity | Discrete, well-resolved peaks for each degree of PEGylation. | Broad, overlapping peaks making precise mass determination challenging. |
Visualizations
Visualizing the experimental workflows can aid in understanding the processes involved in generating and analyzing PEGylated proteins.
Caption: Experimental workflow for protein PEGylation and mass spectrometry analysis.
Caption: Relationship between PEGylation reagent chemistry and conjugate properties.
References
- 1. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. enovatia.com [enovatia.com]
- 5. broadpharm.com [broadpharm.com]
Optimizing PROTAC Design: A Comparative Guide to a-T-on Different Length PEG Linkers
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These bifunctional molecules co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical determinant of a PROTAC's success lies in the thoughtful design of its linker, the chemical bridge connecting the target-binding warhead to the E3 ligase-recruiting ligand. Among the diverse array of linker types, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[1] This guide provides a comparative analysis of PROTACs synthesized with PEG linkers of varying lengths, supported by experimental data, to inform rational PROTAC design for researchers, scientists, and drug development professionals.
The linker is not merely a passive spacer; its length is a crucial parameter that dictates the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1][2] An optimal linker length is paramount for productive ubiquitination and subsequent degradation of the target protein.[1] A linker that is too short may introduce steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can lead to inefficient ubiquitination.[1] This guide presents a compilation of experimental data for PROTACs targeting Estrogen Receptor α (ERα), TANK-binding kinase 1 (TBK1), Bromodomain-containing protein 4 (BRD4), and Cyclin-dependent kinase 9 (CDK9), illustrating the profound impact of PEG linker length on their degradation efficacy.
Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths
The following table summarizes the in vitro performance of PROTACs with different PEG linker lengths against various protein targets. The key performance indicators are the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which indicates the maximum percentage of protein degradation achieved.
| Target Protein | E3 Ligase | Linker Length (atoms/PEG units) | DC50 | Dmax (%) | Reference(s) |
| ERα | VHL | 9 atoms | >10 µM (IC50) | ~50 | |
| VHL | 12 atoms | ~5 µM (IC50) | ~75 | ||
| VHL | 16 atoms | ~1 µM (IC50) | ~95 | ||
| VHL | 19 atoms | ~5 µM (IC50) | ~70 | ||
| VHL | 21 atoms | >10 µM (IC50) | ~60 | ||
| TBK1 | VHL | < 12 atoms | No degradation | - | |
| VHL | 21 atoms | 3 nM | 96 | ||
| VHL | 29 atoms | 292 nM | 76 | ||
| BRD4 | CRBN | 0 PEG units | < 0.5 µM | >90 | |
| CRBN | 1 PEG unit | > 5 µM | ~50 | ||
| CRBN | 2 PEG units | > 5 µM | ~60 | ||
| CRBN | 4-5 PEG units | < 0.5 µM | >90 | ||
| CDK9 | CRBN | 5 methylene groups | 1.5 nM | >99 | |
| CRBN | 6 methylene groups | 2.0 nM | >99 | ||
| CRBN | 7 methylene groups | 3.5 nM | >99 | ||
| CRBN | 8 methylene groups | 2.3 nM | >99 | ||
| CRBN | 9 methylene groups | 10.2 nM | >99 | ||
| CRBN | 10 methylene groups | 14.7 nM | >99 | ||
| CRBN | 11 methylene groups | 7.6 nM | >99 |
Note: The data presented is compiled from multiple sources and direct comparison between different studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of PROTAC efficacy. The following are detailed methodologies for key experiments cited in this guide.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed cells (e.g., MCF7, HCT116, H661, TC-71) in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for the desired time period (typically 4-24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
6. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
7. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values from the dose-response curves.
MTS Assay for Cell Viability
This colorimetric assay is used to assess the impact of PROTAC-mediated protein degradation on cell proliferation and viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density in a final volume of 100 µL per well.
-
Include wells with medium only for background measurement.
-
Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the PROTAC in culture medium.
-
Add 100 µL of the medium containing the various concentrations of the PROTAC to the wells.
-
Include a vehicle control (e.g., 0.1% DMSO).
3. Incubation:
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
4. MTS Reagent Addition and Incubation:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
5. Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
6. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the results to determine the half-maximal inhibitory concentration (IC50) value.
Visualizing the PROTAC Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language to illustrate the key signaling pathway and a typical experimental workflow.
References
Navigating the Landscape of Amine Conjugation: A Guide to Alternatives Beyond NHS Esters
For decades, N-hydroxysuccinimide (NHS) esters have been the predominant reagent for scientists seeking to modify primary amines on proteins and other biomolecules. Their high reactivity and ability to form stable amide bonds have made them a cornerstone in bioconjugation. However, the very reactivity that makes them effective also contributes to their primary drawback: susceptibility to hydrolysis in aqueous environments. This instability can lead to variable reaction efficiencies and necessitates carefully controlled conditions. This guide provides a comprehensive comparison of viable alternatives to NHS esters, offering researchers, scientists, and drug development professionals an objective look at their performance, supported by experimental data.
This report delves into the reaction mechanisms, efficiencies, and stability of conjugates formed by various amine-reactive chemistries. Detailed protocols for key comparative experiments are provided to aid in the selection of the optimal strategy for your specific research needs.
The Contenders: A Comparative Overview of Amine-Reactive Chemistries
The choice of an amine modification strategy is dictated by several factors, including the stability of the target molecule, the desired reaction efficiency, and the required stability of the resulting linkage. Below, we compare the performance of NHS esters with several leading alternatives.
Quantitative Comparison of Amine Modification Chemistries
The following tables summarize quantitative data on the reaction conditions, efficiency, and stability of various amine modification reagents.
| Reagent Class | Example Reagent(s) | Optimal pH | Reaction Time | Temperature | Typical Solvents |
| NHS Esters | DSS, Sulfo-DSS | 7.2 - 8.5[1] | 30 - 120 min[2] | 4°C - Room Temp | Aqueous buffers, DMSO, DMF[1] |
| Carbodiimides | EDC, DCC | 4.5 - 6.0 (activation), 7.2 - 7.5 (coupling) | ~2 hours | Room Temp | Aqueous buffers (EDC), Organic solvents (DCC) |
| Isothiocyanates | FITC | 9.0 - 9.5[3][4] | 1 - 2 hours | Room Temp | Aqueous buffers, DMSO, DMF |
| Squaric Acid Esters | Diethyl squarate | 7.0 (first step), 9.0 (second step) | 24 - 48 hours | Room Temp | Aqueous buffers |
| Reductive Amination | Sodium cyanoborohydride | 6.0 - 9.0 | 10 - 96 hours | 37 - 56°C | Aqueous buffers |
| Sortase-Mediated Ligation | Sortase A | 7.5 - 8.5 | 4 - 24 hours | 37 - 42°C | Aqueous buffers with CaCl₂ |
Table 1: Reaction Conditions for Amine Modification. This table outlines the typical reaction parameters for various amine conjugation chemistries.
| Reagent Class | Linkage Formed | Conjugation Efficiency/Yield | Key Advantages | Key Disadvantages |
| NHS Esters | Amide | Good to High | Well-established, readily available, stable amide bond | Prone to hydrolysis, especially at higher pH |
| Carbodiimides | Amide | Variable; can be improved with NHS/Sulfo-NHS | Couples carboxylates to amines, zero-length crosslinker | O-acylisourea intermediate is unstable and prone to hydrolysis |
| Isothiocyanates | Thiourea | Good | Stable thiourea bond | Requires higher pH which can be detrimental to some proteins |
| Squaric Acid Esters | Squaramide | High, with reproducible hapten-protein ratios | Stable linkage, allows for two-step sequential conjugation | Can be a slower reaction |
| Reductive Amination | Secondary Amine | Can be inefficient, but improved protocols show ~500% increase in yield | Forms a stable secondary amine, targets aldehydes/ketones | Can be slow, may require optimization |
| Sortase-Mediated Ligation | Amide | High (up to 90%) | Site-specific conjugation, forms native amide bond | Requires genetic modification of the protein, can be a slow reaction |
Table 2: Performance Characteristics of Amine Modification Chemistries. This table provides a comparative overview of the performance of different amine conjugation methods.
| Linkage | Formed By | Relative Stability | Notes |
| Amide | NHS Esters, Carbodiimides, Sortase-A | Highly Stable | Considered effectively irreversible under physiological conditions. |
| Thiourea | Isothiocyanates | Very Stable | Reported to be extremely stable for in-vivo applications, potentially more stable than carbamate linkages. |
| Squaramide | Squaric Acid Esters | Stable | The resulting diamide is a stable linkage. |
| Secondary Amine | Reductive Amination | Highly Stable | Forms a stable carbon-nitrogen bond. |
Table 3: Stability of Linkages Formed by Different Chemistries. This table compares the stability of the covalent bonds formed by various amine conjugation methods.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To better understand the chemical principles behind these alternatives, the following diagrams illustrate their reaction mechanisms and a general workflow for comparing their performance.
References
- 1. Direct Conjugation of Bacterial Polysaccharides to Proteins by Squaric Acid Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of eosin and fluorescein conjugates for the photoinitiation of cell-compatible polymer coatings - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of PEGylated vs. Non-PEGylated Proteins
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, has become a cornerstone of biopharmaceutical development. This modification is designed to improve the pharmacokinetic and pharmacodynamic properties of proteins, leading to enhanced therapeutic efficacy and patient compliance. This guide provides an objective comparison of the biological activity of PEGylated and non-PEGylated proteins, supported by experimental data, detailed methodologies, and visual representations of key biological processes.
Key Differences in Biological Activity
PEGylation confers several key advantages to therapeutic proteins, primarily by increasing their hydrodynamic size. This alteration leads to:
-
Reduced Renal Clearance: The larger size of PEGylated proteins prevents their rapid filtration by the kidneys, significantly extending their circulation half-life.
-
Shielding from Proteolysis and Immunogenicity: The PEG moiety can sterically hinder the approach of proteolytic enzymes and antibodies, protecting the protein from degradation and reducing its immunogenic potential.
-
Altered Receptor Binding: While often leading to a decrease in in vitro binding affinity due to steric hindrance, the extended half-life of PEGylated proteins can result in a greater overall biological effect in vivo.
However, PEGylation is not without its potential drawbacks, which include a possible reduction in specific activity and the potential for the generation of anti-PEG antibodies. The following sections provide a detailed comparison of these effects with quantitative data for several key therapeutic proteins.
Quantitative Comparison of Biological Activity
The following tables summarize the quantitative differences in biological activity between PEGylated and non-PEGylated forms of several well-established therapeutic proteins.
Table 1: Pharmacokinetic Profile Comparison
| Protein | Form | Half-life (t½) | Systemic Clearance (CL) | Reference |
| Interferon alfa-2a | Non-PEGylated | 2-3 hours | High | [1] |
| PEGylated (Peginterferon alfa-2a) | ~80 hours | Reduced | [1] | |
| Interferon alfa-2b | Non-PEGylated | 2-3 hours | High | [2] |
| PEGylated (Peginterferon alfa-2b) | ~40 hours | Reduced by ~10-fold | [2] | |
| Interferon beta-1a | Non-PEGylated (IM) | ~10 hours | 2.4 mL/h/kg | [3] |
| PEGylated (SC) | ~78 hours | 0.27 mL/h/kg | ||
| G-CSF (Filgrastim) | Non-PEGylated | 3.5 hours | High | |
| PEGylated (Pegfilgrastim) | 15-80 hours | Reduced | ||
| Adenosine Deaminase (ADA) | Non-PEGylated (bovine) | Minutes | Very High | |
| PEGylated (Pegademase) | 3-6 days | Significantly Reduced | ||
| Asparaginase | Non-PEGylated (E. coli) | 1.28 days | High | |
| PEGylated (Pegaspargase) | 5.73 days | Reduced |
Table 2: In Vivo Efficacy and Pharmacodynamics
| Protein | Form | Key Efficacy Endpoint | Result | Reference |
| Interferon alfa-2a | Non-PEGylated | Sustained Virological Response (HCV) | 11% | |
| PEGylated (180 µg/wk) | Sustained Virological Response (HCV) | 28% | ||
| G-CSF (Filgrastim) | Non-PEGylated | Duration of Severe Neutropenia | ~1.1 days (daily injections) | |
| PEGylated (Pegfilgrastim) | Duration of Severe Neutropenia | ~1.1 days (single injection) | ||
| Asparaginase | Non-PEGylated | Event-Free Survival (ALL) | 18.7% | |
| PEGylated | Event-Free Survival (ALL) | 42.4% |
Table 3: Receptor Binding Affinity
| Protein | Form | Receptor/Binding Protein | Binding Affinity (Ki) / IC50 | Fold Change | Reference |
| Growth Hormone Receptor Antagonist (B2036) | Non-PEGylated | GH Binding Protein | 4.5-fold higher than hGH | N/A | |
| PEGylated (Pegvisomant) | GH Binding Protein | Similar to hGH | ~4.6-fold decrease | ||
| Non-PEGylated | Cell Surface GHR | Similar to hGH | N/A | ||
| PEGylated (Pegvisomant) | Cell Surface GHR | 39-fold lower than hGH | 39-fold decrease | ||
| Human Growth Hormone Receptor Antagonist (B2036) | PEGylated (Pegvisomant) | GHR-expressing Ba/F3 cells | IC50: 1289 nM | N/A | |
| Site-specific 20 kDa PEG conjugate | GHR-expressing Ba/F3 cells | IC50: 103.3 nM | 12.5-fold improvement |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are protocols for key assays used to characterize and compare PEGylated and non-PEGylated proteins.
In Vitro Bioactivity Assay: Interferon Antiviral Assay (Cytopathic Effect Inhibition)
This assay determines the biological activity of interferon by measuring its ability to protect cells from virus-induced cell death (cytopathic effect).
-
Cell Line: A549 (human lung carcinoma) or other virus-sensitive cell lines.
-
Virus: Encephalomyocarditis virus (EMCV) or another suitable cytopathic virus.
-
Procedure:
-
Seed cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the non-PEGylated and PEGylated interferon samples.
-
Remove the culture medium from the cells and add the interferon dilutions. Incubate for 18-24 hours to allow for the induction of an antiviral state.
-
Add a predetermined amount of virus to all wells except for the cell control wells.
-
Incubate the plates until the virus control wells show complete cytopathic effect (typically 24-48 hours).
-
Stain the remaining viable cells with a dye such as crystal violet.
-
Quantify the stain, which is proportional to the number of viable cells.
-
The antiviral activity is calculated as the reciprocal of the dilution that results in 50% protection from the viral cytopathic effect, calibrated against an international standard.
-
In Vitro Bioactivity Assay: G-CSF Cell Proliferation Assay
This assay measures the ability of G-CSF to stimulate the proliferation of a G-CSF-dependent cell line.
-
Cell Line: NFS-60 (murine myeloblastic cell line).
-
Procedure:
-
Wash NFS-60 cells to remove any residual growth factors and resuspend in a serum-free or low-serum medium.
-
Plate the cells in a 96-well plate.
-
Add serial dilutions of non-PEGylated (filgrastim) and PEGylated (pegfilgrastim) G-CSF to the wells.
-
Incubate for 48-72 hours.
-
Assess cell proliferation using a colorimetric or fluorometric method, such as MTT, XTT, or resazurin reduction.
-
The absorbance or fluorescence is proportional to the number of viable, proliferating cells.
-
The activity is determined by comparing the dose-response curves of the test articles to a reference standard.
-
Receptor Binding Affinity: Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.
-
Instrumentation: A surface plasmon resonance instrument (e.g., Biacore).
-
Procedure:
-
Ligand Immobilization: Covalently immobilize the receptor (e.g., the extracellular domain of the growth hormone receptor) onto a sensor chip surface.
-
Analyte Injection: Inject a series of concentrations of the analyte (non-PEGylated and PEGylated protein) over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of analyte binding to the immobilized ligand. This generates a sensorgram showing the association and dissociation phases.
-
Data Analysis: Fit the sensorgram data to various binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity (KD = kd/ka).
-
Pharmacokinetic Analysis in Animal Models
These studies determine the absorption, distribution, metabolism, and excretion (ADME) of a protein.
-
Animal Model: Typically rats or mice.
-
Procedure:
-
Administer a single intravenous (IV) or subcutaneous (SC) dose of the non-PEGylated and PEGylated protein to different groups of animals.
-
Collect blood samples at various time points post-administration.
-
Process the blood to obtain plasma or serum.
-
Quantify the concentration of the protein in the plasma/serum samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Plot the plasma concentration versus time data.
-
Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).
-
Visualizing the Impact of PEGylation
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the biological activity of PEGylated proteins.
Conclusion
PEGylation is a powerful and widely adopted strategy for enhancing the therapeutic properties of proteins. By increasing the hydrodynamic size, PEGylation prolongs the circulation half-life and reduces immunogenicity, often leading to improved in vivo efficacy despite a potential decrease in in vitro receptor binding affinity. The choice of whether to PEGylate a protein, and the specific PEGylation strategy to employ, must be made on a case-by-case basis, considering the protein's mechanism of action, desired therapeutic profile, and potential for immunogenicity. The data and protocols presented in this guide provide a framework for the rational design and evaluation of PEGylated protein therapeutics.
References
A Comparative Guide to the Stability of Amide Bonds Formed by NHS Ester Reactions
For researchers, scientists, and drug development professionals, the creation of stable bioconjugates is paramount for the efficacy and reliability of diagnostics, therapeutics, and research tools. The N-hydroxysuccinimide (NHS) ester reaction is a widely adopted method for covalently linking molecules to proteins and other biomolecules due to its relative simplicity and efficiency in forming robust amide bonds. This guide provides an objective comparison of the stability of amide bonds derived from NHS ester reactions with other common bioconjugation linkages, supported by experimental data and detailed methodologies.
Introduction to NHS Ester Chemistry
The reaction between an NHS ester and a primary amine on a biomolecule, such as the N-terminus of a polypeptide chain or the side chain of a lysine residue, proceeds via a nucleophilic acyl substitution mechanism. This reaction results in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide.[1] The inherent stability of the amide bond is attributed to resonance stabilization, rendering it significantly resistant to hydrolysis under physiological conditions, with a half-life that can be on the order of years.[2]
However, the primary challenge in NHS ester chemistry is the hydrolytic instability of the NHS ester reagent itself in aqueous solutions. This competing hydrolysis reaction can reduce the efficiency of the desired bioconjugation.[3]
Factors Influencing Stability
The stability of the amide bond formed from an NHS ester reaction is exceptional under typical physiological conditions. However, the efficiency of its formation and its integrity in extreme conditions can be influenced by several factors:
-
pH: The rate of hydrolysis of the NHS ester is highly pH-dependent. Higher pH increases the rate of hydrolysis, which competes with the aminolysis reaction.[1][4] The optimal pH for NHS ester conjugations is typically between 7.2 and 8.5, balancing the need for a deprotonated primary amine for nucleophilic attack with the minimization of ester hydrolysis.
-
Temperature: Higher temperatures accelerate the rate of both the desired aminolysis and the competing hydrolysis of the NHS ester.
-
Enzymatic Degradation: While amide bonds are generally stable, specific enzymes such as proteases and amidases can catalyze their cleavage. However, amide bonds within synthetic bioconjugates are often more resistant to enzymatic degradation than peptide bonds in a natural protein sequence.
Quantitative Comparison of Bioconjugate Linkage Stability
The choice of conjugation chemistry significantly impacts the stability of the resulting bioconjugate. The following table summarizes the stability of amide bonds formed via NHS ester chemistry compared to other common bioconjugation linkages under various conditions.
| Linkage Type | Chemistry | Stability Characteristics | Half-life (t½) | Conditions |
| Amide | NHS Ester + Amine | Highly stable, resistant to hydrolysis. | Years | Physiological pH (~7.4) |
| Thioether (Stabilized) | Maleimide + Thiol | The initial thiosuccinimide adduct is susceptible to a retro-Michael reaction. Hydrolysis of the succinimide ring leads to a much more stable succinamic acid derivative. | > 2 years | Physiological pH (~7.4) |
| Oxime | Aldehyde/Ketone + Aminooxy | Significantly more stable than hydrazone linkages, particularly under acidic conditions. | ~600-fold more stable than a comparable methylhydrazone at pD 7.0 | pD 7.0 |
| Hydrazone (from aromatic aldehyde) | Aldehyde + Hydrazine | Stability is highly dependent on the structure of the aldehyde and hydrazine. Aromatic hydrazones are more stable than aliphatic ones. Can be designed to be acid-labile. | > 72 hours | pH 7.4, 37°C |
| Hydrazone (from aliphatic aldehyde) | Aldehyde + Hydrazine | Generally less stable than aromatic hydrazones and oximes, often used for controlled-release applications due to their pH sensitivity. | 20 - 150 minutes | pH 7.4, 37°C |
Experimental Protocols
Accurate assessment of bioconjugate stability is crucial for predicting its in vivo performance. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary analytical techniques for these studies.
General Protocol for Assessing Bioconjugate Stability by RP-HPLC
Objective: To quantify the degradation of a bioconjugate over time under specific stress conditions (e.g., pH, temperature, presence of plasma).
Materials:
-
Purified bioconjugate
-
Incubation buffers of various pH values (e.g., PBS pH 5.0, 7.4, and 9.0)
-
Human or mouse plasma
-
Quenching solution (e.g., 10% trifluoroacetic acid in acetonitrile)
-
RP-HPLC system with a suitable column (e.g., C4, C8, or C18) and UV detector
Procedure:
-
Sample Preparation: Prepare stock solutions of the bioconjugate in the desired incubation buffers or plasma to a final concentration of 1 mg/mL.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the sample.
-
Quenching: Immediately quench the reaction by adding an equal volume of quenching solution to precipitate proteins and stop degradation.
-
Centrifugation: Centrifuge the quenched samples to pellet precipitated proteins.
-
Analysis: Inject the supernatant onto the RP-HPLC system.
-
Data Analysis: Monitor the peak area of the intact bioconjugate over time. The degradation can be reported as the percentage of intact conjugate remaining relative to the t=0 time point. The half-life can be calculated by fitting the data to a first-order decay model.
Protocol for Characterization of Degradation Products by LC-MS
Objective: To identify the degradation products and understand the mechanism of bioconjugate instability.
Materials:
-
Degraded bioconjugate samples from the stability assay
-
LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable HPLC setup
Procedure:
-
Sample Preparation: Prepare the samples as described in the HPLC stability assay protocol.
-
LC Separation: Inject the supernatant onto the LC-MS system. Use a gradient elution to separate the intact bioconjugate from its degradation products.
-
MS Analysis: Acquire mass spectra of the eluting peaks.
-
Data Analysis: Determine the masses of the degradation products. Use this information to deduce the site of cleavage and the nature of the degradation (e.g., hydrolysis of the linker, loss of payload). For more detailed structural information, tandem MS (MS/MS) can be performed to fragment the degradation products and identify their constituent parts.
Visualizing Reaction Workflows and Stability Comparisons
References
A Researcher's Guide to Confirming PEGylation Sites: A Comparative Analysis of Analytical Techniques
For researchers, scientists, and drug development professionals, the precise identification of PEGylation sites on therapeutic proteins is a critical aspect of characterization and quality control. This guide provides an objective comparison of the leading analytical techniques used to pinpoint the exact location of polyethylene glycol (PEG) attachment, supported by experimental insights and data.
The covalent attachment of PEG to a protein, or PEGylation, is a widely employed strategy to enhance the therapeutic properties of biopharmaceuticals. It can increase a drug's hydrodynamic size, leading to a longer circulatory half-life, improved stability, and reduced immunogenicity. However, the non-specific nature of some PEGylation chemistries can result in a heterogeneous mixture of positional isomers. Identifying the specific amino acid residues where PEG is attached is crucial for ensuring product consistency, efficacy, and safety. This guide delves into the most common analytical methods for this purpose: Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, Chromatographic Techniques, Capillary Electrophoresis, and Edman Degradation.
Performance Comparison of Analytical Techniques
The choice of analytical technique for PEGylation site confirmation depends on several factors, including the nature of the PEGylated protein, the required level of detail, and the available instrumentation. The following table summarizes the key performance attributes of each technique.
| Technique | Principle | Resolution | Sensitivity | Throughput | Key Advantages | Key Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. Peptide mapping (LC-MS/MS) is the gold standard for site identification. | High (at the amino acid level) | High (pmol to fmol range) | Moderate to High | Provides precise localization of the PEG moiety on specific amino acids. Can handle complex mixtures. | Polydispersity of PEG can complicate spectra. Requires enzymatic digestion, which may not be 100% efficient. |
| NMR Spectroscopy | Analyzes the magnetic properties of atomic nuclei to provide detailed structural information. | High (atomic level) | Low (mg of sample required) | Low | Provides detailed 3D structural information and can identify sites without protein digestion. | Requires large amounts of pure sample. Data analysis can be complex. Not suitable for large proteins. |
| Chromatography | Separates molecules based on physical properties like size (SEC), charge (IEX), or hydrophobicity (RP-HPLC). | Moderate to Low | Moderate | High | Excellent for separating PEGylated isomers and assessing heterogeneity. | Indirectly infers PEGylation sites by separating isomers; requires confirmation by other methods. |
| Capillary Electrophoresis (CE) | Separates molecules based on their electrophoretic mobility in a capillary. | High | High | High | High resolving power for separating positional isomers. Requires minimal sample. | Can be sensitive to buffer conditions. Migration times can be affected by the PEG chain. |
| Edman Degradation | Sequentially removes amino acids from the N-terminus of a protein or peptide. | High (for N-terminal site) | Moderate | Low | Gold standard for confirming N-terminal PEGylation. | Only applicable to the N-terminus. Blocked N-termini will prevent analysis. |
Experimental Methodologies
Detailed experimental protocols are essential for reproducible and reliable results. Below are representative methodologies for the key techniques discussed.
Mass Spectrometry: Peptide Mapping using LC-MS/MS
This is the most widely used technique for identifying PEGylation sites.[1]
1. Sample Preparation & Digestion:
-
Denaturation and Reduction: The PEGylated protein is denatured using agents like urea or guanidinium hydrochloride and reduced with dithiothreitol (DTT) to break disulfide bonds.
-
Alkylation: Cysteine residues are alkylated with iodoacetamide to prevent disulfide bond reformation.
-
Enzymatic Digestion: The protein is digested with a specific protease, such as trypsin, which cleaves at the C-terminal side of lysine and arginine residues. The presence of a PEG molecule on a lysine residue can sterically hinder cleavage, providing a clue to the PEGylation site.[2]
-
Sample Cleanup: The resulting peptide mixture is desalted using a C18 solid-phase extraction (SPE) cartridge.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): The peptide mixture is separated using a reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column. A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the peptides.
-
Mass Spectrometry (MS): The eluting peptides are introduced into the mass spectrometer (e.g., an Orbitrap or Q-TOF instrument). The instrument acquires full scan MS spectra to determine the mass-to-charge ratio of the intact peptides.
-
Tandem Mass Spectrometry (MS/MS): The mass spectrometer automatically selects precursor ions (peptides) for fragmentation (e.g., using collision-induced dissociation - CID). The resulting fragment ions are analyzed to determine the amino acid sequence of the peptide.
3. Data Analysis:
-
The MS/MS spectra are searched against a protein sequence database to identify the peptides.
-
The presence of a mass shift corresponding to the PEG moiety on a specific amino acid in a peptide confirms the PEGylation site. Specialized software can aid in the identification of PEGylated peptides.[3]
NMR Spectroscopy
NMR provides detailed structural information about the PEGylated protein in solution.[4]
1. Sample Preparation:
-
A high concentration of the purified PEGylated protein (typically >1 mg/mL) is required.
-
The protein is dissolved in a deuterated buffer (e.g., D₂O) to minimize the solvent signal.
-
A suitable internal standard may be added for chemical shift referencing.
2. NMR Data Acquisition:
-
A high-field NMR spectrometer (e.g., 600 MHz or higher) is used to acquire one-dimensional (1D) and two-dimensional (2D) NMR spectra.
-
1D ¹H NMR spectra can provide a general fingerprint of the PEGylated protein.[5]
-
2D experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to assign signals to specific protons in the protein and to identify through-bond and through-space correlations.
3. Data Analysis:
-
Chemical shift perturbations in the protein's NMR spectrum upon PEGylation are analyzed. Significant changes in the chemical shifts of specific amino acid residues indicate that they are at or near the PEGylation site.
-
NOEs between the PEG protons and protein protons can directly identify the site of attachment.
Edman Degradation for N-Terminal PEGylation
This chemical sequencing method is highly specific for determining the N-terminal amino acid.
1. Sample Preparation:
-
The PEGylated protein sample must be highly pure.
-
The sample is typically immobilized on a polyvinylidene difluoride (PVDF) membrane.
2. Sequencing Reaction:
-
The immobilized protein is subjected to sequential rounds of the Edman degradation chemistry in an automated protein sequencer.
-
In each cycle, the N-terminal amino acid is derivatized with phenyl isothiocyanate (PITC), cleaved from the peptide chain, and converted into a phenylthiohydantoin (PTH)-amino acid.
3. Analysis:
-
The released PTH-amino acid is identified by HPLC.
-
If the N-terminus is PEGylated, no PTH-amino acid will be detected in the first cycle, confirming the modification at this position.
Visualizing the Workflow
Understanding the experimental workflow is crucial for planning and executing these analyses. The following diagrams, generated using the DOT language, illustrate the key steps involved.
Conclusion
Confirming the site of PEGylation is a non-trivial but essential step in the development of PEGylated biotherapeutics. While mass spectrometry-based peptide mapping is the most definitive and widely used method for precise site localization, a multi-faceted approach employing a combination of techniques often provides the most comprehensive characterization. Chromatographic and electrophoretic methods are invaluable for assessing heterogeneity and purifying isomers for further analysis, while NMR can offer unique structural insights. For N-terminal modifications, Edman degradation remains a highly reliable method. By understanding the strengths and limitations of each technique, researchers can select the most appropriate analytical strategy to ensure the quality, consistency, and efficacy of their PEGylated protein products.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. sciex.com [sciex.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fmoc-Protected and mPEG Linkers in Peptide and Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of linkers is a critical determinant of success in the development of peptide-based therapeutics and drug conjugates. The choice between incorporating a linker during synthesis versus post-synthetic modification profoundly impacts not only the manufacturing process but also the final product's performance. This guide provides an objective comparison between two prevalent strategies: the use of traditional Fmoc-protected amino acid linkers in solid-phase peptide synthesis (SPPS) and the application of methoxy polyethylene glycol (mPEG) linkers for enhancing physicochemical and pharmacokinetic properties.
This comparison focuses on three distinct approaches:
-
Standard Fmoc-Protected Linkers: The baseline for peptide synthesis, where the linker is primarily an anchor to the solid support (e.g., Wang or Rink Amide resin).
-
Fmoc-Protected PEG Linkers: A hybrid approach where a PEG spacer is incorporated directly into the peptide sequence during SPPS using an Fmoc-protected PEG-amino acid. This is a form of "pre-synthetic" or "on-resin" PEGylation.
-
mPEG Linkers: The conventional method of "post-synthetic" or "solution-phase" PEGylation, where an activated mPEG polymer is conjugated to the purified peptide or drug molecule.
Data Presentation: Performance Comparison
The following tables summarize quantitative data derived from experimental studies, highlighting the impact of each linker strategy on synthesis outcomes and key biopharmaceutical properties.
Table 1: Comparison of Synthesis and Physicochemical Properties
| Parameter | Standard Fmoc-Linker (Non-PEGylated) | Fmoc-PEG-Linker (On-Resin PEGylation) | mPEG Linker (Post-Synthesis PEGylation) | Reference(s) |
| Primary Role | Anchoring peptide to solid support for synthesis. | Incorporating a hydrophilic spacer during synthesis. | Post-synthesis modification to improve pharmacokinetics. | [1][2] |
| Crude Purity (Example) | 48% (For a long, hydrophobic peptide) | 81% (For the same long, hydrophobic peptide) | Purity is dependent on the initial peptide's purity and subsequent purification steps. | [3] |
| Overall Yield (Example) | 3% (For a long, hydrophobic peptide) | 18% (For the same long, hydrophobic peptide) | Yield is a product of peptide synthesis yield and the subsequent conjugation reaction efficiency. | [3] |
| Solubility | Low, especially for hydrophobic or long sequences. | Significantly enhanced. Facilitates purification of otherwise insoluble peptides. | Significantly enhanced. A primary goal of PEGylation. | |
| Process Complexity | Standard, well-established SPPS protocols. | Requires an additional, specialized building block (Fmoc-PEG-amino acid) but follows standard SPPS. | Requires a separate, multi-step downstream process (conjugation, quenching, purification). |
Table 2: Comparison of Pharmacokinetic and In Vivo Performance
| Parameter | Standard Linker (Non-PEGylated Conjugate) | PEG-Containing Linker (PEGylated Conjugate) | Reference(s) |
| In Vivo Half-Life | Short, susceptible to rapid renal clearance. | Significantly prolonged. | |
| Biodistribution | Rapidly cleared, may have non-specific tissue accumulation. | Broader biodistribution with slower renal clearance. | |
| Immunogenicity | Can be immunogenic depending on the sequence. | Reduced due to the "stealth" effect of the PEG chain. | |
| Proteolytic Stability | Susceptible to degradation by proteases. | Increased protection from enzymatic degradation. | |
| Clinical Status | Many peptide drugs are unmodified. | Numerous FDA-approved PEGylated protein and peptide drugs. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key synthetic and conjugation strategies discussed.
Protocol 1: Peptide Synthesis and Cleavage with a Standard Fmoc-Linker
This protocol outlines the standard Fmoc-based solid-phase synthesis of a peptide on Wang resin, yielding a C-terminal carboxylic acid.
1. Resin Preparation and First Amino Acid Loading:
-
Swell 100 mg of Wang resin (loading capacity ~0.5 mmol/g) in N,N-Dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Activate the first Fmoc-protected amino acid (4 equivalents) using a coupling agent like N,N'-Diisopropylcarbodiimide (DIC) (4 eq.) and an activator like OxymaPure (4 eq.) in DMF.
-
Couple the activated amino acid to the swelled resin and allow the reaction to proceed for 4 hours at room temperature.
-
Cap any unreacted hydroxyl groups on the resin using an acetylation mixture (e.g., acetic anhydride and pyridine in DMF).
2. Fmoc-SPPS Cycles for Peptide Elongation:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid (4 eq.) with DIC/OxymaPure in DMF and couple to the deprotected N-terminus of the growing peptide chain for 2 hours.
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.
-
Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.
3. Cleavage and Deprotection:
-
After the final synthesis cycle and N-terminal Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence. For most peptides, a standard mixture is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v) .
-
Add the cleavage cocktail to the dried resin (approx. 2 mL for 100 mg resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate dropwise into a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.
Protocol 2: On-Resin PEGylation using an Fmoc-PEG-Linker
This protocol describes the incorporation of a PEG linker at the N-terminus of a peptide sequence during SPPS.
1. Peptide Synthesis:
-
Synthesize the desired peptide sequence on a suitable resin (e.g., Rink Amide for a C-terminal amide) following the standard Fmoc-SPPS cycles described in Protocol 1.
-
After the final amino acid has been coupled, perform the N-terminal Fmoc deprotection as usual.
2. On-Resin PEGylation:
-
Dissolve the Fmoc-PEG-propionic acid (e.g., Fmoc-PEG₂₃-propionic acid, 3 equivalents) and coupling reagents (DIC/OxymaPure, 3 eq. each) in DMF.
-
Add the activated PEG-linker solution to the deprotected N-terminus of the peptide-resin.
-
Allow the coupling reaction to proceed for 4-6 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM.
3. Final Fmoc Deprotection, Cleavage, and Isolation:
-
Remove the final Fmoc group from the PEG linker using 20% piperidine in DMF.
-
Wash and dry the PEGylated peptide-resin.
-
Cleave the peptide from the resin using the appropriate TFA cleavage cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5) as described in Protocol 1, Step 3.
-
Precipitate, wash, and dry the crude PEGylated peptide. Purify by RP-HPLC.
Protocol 3: Post-Synthesis (Solution-Phase) PEGylation with an mPEG-Linker
This protocol details the conjugation of an amine-reactive mPEG-NHS ester to a purified peptide.
1. Peptide and Reagent Preparation:
-
Synthesize and purify the target peptide using standard methods (e.g., Protocol 1). The peptide must contain a primary amine for conjugation (N-terminus or a Lysine side chain).
-
Dissolve the purified peptide in an amine-free buffer, such as 0.1 M Phosphate-Buffered Saline (PBS) at pH 7.4, to a concentration of 1-10 mg/mL.
-
Equilibrate the vial of mPEG-NHS ester to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the mPEG-NHS ester in an anhydrous water-miscible solvent like DMSO or DMF to create a stock solution (e.g., 10 mM).
2. Conjugation Reaction:
-
Add a calculated molar excess (typically 10- to 20-fold) of the mPEG-NHS ester solution to the peptide solution with gentle stirring. Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
3. Quenching and Purification:
-
(Optional) Quench any unreacted mPEG-NHS ester by adding a small amount of an amine-containing buffer like 1 M Tris-HCl.
-
Purify the PEGylated peptide conjugate to remove unreacted peptide and excess PEG reagent. This is typically achieved using size-exclusion chromatography (SEC) or ion-exchange chromatography.
-
Characterize the final conjugate using HPLC and mass spectrometry to determine purity and the degree of PEGylation.
Mandatory Visualization
Diagrams created using Graphviz (DOT language) illustrate the key workflows and relationships described in this guide.
Caption: Comparative workflows for peptide synthesis and PEGylation strategies.
Caption: Functional roles of Fmoc-protected vs. mPEG linkers.
Conclusion
The choice between Fmoc-protected and mPEG linker strategies is not mutually exclusive but rather depends on the specific goals of the project.
-
Standard Fmoc-linkers remain the foundation of peptide synthesis, serving as the essential anchor to the solid support.
-
mPEG linkers , applied post-synthesis, are the industry standard for improving the in vivo performance of purified biomolecules. This approach offers flexibility in the choice of PEG size and attachment chemistry but adds significant complexity to the downstream processing and purification workflow.
-
Fmoc-PEG linkers represent a powerful and efficient alternative, allowing for the direct incorporation of a hydrophilic PEG spacer during the initial synthesis. As demonstrated by experimental data, this "on-resin" PEGylation can dramatically improve the yield and solubility of difficult, hydrophobic peptides, streamlining the purification process. This strategy provides a homogenous, well-defined product from the outset, avoiding the complexities and potential side reactions of a separate conjugation step.
For developing novel peptide therapeutics, especially those with challenging sequences prone to aggregation, the use of Fmoc-PEG linkers during SPPS is a highly advantageous strategy that can enhance both manufacturability and the final product's performance characteristics.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. peptide.com [peptide.com]
- 3. Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Fmoc-PEG24-NHS Ester Conjugates
For researchers in drug development and bioconjugation, the purity of linking reagents is paramount. Fmoc-PEG24-NHS ester is a widely used heterobifunctional linker, prized for its discrete PEG length which enhances solubility and provides a long, flexible spacer. The N-hydroxysuccinimide (NHS) ester end reacts efficiently with primary amines on proteins, peptides, or other molecules, while the fluorenylmethyloxycarbonyl (Fmoc) protected amine on the other end allows for subsequent, orthogonal deprotection and further conjugation.
However, the very reactivity that makes the NHS ester useful also renders it susceptible to hydrolysis, a primary source of impurity. The presence of hydrolyzed linker, along with other potential process-related impurities, can lead to inconsistent conjugation efficiency, formation of undesirable byproducts, and challenges in downstream purification. This guide provides a comparative overview of analytical methods to assess the purity of this compound, offering detailed experimental protocols and data presentation to ensure the quality and consistency of your conjugation reactions.
Comparison of Analytical Methods for Purity Assessment
A multi-technique approach is essential for the comprehensive characterization of this compound. High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination, while Liquid Chromatography-Mass Spectrometry (LC-MS) provides confirmation of identity and detection of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy offers structural confirmation and can be used for quantitative purity assessment.
| Analytical Technique | Purpose | Information Obtained | Typical Purity Specification |
| Reverse-Phase HPLC (RP-HPLC) | Primary purity assessment and quantification of key impurities. | Percentage purity of the main compound, detection of the hydrolyzed Fmoc-PEG24-COOH impurity, and other non-polar impurities. | ≥95% |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identity confirmation and impurity identification. | Molecular weight confirmation of the main peak and identification of impurities based on their mass-to-charge ratio. | Consistent with expected molecular weight[1]. |
| ¹H NMR Spectroscopy | Structural confirmation and purity estimation. | Confirmation of the chemical structure by identifying characteristic proton signals of the Fmoc, PEG, and NHS functional groups. Purity can be estimated against a reference standard. | Consistent with structure[1]. |
Performance Comparison with Alternative Amine-Reactive Linkers
The choice of a PEGylating agent is dictated by the specific application, required spacer length, and the functional groups on the target molecule. While this compound is a discrete (monodisperse) PEG linker, it is important to understand its purity profile in the context of other common amine-reactive PEG reagents.
| PEGylating Agent | Common Synthesis Route | Potential Impurities | Typical Purity |
| This compound | Activation of a terminal carboxyl group on Fmoc-PEG24-COOH with N-hydroxysuccinimide. | Unreacted Fmoc-PEG24-COOH, hydrolyzed NHS ester, residual coupling agents. | >95%[1] |
| mPEG-NHS Ester (polydisperse) | Activation of a terminal carboxyl group on a polydisperse mPEG-COOH with N-hydroxysuccinimide. | Unreacted mPEG-COOH, hydrolyzed NHS ester, diol-PEG, shorter/longer PEG chains, residual coupling agents. | >95%[2] |
| PEG-Maleimide (discrete or polydisperse) | Functionalization of a terminal amine or alcohol on a PEG derivative with a maleimide-containing reagent. | Unreacted PEG-amine/alcohol, hydrolyzed maleimide, residual reactants. | >95%[2] |
| mPEG-Alcohol (mPEG-OH) | Anionic ring-opening polymerization of ethylene oxide initiated by methanolate. | Diol-PEG (from water initiation), shorter/longer PEG chains. | >95% |
Note: Discrete PEGs (dPEG®), such as this compound, are single molecular weight compounds, which eliminates the issue of polydispersity inherent in traditional, polydisperse PEG reagents.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and samples.
Reverse-Phase HPLC for Purity Determination
This method is designed to separate the active this compound from its primary and most common impurity, the hydrolyzed Fmoc-PEG24-COOH.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% to 50% B
-
26-30 min: Hold at 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 265 nm (for the Fmoc group).
-
Sample Preparation: Dissolve the this compound sample in acetonitrile or a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
-
Purity Calculation: The percentage purity is calculated by the area of the main peak relative to the total area of all peaks in the chromatogram. The hydrolyzed impurity is expected to have a slightly shorter retention time than the active NHS ester.
LC-MS for Identity Confirmation
This protocol confirms the molecular weight of the main compound and helps identify impurities.
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
LC Method: Use the same column and gradient as the RP-HPLC protocol.
-
MS Parameters (ESI Positive Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Scan Range: m/z 400-2000
-
-
Data Analysis: The primary peak should exhibit a mass corresponding to the molecular weight of this compound (~1465.7 g/mol ), often observed as protonated [M+H]+ or sodiated [M+Na]+ adducts. The hydrolyzed impurity would show a mass corresponding to Fmoc-PEG24-COOH (~1368.6 g/mol ).
¹H NMR for Structural Confirmation
NMR provides an orthogonal confirmation of the compound's structure.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Standard proton experiment.
-
Key Expected Signals:
-
Fmoc Group: Aromatic protons between ~7.3-7.8 ppm.
-
PEG Chain: A large, broad signal from the repeating ethylene glycol units around ~3.6 ppm.
-
NHS Ester: A characteristic singlet from the succinimide protons around ~2.8 ppm.
-
-
Purity Assessment: Purity can be estimated by integrating the characteristic peaks of the compound against any visible impurity peaks. For quantitative NMR (qNMR), a certified internal standard of known concentration must be added.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the purity assessment process and the relationship between the compound and its potential impurities.
Caption: Workflow for the purity assessment of this compound.
Caption: Relationship between the active ester and common impurities.
References
Safety Operating Guide
Proper Disposal of Fmoc-PEG24-NHS Ester: A Step-by-Step Guide
For Immediate Implementation by Laboratory Personnel
This document provides a comprehensive, step-by-step guide for the safe and proper disposal of Fmoc-PEG24-NHS ester, a common reagent in bioconjugation and drug development. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
While this compound and similar compounds are generally not classified as hazardous, standard laboratory safety protocols must be strictly followed. The N-hydroxysuccinimide (NHS) ester moiety is moisture-sensitive and will readily react with primary amines.
Personal Protective Equipment (PPE) Required:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn at all times.
-
Lab Coat: A standard laboratory coat is required to protect from spills.
Handling:
-
Handle the compound in a well-ventilated area.
-
Avoid inhalation of dust or powder.
-
Prevent contact with skin and eyes.[1]
-
Keep the container tightly closed when not in use to prevent hydrolysis from atmospheric moisture.
Summary of Disposal and Safety Information
| Parameter | Guideline | Source |
| Hazard Classification | Not generally classified as a hazardous substance. | BroadPharm SDS (similar compound) |
| Primary Disposal Route | Collection as solid chemical waste for incineration by a licensed disposal contractor. | General Laboratory Waste Guidelines |
| PPE | Nitrile gloves, safety glasses/goggles, lab coat. | Standard Laboratory Practice |
| Spill Cleanup | Sweep up solid material, avoiding dust generation. Place in a sealed container for disposal. | JenKem Technology SDS (similar compound) |
| Incompatibilities | Strong oxidizing agents, water/moisture (due to NHS ester hydrolysis). | General Chemical Principles |
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for the disposal of unused or waste this compound.
Experimental Protocol: Disposal of Solid this compound Waste
-
Container Preparation:
-
Obtain a designated, leak-proof, and clearly labeled solid chemical waste container. A high-density polyethylene (HDPE) container is recommended.
-
The label should include:
-
"Solid Chemical Waste"
-
"this compound"
-
The approximate amount of waste.
-
The date of accumulation.
-
Your name and laboratory information.
-
-
-
Waste Collection:
-
Carefully transfer the solid this compound waste into the prepared container using a clean spatula or scoop.
-
Minimize the generation of dust. If the material is a fine powder, consider performing the transfer in a fume hood.
-
Ensure the exterior of the container remains free from contamination.
-
-
Container Sealing and Storage:
-
Securely seal the lid of the waste container.
-
Store the container in a designated, safe location within the laboratory, away from incompatible materials and high-traffic areas, pending pickup by your institution's hazardous waste management service.
-
-
Waste Pickup:
-
Arrange for the collection of the waste container by your institution's licensed chemical waste disposal contractor. Follow your institution's specific procedures for requesting a waste pickup.
-
Note on Hydrolysis of the NHS Ester: The NHS ester group is susceptible to hydrolysis, especially in the presence of moisture. While not a required pre-treatment for disposal as solid waste, this natural degradation process will convert the reactive NHS ester to a more stable carboxylic acid and N-hydroxysuccinimide. This reduces the reactivity of the waste over time.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Fmoc-PEG24-NHS ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Fmoc-PEG24-NHS ester, a common linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your research.
I. Understanding the Hazards
This compound is a chemical substance that requires careful handling to avoid potential health risks. The primary hazards associated with this compound include:
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation/Damage: Can cause serious eye irritation or damage.[1][2]
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled.
-
Harmful if Swallowed: Ingestion of this compound can be harmful.
It is essential to handle this compound with the appropriate personal protective equipment and in a controlled environment to minimize exposure.
II. Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to create a barrier between you and the hazardous material.
-
Eye and Face Protection:
-
Safety Glasses with Side Shields: Minimum requirement for eye protection.
-
Chemical Splash Goggles: Should be worn when there is a risk of splashing. Goggles with indirect vents are preferred for handling liquids.
-
Face Shield: To be worn in addition to safety glasses or goggles when handling larger quantities or when there is a significant splash hazard.
-
-
Hand Protection:
-
Chemical-Resistant Gloves: Nitrile gloves are a common and preferred choice for protection against incidental chemical contact. Always inspect gloves for any signs of damage before use.
-
Double Gloving: May be necessary for enhanced protection during certain procedures.
-
Immediate Removal: Contaminated gloves should be removed immediately, and hands should be washed thoroughly before donning new gloves.
-
-
Body Protection:
-
Laboratory Coat: A lab coat is essential to protect skin and clothing from splashes and spills.
-
Closed-Toe Shoes and Long Pants: These are minimum requirements for working in a laboratory where hazardous chemicals are handled.
-
III. Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 1465.7 g/mol | |
| Purity | ≥95% - 98% | |
| Storage Temperature | -20°C | |
| Shelf Life (Powder) | 3 years at -20°C | |
| Shelf Life (In Solvent) | 1 year at -80°C | |
| Solubility | Soluble in DMSO, DCM, DMF |
IV. Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and experimental success.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product name and specifications on the label match your order.
-
Ensure the container is tightly sealed.
2. Storage:
-
Store the compound in a tightly closed container in a designated, well-ventilated, and dry area.
-
The recommended storage temperature is -20°C.
-
For solutions in solvent, store at -80°C for long-term stability.
-
Avoid exposure to heat, flames, and incompatible materials such as strong oxidizing agents.
3. Handling and Use (Experimental Protocol):
-
Engineering Controls: All handling of this compound should be conducted in a chemical fume hood or a well-ventilated laboratory area to minimize inhalation exposure.
-
Personal Protective Equipment: Don the required PPE as outlined in Section II before handling the compound.
-
Weighing: If weighing the solid form, do so carefully to avoid creating dust.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing. This compound is soluble in DMSO, DCM, and DMF.
-
Reaction: The NHS ester group is reactive towards primary amines at a pH of 7-9 to form a stable amide bond. The Fmoc protecting group can be removed under basic conditions.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.
4. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for disposal.
-
Do not allow the material to enter drains or watercourses.
5. Disposal Plan:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Waste should be treated as special waste and handled by a licensed disposal company.
-
Contaminated packaging should also be disposed of in the same manner as the chemical waste.
V. First Aid Measures
In the event of exposure, follow these first aid procedures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
VI. Workflow and Logic Diagrams
To visually represent the safe handling procedures, the following diagrams have been created using Graphviz.
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
Caption: A decision tree for selecting the appropriate Personal Protective Equipment (PPE).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
